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  • Product: (1-Hydroxynaphthalen-2-yl)acetic acid
  • CAS: 10441-47-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (1-Hydroxynaphthalen-2-yl)acetic acid: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of (1-Hydroxynaphthalen-2-yl)acetic acid, a naphthalene derivative with potential applications in med...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (1-Hydroxynaphthalen-2-yl)acetic acid, a naphthalene derivative with potential applications in medicinal chemistry and drug development. Due to the limited availability of experimental data for this specific isomer, this document synthesizes information from closely related compounds and established principles of organic chemistry to offer a robust predictive profile.

Introduction

(1-Hydroxynaphthalen-2-yl)acetic acid belongs to the family of naphthol derivatives, which are known to exhibit a wide range of biological activities. The core structure, featuring a naphthalene ring system substituted with a hydroxyl and an acetic acid group, presents a unique combination of functionalities that can be exploited for the design of novel therapeutic agents. The strategic placement of the hydroxyl group at the 1-position and the acetic acid moiety at the 2-position influences the molecule's electronic properties, reactivity, and potential interactions with biological targets. This guide will delve into the chemical properties, a plausible synthetic route, spectroscopic characterization, and the prospective applications of this compound in the field of drug discovery.

Chemical and Physical Properties

While experimental data for (1-Hydroxynaphthalen-2-yl)acetic acid is scarce, its physicochemical properties can be predicted based on its structure and comparison with related compounds.

PropertyPredicted/Inferred ValueNotes
Molecular Formula C₁₂H₁₀O₃
Molecular Weight 202.21 g/mol
Appearance Likely a solid at room temperatureBased on similar naphthalene derivatives.
Melting Point Expected to be in the range of 150-200 °CThe melting point of the related 1-hydroxy-2-naphthoic acid is reported to be around 195-200 °C with decomposition[1]. The presence of a flexible acetic acid side chain might result in a slightly lower melting point.
Solubility Sparingly soluble in water, soluble in organic solvents like ethanol, acetone, and DMSO.The carboxylic acid group imparts some water solubility, while the naphthalene ring makes it soluble in organic solvents.
pKa Estimated to be around 4-5 for the carboxylic acid and 9-10 for the phenolic hydroxyl group.Typical pKa values for carboxylic acids and phenols.

Synthesis of (1-Hydroxynaphthalen-2-yl)acetic acid

A plausible and efficient method for the synthesis of (1-Hydroxynaphthalen-2-yl)acetic acid is through the direct carboxymethylation of 1-naphthol. This reaction involves the alkylation of the phenoxide ion of 1-naphthol with a haloacetic acid, typically chloroacetic acid, under basic conditions.

Proposed Synthetic Protocol: Carboxymethylation of 1-Naphthol

Reaction Scheme:

G reactant1 1-Naphthol reaction + reactant1->reaction reactant2 Chloroacetic Acid reactant2->reaction reagent1 NaOH (aq) reagent1->reaction product (1-Hydroxynaphthalen-2-yl)acetic acid reaction->product

A proposed reaction scheme for the synthesis of (1-Hydroxynaphthalen-2-yl)acetic acid.

Step-by-Step Methodology:

  • Deprotonation of 1-Naphthol: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-naphthol in an aqueous solution of sodium hydroxide. The base will deprotonate the phenolic hydroxyl group to form the more nucleophilic sodium 1-naphthoxide.

  • Addition of Chloroacetic Acid: To the resulting solution, add a stoichiometric amount of chloroacetic acid.

  • Reaction: Heat the reaction mixture to reflux for several hours. The naphthoxide ion will act as a nucleophile, attacking the electrophilic carbon of chloroacetic acid and displacing the chloride ion.

  • Work-up and Purification: After cooling, acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the crude (1-Hydroxynaphthalen-2-yl)acetic acid. The solid product can then be collected by filtration, washed with cold water, and purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality Behind Experimental Choices:

  • The use of a strong base like sodium hydroxide is crucial to generate the naphthoxide, which is a much stronger nucleophile than the neutral 1-naphthol.

  • Heating the reaction mixture increases the rate of the nucleophilic substitution reaction.

  • Acidification during the work-up protonates the carboxylate to yield the final carboxylic acid product.

Spectroscopic Characterization

The structural elucidation of (1-Hydroxynaphthalen-2-yl)acetic acid can be achieved through a combination of spectroscopic techniques. The following are predicted spectra based on the known data of similar compounds and fundamental principles of spectroscopy.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the acetic acid group, and the acidic protons of the hydroxyl and carboxylic acid groups.

Predicted ¹H NMR Data (in DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.5Broad singlet1H-COOH
~9.5Singlet1HAr-OH
7.2 - 8.2Multiplet6HAromatic protons
~3.8Singlet2H-CH₂-

The chemical shifts of the acidic protons (-COOH and -OH) are highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

Predicted ¹³C NMR Data (in DMSO-d₆):

Chemical Shift (δ, ppm)Assignment
~172-COOH
~155C1 (C-OH)
~110 - 135Aromatic carbons
~35-CH₂-

The specific chemical shifts of the aromatic carbons can be further assigned based on detailed analysis and comparison with substituted naphthalene derivatives.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the hydroxyl, carboxylic acid, and aromatic functionalities.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
3200 - 2500BroadO-H stretch (carboxylic acid)
~3300BroadO-H stretch (phenol)
~1700Strong, sharpC=O stretch (carboxylic acid)
1600 - 1450MediumC=C stretch (aromatic)
~1250StrongC-O stretch (acid and phenol)
Mass Spectrometry

Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern.

Predicted Mass Spectrometry Data:

  • Molecular Ion (M⁺): m/z = 202

  • Major Fragments:

    • m/z = 157 ([M-COOH]⁺), corresponding to the loss of the carboxylic acid group.

    • m/z = 129 ([M-COOH-CO]⁺), corresponding to the subsequent loss of carbon monoxide.

G cluster_0 Spectroscopic Analysis Workflow Sample Sample Preparation NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data Data Analysis & Structure Elucidation NMR->Data IR->Data MS->Data

General workflow for the spectroscopic analysis of (1-Hydroxynaphthalen-2-yl)acetic acid.

Reactivity

The chemical reactivity of (1-Hydroxynaphthalen-2-yl)acetic acid is governed by its three main functional components: the naphthalene ring, the phenolic hydroxyl group, and the carboxylic acid group.

  • Naphthalene Ring: The electron-rich naphthalene ring is susceptible to electrophilic substitution reactions. The position of substitution will be directed by the activating hydroxyl group and the deactivating carboxylic acid group.

  • Phenolic Hydroxyl Group: The hydroxyl group can undergo O-alkylation and O-acylation reactions. It also activates the aromatic ring towards electrophilic substitution.

  • Carboxylic Acid Group: The carboxylic acid can be converted to a variety of derivatives, including esters, amides, and acid chlorides, through standard synthetic methodologies.

Potential Applications in Drug Development

Derivatives of 1-naphthol have demonstrated a wide array of biological activities, suggesting that (1-Hydroxynaphthalen-2-yl)acetic acid could serve as a valuable scaffold for the development of new therapeutic agents.[2][3]

  • Antioxidant Activity: Phenolic compounds are well-known for their antioxidant properties. The 1-hydroxyl group on the naphthalene ring can act as a radical scavenger, potentially mitigating oxidative stress implicated in various diseases.[2]

  • Enzyme Inhibition: Naphthol derivatives have been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is a key target in the treatment of Alzheimer's disease.[2][4] The carboxylic acid moiety could be modified to enhance binding to the active site of target enzymes.

  • Antimicrobial Activity: Several studies have reported the antibacterial and antifungal properties of amidoalkyl naphthols and other naphthalene derivatives.[3] (1-Hydroxynaphthalen-2-yl)acetic acid and its derivatives could be explored for their potential as novel antimicrobial agents.

G drug (1-Hydroxynaphthalen-2-yl)acetic acid Derivative enzyme Acetylcholinesterase (AChE) drug->enzyme Inhibition product Choline + Acetic Acid enzyme->product substrate Acetylcholine substrate->enzyme

A potential mechanism of action: Inhibition of acetylcholinesterase.

Safety and Handling

  • General Handling: Handle in a well-ventilated area, preferably in a fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.

  • Inhalation: Avoid inhaling dust or vapors.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Ingestion: Do not ingest. If swallowed, seek medical attention.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Erdoğan, G., et al. (2021). Synthesis and biological evaluation of some 1-naphthol derivatives as antioxidants, acetylcholinesterase, and carbonic anhydrase inhibitors. Archiv der Pharmazie, 354(8), e2100113. [Link]

  • Chemistry Stack Exchange. (2021, May 11). Synthesis of 1-naphthaleneacetic acid: Methods. [Link]

  • Encyclopedia.pub. (2023, June 16). Amidoalkyl Naphthols: Bioactive Substances and Building Blocks. [Link]

  • Wikipedia. (n.d.). 1-Naphthol. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of the tested 1‐naphthol derivatives. Retrieved from [Link]

  • Ogata, Y., & Ishiguro, J. (1950). Preparation of α-Naphthaleneacetic Acid by the Condensation of Naphthalene with Chloroacetic Acid. Journal of the American Chemical Society, 72(9), 4302–4302. [Link]

  • Michnová, H., et al. (2019). Bioactivity of Methoxylated and Methylated 1-Hydroxynaphthalene-2-Carboxanilides: Comparative Molecular Surface Analysis. Molecules, 24(16), 2991. [Link]

  • Mass and the Mass Spectrum. (2014, January 13). [Link]

  • Royal Society of Chemistry. (n.d.). 1H and 13C NMR spectra of compound 2a. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 151 MHz, H2O, predicted) (NP0194863). Retrieved from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 300 MHz, H2O, predicted) (NP0322579). Retrieved from [Link]

  • Semantic Scholar. (1950). Preparation of α-Naphthaleneacetic Acid by the Condensation of Naphthalene with Chloroacetic Acid. [Link]

  • Analytical Chemical Products. (n.d.). Naphthol AS-D Chloroacetate Esterase (AS–DCE) Stain. Retrieved from [Link]

  • R Discovery. (1983, March 1). NAPHTHOL AS–D CHLOROAGETATE ESTERASE REACTION. [Link]

  • PubMed. (n.d.). Cytotoxicity of 1,2-epoxynaphthalene is correlated with protein binding and in situ glutathione depletion in cytochrome P4501A1 expressing Sf-21 cells. Retrieved from [Link]

  • Sim, L., et al. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Metabolites, 7(4), 54. [Link]

  • MDPI. (2022, November 1). Characterization of the Cytotoxic Effect of N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide in Cells Derived from Cervical Cancer. [Link]

  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • Google Patents. (n.d.). Preparation of hydroxy aromatic carboxylic acids and ester derivatives thereof.
  • Li, L., et al. (2024). Diversification of Naphthol Skeletons Triggered by Aminative Dearomatization. Organic Letters, 26(24), 4910–4915. [Link]

  • ResearchGate. (2025, July 30). (Naphthalen-1-yloxy)-acetic acid benzylidene/(1-phenylethylidene)-hydrazide derivatives: Synthesis, antimicrobial evaluation, and QSAR studies. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of naphthyl-acetic acid. Retrieved from [Link]

  • OpenBU. (n.d.). A new method for the preparation of alpha naphthyl-acetic acid. Retrieved from [Link]

  • SpectraBase. (n.d.). Naphthalen-2-yl-acetic acid, 6-hydroxy-6-methyl-cyclodecyl ester - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

  • RSC Publishing. (n.d.). 5-(3-(N-(Carboxymethyl)naphthalene-2-sulfonamido)phenyl)-1-ethyl-1H-pyrrole-2-carboxylic acid as a Keap1–Nrf2 inhibitor for cerebral ischemia/reperfusion injury treatment. Retrieved from [Link]

  • RSC Publishing. (n.d.). Cytotoxic constituents and a new hydroxycinnamic acid derivative from Leontodon saxatilis (Asteraceae, Cichorieae). Retrieved from [Link]

  • MDPI. (2023, November 15). Effects of N-(Alkoxyphenyl)-1-hydroxynaphthalene-2-carboxamides on Intestinal Microbial Communities. [Link]

  • Chemistry Stack Exchange. (2025, April 22). Help interpreting IR and Narrowing Down List of Unknowns. [Link]

  • RACO. (n.d.). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Retrieved from [Link]

  • NIST WebBook. (n.d.). 1,6-Dihydroxynaphthalene. Retrieved from [Link]

  • IntechOpen. (2025, March 3). Assessing the Toxic Potential of New Entities: The Role of Cytotoxicity Assays. [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • PubMed. (2013, March 15). Substituted naphthalen-1-yl-acetic acid hydrazides: synthesis, antimicrobial evaluation and QSAR analysis. [Link]

  • Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • The University of Kansas. (n.d.). Chemical Mechanisms of Cytotoxicity | Medicinal Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

  • PubChem. (n.d.). 1'-Hydroxy-2'-acetonaphthone. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of preparation method of alpha-naphthalene acetic acid.
  • SMUJO. (n.d.). Antimicrobial properties and metabolite profiling of the ethyl acetate fractions of Sinularia polydactyla and Cespitularia. Retrieved from [Link]

  • Bloom Tech. (2023, April 4). What are the synthetic methods of 1-Naphthaleneacetic Acid - Knowledge. [Link]

Sources

Exploratory

(1-Hydroxynaphthalen-2-yl)acetic acid molecular structure

An In-depth Technical Guide to the Molecular Structure, Properties, and Analysis of (1-Hydroxynaphthalen-2-yl)acetic Acid Executive Summary (1-Hydroxynaphthalen-2-yl)acetic acid is a bifunctional organic molecule integra...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Molecular Structure, Properties, and Analysis of (1-Hydroxynaphthalen-2-yl)acetic Acid

Executive Summary

(1-Hydroxynaphthalen-2-yl)acetic acid is a bifunctional organic molecule integrating the rigid, aromatic scaffold of naphthalene with both a phenolic hydroxyl group and a carboxylic acid moiety. This unique combination of functional groups imparts a distinct set of physicochemical properties and suggests a rich potential for applications ranging from pharmaceutical sciences to agrochemistry. As a derivative of both 1-naphthol and naphthalene-2-acetic acid, it stands as a compelling target for synthesis and a valuable scaffold for the development of novel bioactive agents. This guide provides a comprehensive technical overview of its molecular structure, proposes a robust synthetic pathway, details protocols for its analytical characterization, and explores its potential applications for researchers, scientists, and drug development professionals.

Molecular Architecture and Physicochemical Profile

Nomenclature and Core Structural Features

(1-Hydroxynaphthalen-2-yl)acetic acid possesses a naphthalene core, which is a bicyclic aromatic system consisting of two fused benzene rings. The substituents are located on the first ring: a hydroxyl (-OH) group at position C1 and an acetic acid (-CH2COOH) group at position C2.

  • IUPAC Name: (1-Hydroxynaphthalen-2-yl)acetic acid

  • Molecular Formula: C₁₂H₁₀O₃[1]

  • Molecular Weight: 202.21 g/mol [1]

  • CAS Number: While data for this specific isomer is not as prevalent as for its counterparts, the related isomer 2-(2-hydroxy-1-naphthyl)acetic acid has the CAS number 10441-45-9.[1][2]

The key structural elements are:

  • The Naphthalene Scaffold: A planar, electron-rich aromatic system that provides a rigid backbone.

  • The Phenolic Hydroxyl Group: Located at C1, this group is weakly acidic and can act as a hydrogen bond donor. Its presence significantly influences the electronic properties of the naphthalene ring.

  • The Acetic Acid Side Chain: Located at C2, this functional group consists of a methylene bridge (-CH2-) and a carboxylic acid (-COOH). It confers significant acidity and acts as both a hydrogen bond donor and acceptor.

A critical feature of this substitution pattern is the potential for strong intramolecular hydrogen bonding between the hydrogen of the C1-hydroxyl group and the carbonyl oxygen of the C2-acetic acid group. This interaction can influence the molecule's conformation, planarity, and chemical reactivity.

Caption: 2D structure of (1-Hydroxynaphthalen-2-yl)acetic acid.

Predicted Physicochemical Properties

Experimental data for this specific isomer is limited. Therefore, properties are predicted using computational models and by analogy to related compounds like 1-naphthaleneacetic acid (NAA) and 1-naphthol.

PropertyPredicted Value / CharacteristicRationale and Significance
pKa₁ (Carboxylic Acid) ~4.0 - 4.5The carboxylic acid is the most acidic proton. Its acidity is typical for aryl-substituted acetic acids. This group will be deprotonated at physiological pH.
pKa₂ (Phenolic Hydroxyl) ~9.0 - 9.5The phenolic proton is significantly less acidic than the carboxylic proton. Its acidity is comparable to that of 1-naphthol.
LogP (Octanol/Water) ~2.5 - 3.0The molecule has significant hydrophobic character from the naphthalene ring but also hydrophilic character from the -OH and -COOH groups. This balance is crucial for membrane permeability in biological systems.
Aqueous Solubility Low in neutral water; increases with pHThe molecule is sparingly soluble in pure water but will dissolve in basic solutions (e.g., aqueous sodium bicarbonate) due to the deprotonation of the carboxylic acid, forming a soluble carboxylate salt.

Proposed Synthetic Pathway

The synthesis of (1-Hydroxynaphthalen-2-yl)acetic acid is not widely reported. A plausible and robust synthetic route can be designed starting from the readily available 1-naphthol. The key challenge is the regioselective introduction of a two-carbon chain at the C2 position. A Betti-type reaction or Mannich reaction offers a reliable method for aminomethylation at the C2 position of 1-naphthol, which can then be converted to the desired acetic acid.

Retrosynthetic Analysis & Strategy

The target molecule can be disconnected at the C2-CH₂ bond. This suggests an electrophilic substitution at the C2 position of 1-naphthol. The hydroxyl group at C1 is an ortho-, para-director, making the C2 and C4 positions highly activated and susceptible to electrophilic attack.

Step-by-Step Synthetic Protocol

Step 1: Aminomethylation of 1-Naphthol (Betti Reaction) This reaction introduces a functionalized carbon at the C2 position.

  • In a round-bottom flask, dissolve 1-naphthol (1.0 eq) and benzaldehyde (1.0 eq) in ethanol.

  • Add aqueous ammonia (2.0-3.0 eq) to the solution.

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature, allowing the product, an aminobenzylnaphthol derivative, to precipitate.

  • Filter the solid, wash with cold ethanol, and dry under vacuum.

Step 2: Conversion of the Amino Group to a Nitrile (Sandmeyer-type reaction precursor) The amino group is a versatile handle for further transformation.

  • The aminobenzylnaphthol is first converted to its corresponding diazonium salt.

  • This salt is then reacted with a cyanide source, such as copper(I) cyanide, to yield the corresponding nitrile. This step can be complex and may require optimization.

Alternative to Step 2: Direct Cyanation A more direct approach involves converting the intermediate from Step 1 into a leaving group (e.g., by quaternization of the amine) followed by nucleophilic substitution with a cyanide salt.

Step 3: Hydrolysis of the Nitrile to Carboxylic Acid This is a standard transformation to obtain the final product.

  • Suspend the nitrile intermediate from Step 2 in a mixture of water and a strong acid (e.g., H₂SO₄) or a strong base (e.g., NaOH).

  • Heat the mixture to reflux for 12-24 hours until TLC indicates the complete consumption of the starting material.

  • If using acid hydrolysis, cool the mixture and neutralize with a base to precipitate the product.

  • If using base hydrolysis, cool the mixture and acidify with a strong acid (e.g., HCl) to a pH of ~2-3 to precipitate the (1-Hydroxynaphthalen-2-yl)acetic acid.

  • Filter the crude product, wash thoroughly with cold water to remove salts, and dry.

  • Recrystallize the final product from a suitable solvent system (e.g., ethanol/water or acetic acid/water) to obtain the pure compound.[3]

synthesis_workflow start 1-Naphthol reagents1 Benzaldehyde, Ammonia, EtOH, Reflux step1 Step 1: Betti Reaction (Aminomethylation) reagents1->step1 intermediate1 Aminobenzylnaphthol Intermediate step1->intermediate1 reagents2 1. Diazotization 2. CuCN (Sandmeyer) step2 Step 2: Conversion to Nitrile reagents2->step2 intermediate2 Nitrile Intermediate step2->intermediate2 reagents3 H₃O⁺ or OH⁻, Heat (Hydrolysis) step3 Step 3: Nitrile Hydrolysis reagents3->step3 purification Purification (Recrystallization) step3->purification product (1-Hydroxynaphthalen-2-yl)acetic acid purification->product

Caption: Proposed synthetic workflow for the target compound.

Spectroscopic Elucidation: A Self-Validating System

Structural confirmation of the synthesized molecule is paramount. A combination of NMR, IR, and Mass Spectrometry provides a definitive structural fingerprint. The experimental data must align with the predicted values for the proposed structure.

Predicted Spectroscopic Data
TechniqueFeaturePredicted Chemical Shift / Frequency / m/zInterpretation
¹H NMR Aromatic Protonsδ 7.0 - 8.2 ppmA series of complex multiplets corresponding to the 6 protons on the naphthalene ring. The proton at C8 is expected to be deshielded due to its peri-interaction with the C1-OH group.
Methylene Protons (-CH₂)δ ~3.8 - 4.2 ppmA singlet integrating to 2H. Its chemical shift is influenced by the adjacent aromatic ring and carboxyl group.
Phenolic Proton (-OH)δ ~9.0 - 10.0 ppmA broad singlet, which may be shifted downfield if involved in strong intramolecular H-bonding. Its signal will disappear upon D₂O exchange.
Carboxylic Proton (-COOH)δ > 11.0 ppmA very broad singlet, characteristic of a carboxylic acid proton. Its signal will also disappear upon D₂O exchange.
¹³C NMR Naphthalene Carbonsδ 110 - 155 ppm10 distinct signals are expected. The carbon bearing the -OH group (C1) will be downfield (~150-155 ppm), while the carbon bearing the -CH₂COOH group (C2) will be shifted relative to unsubstituted naphthalene.
Methylene Carbon (-CH₂)δ ~35 - 45 ppmA single resonance in the aliphatic region.
Carbonyl Carbon (-COOH)δ ~170 - 175 ppmA characteristic downfield signal for a carboxylic acid carbonyl carbon.
IR Spectroscopy O-H Stretch (Carboxylic)2500 - 3300 cm⁻¹ (very broad)A hallmark feature of a carboxylic acid dimer or H-bonded acid.
O-H Stretch (Phenolic)~3200 - 3500 cm⁻¹ (broad)This may be sharpened or shifted if strong intramolecular H-bonding is present.
C=O Stretch (Carbonyl)~1700 - 1725 cm⁻¹Strong, sharp absorbance. The frequency may be slightly lowered from the typical ~1710 cm⁻¹ due to conjugation and H-bonding.
C=C Stretch (Aromatic)~1500 - 1620 cm⁻¹Multiple sharp bands characteristic of the naphthalene ring.
Mass Spec. Molecular Ion [M]⁺m/z = 202.06Corresponds to the molecular weight of C₁₂H₁₀O₃.
Key Fragmentsm/z = 184 ([M-H₂O]⁺) m/z = 157 ([M-COOH]⁺) m/z = 141 ([M-CH₂COOH]⁺)Fragmentation pattern showing the loss of water, the carboxyl radical, and the entire acetic acid side chain, respectively.
Analytical Protocols

Protocol 3.2.1: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆). DMSO-d₆ is preferred as it allows for the observation of the acidic -OH and -COOH protons.[4]

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum over a range of 0-15 ppm.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

  • Verification:

    • Confirm the presence of all expected signals in both ¹H and ¹³C spectra.

    • Verify the integration of the ¹H signals corresponds to the number of protons.

    • Perform a D₂O exchange experiment: add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H spectrum. The signals for the -OH and -COOH protons should disappear, confirming their identity.

Protocol 3.2.2: Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation: Place a small amount of the dry, solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

  • Verification: Compare the obtained spectrum to the predicted frequencies. The presence of the very broad O-H stretch and the sharp C=O stretch are critical for confirmation.

Protocol 3.2.3: Mass Spectrometry (MS)

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of ~1 mg/mL.

  • Data Acquisition: Infuse the sample into an Electrospray Ionization (ESI) mass spectrometer. Acquire spectra in both positive and negative ion modes.

  • Verification:

    • In negative ion mode, look for the deprotonated molecule [M-H]⁻ at m/z 201.05.

    • In positive ion mode, look for the protonated molecule [M+H]⁺ at m/z 203.07.

    • Perform MS/MS fragmentation on the parent ion to confirm the presence of the predicted fragment ions.

analytical_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Elucidation cluster_validation Validation crude_product Crude Product purified_product Purified Product crude_product->purified_product Recrystallization nmr NMR Spectroscopy (¹H, ¹³C, D₂O Exchange) purified_product->nmr ir FT-IR Spectroscopy purified_product->ir ms Mass Spectrometry (ESI-MS, MS/MS) purified_product->ms validation Structure Confirmed nmr->validation ir->validation ms->validation

Caption: Workflow for the analytical validation of the compound's structure.

Potential Applications in Research and Development

The unique structure of (1-Hydroxynaphthalen-2-yl)acetic acid suggests its utility in several scientific domains.

  • Agrochemicals: Naphthaleneacetic acids, such as 1-NAA, are well-established synthetic auxins used as plant growth regulators.[5][6] They are used to promote rooting, prevent premature fruit drop, and for fruit thinning.[5] The introduction of a hydroxyl group could modify the compound's polarity, solubility, and interaction with auxin receptors, potentially leading to derivatives with enhanced or more selective activity.

  • Pharmaceutical Development: The naphthol moiety is a "privileged structure" in medicinal chemistry, appearing in numerous bioactive compounds with diverse activities, including antimicrobial, anti-inflammatory, and anticancer properties.[7][8] (1-Hydroxynaphthalen-2-yl)acetic acid can serve as a key intermediate or scaffold for creating more complex drug candidates. The carboxylic acid group provides a convenient handle for forming amides, esters, and other derivatives, allowing for the systematic exploration of structure-activity relationships (SAR).

  • Coordination Chemistry: Both the phenolic hydroxyl and the carboxylic acid groups can coordinate to metal ions. This makes the molecule an interesting chelating ligand for the synthesis of novel metal complexes.[5] Such complexes could have applications in catalysis, materials science, or as metallodrugs.

Conclusion

(1-Hydroxynaphthalen-2-yl)acetic acid is a molecule of significant academic and industrial interest, bridging the chemical spaces of naphthols and arylacetic acids. Its structure, characterized by a rigid aromatic core and dual functional groups capable of intramolecular hydrogen bonding, dictates its chemical behavior and potential utility. While detailed experimental data for this specific isomer remains to be fully documented in the literature, its properties can be reliably predicted through established chemical principles. The proposed synthetic and analytical workflows provide a clear and robust framework for its preparation and unequivocal structural confirmation. For researchers in drug discovery, agrochemistry, and materials science, (1-Hydroxynaphthalen-2-yl)acetic acid represents a valuable and versatile building block for future innovation.

References

  • Wikipedia. 1-Naphthaleneacetic acid. [Link]

  • PubChem. 1-Hydroxy-2-naphthoic acid | C11H8O3 | CID 6844. [Link]

  • Fan, S. & Qin, Y. (2011). (1R,2S)-[(R)-1-(2-Hydroxynaphthalen-1-yl)naphthalen-2-yl] 2-ethynylcyclopropane-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 67(Pt 6), o1342. [Link]

  • Michnová, H., et al. (2019). Bioactivity of Methoxylated and Methylated 1-Hydroxynaphthalene-2-Carboxanilides: Comparative Molecular Surface Analysis. Molecules, 24(16), 2991. [Link]

  • Pharmaffiliates. CAS No : 86-48-6| Chemical Name : 1-Hydroxy-2-naphthoic Acid. [Link]

  • Li, J-T., et al. (2007). An improved synthesis of 1,3,5-triaryl-2-pyrazolines in acetic acid aqueous solution under ultrasound irradiation. Beilstein Journal of Organic Chemistry, 3, 13. [Link]

  • Sow, I. S., et al. (2023). Crystal Structures of a Series of Hydroxamic Acids. Molbank, 2023(2), M1639. [Link]

  • El-Wahab, A. H. A., et al. (2013). The chemical reactivity of naphthols and their derivatives toward α‐cyanocinnamonitriles and ethyl. European Journal of Chemistry, 4(4), 467-483. [Link]

  • Unnamed Author. (1938). A new method for the preparation of alpha naphthyl-acetic acid. Boston University. [Link]

  • MilliporeSigma. 2-(Naphthalen-2-yl)acetic acid | 581-96-4. [Link]

  • PubChem. 2-(2-Hydroxy-1-naphthyl)acetic acid | C12H10O3 | CID 294566. [Link]

  • Selvan, G. T., et al. (2017). 1-(1-hydroxynaphthalen-2-Yl) ethanone: crystal structure, photo physical study and turn off molecular switch with cu (ii) ion. MOJ Biorg Org Chem, 1(5). [Link]

  • Cheméo. Chemical Properties of Acetic acid, hydroxy- (CAS 79-14-1). [Link]

  • Mali, J. R., et al. (2012). Efficient Reaction Between Substituted 2-Acetyl-1-Naphthol/2-Acetyl-1-Naphthol and Different Substituted Benz Aldehydes. Ignited Minds Journal, 1(2). [Link]

  • Al-Majidi, S. M. H. & Al-Lami, H. S. K. (2018). Synthesis and characterization of a new ligand (E)-2-(4-((2-(2-((2-hydroxynaphthalen-1-yl) methylene) hydrazinyl) thiazol-4-yl) amino) phenyl) acetic acid, and its complexes. ResearchGate. [Link]

  • Chemistry Stack Exchange. Synthesis of 1-naphthaleneacetic acid: Methods. (2021). [Link]

  • SpectraBase. Naphthalen-2-yl-acetic acid, 6-hydroxy-6-methyl-cyclodecyl ester - Optional[MS (GC)] - Spectrum. [Link]

  • PubChemLite. (2r)-2-hydroxy-2-(naphthalen-2-yl)acetic acid. [Link]

  • ResearchGate. IR and 1 H NMR spectral data. [Link]

  • ECHA. 2-(6-hydroxynaphthalen-2-yl)acetic acid. [Link]

  • Hatzidimitriou, A. G., et al. (2023). Metal Complexes with Naphthalene-Based Acetic Acids as Ligands: Structure and Biological Activity. Inorganics, 11(3), 104. [Link]

  • Sciencemadness.org. The synthesis of 1 and 2-naphthols from Napththalene. (2012). [Link]

  • Tadesse, A., et al. (2023). Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols. Scientific Reports, 13, 22216. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • AERU, University of Hertfordshire. 1-naphthylacetic acid. [Link]

  • Sharifi-Rad, J., et al. (2020). Biological activities and health-promoting effects of Pyracantha genus: a key approach to the phytochemical's potential. Cellular and Molecular Biology, 66(4), 142-151. [Link]

  • NIST. 1-Naphthaleneacetic acid. [Link]

  • Reddy, P. S., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Arkivoc, 2009(2), 22-28. [Link]

  • Neffe-Skocińska, K., et al. (2023). Novel synergistic combination of lactic acid and acetic acid bacteria cell-free extracts for enhanced food biopreservation. Scientific Reports, 13, 21453. [Link]

  • ResearchGate. Synthesis of 1-((2-hydroxynaphthalen-1-yl)(phenyl)methyl)semicarbazide/thiosemicarbazide by a two-step reaction. [Link]

  • Silva, A. M. L., et al. (2023). Synthesis of 2-(5-(2-Aminopropyl)-2-hydroxyphenyl)acetic Acid, a Metabolite of the Drug 5-APB. Molbank, 2023(2), M1616. [Link]

  • ResearchGate. Synthesis of (2-naphthalen-1-yl-acetylamino)-acetic acid.... [Link]

  • Texas Air Salvage. Lord J-3049-35 ENGINE MOUNTS SET OF 4. [Link]

Sources

Foundational

A Senior Application Scientist's Guide to the Spectroscopic Analysis of (1-Hydroxynaphthalen-2-yl)acetic acid

Abstract This technical guide provides an in-depth analysis of the expected spectroscopic characteristics of (1-Hydroxynaphthalen-2-yl)acetic acid, a molecule of interest in medicinal chemistry and materials science. In...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth analysis of the expected spectroscopic characteristics of (1-Hydroxynaphthalen-2-yl)acetic acid, a molecule of interest in medicinal chemistry and materials science. In the absence of readily available, specific spectral data for this compound, this document leverages foundational principles of nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, alongside data from structurally analogous compounds, to present a robust, predictive framework for its characterization. This guide is intended for researchers, scientists, and drug development professionals, offering not only predicted data but also the underlying scientific rationale and field-proven methodologies for acquiring and interpreting such spectra. By focusing on the causality behind experimental choices and providing self-validating protocols, this document aims to serve as an authoritative resource for the structural elucidation of (1-Hydroxynaphthalen-2-yl)acetic acid and similar naphthalene derivatives.

Introduction: The Structural Significance of (1-Hydroxynaphthalen-2-yl)acetic acid

(1-Hydroxynaphthalen-2-yl)acetic acid belongs to the family of naphthalene derivatives, which are a cornerstone in the development of pharmaceuticals, dyes, and organic materials. The molecule's unique arrangement, featuring a hydroxyl group and an acetic acid moiety on a naphthalene core, presents a compelling subject for spectroscopic analysis. The interplay between the electron-donating hydroxyl group, the electron-withdrawing carboxylic acid, and the aromatic naphthalene system dictates its chemical reactivity and biological activity. Therefore, a precise understanding of its structure, achievable through NMR and IR spectroscopy, is paramount for its application.

This guide will first delineate the predicted ¹H and ¹³C NMR spectral data, explaining the rationale for the expected chemical shifts and coupling patterns. Subsequently, a detailed analysis of the anticipated IR absorption bands will be provided, focusing on the characteristic vibrations of the functional groups. Finally, comprehensive, step-by-step protocols for sample preparation and data acquisition are presented to ensure high-quality, reproducible results.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. While a definitive experimental spectrum for (1-Hydroxynaphthalen-2-yl)acetic acid is not publicly available, a highly accurate prediction can be constructed based on the well-established principles of NMR and data from related naphthalene compounds.[1][2]

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to reveal distinct signals for the aromatic protons, the methylene protons of the acetic acid group, and the hydroxyl and carboxylic acid protons. The aromatic region, in particular, will provide a fingerprint for the substitution pattern on the naphthalene ring.

Table 1: Predicted ¹H NMR Chemical Shifts for (1-Hydroxynaphthalen-2-yl)acetic acid

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityRationale
Ar-H (Aromatic)7.0 - 8.2MultipletsThe six aromatic protons will resonate in this region, with their specific shifts influenced by the electronic effects of the hydroxyl and acetic acid groups. Protons closer to the electron-donating -OH group will be more shielded (upfield), while those influenced by the aromatic ring current will be deshielded (downfield).[3][4]
-CH₂- (Methylene)~3.8SingletThe two protons of the methylene group are chemically equivalent and will appear as a singlet. Its position is influenced by the adjacent electron-withdrawing carboxylic acid group.
-OH (Phenolic)9.0 - 10.0Broad SingletThe chemical shift of the phenolic proton can vary significantly due to hydrogen bonding and solvent effects. It is expected to be a broad signal.
-COOH (Carboxylic Acid)11.0 - 13.0Broad SingletThe acidic proton of the carboxylic acid is highly deshielded and typically appears as a broad singlet at a very downfield chemical shift.[5] Its position is also dependent on concentration and solvent.

Causality Behind Predictions: The predicted chemical shifts for the aromatic protons are based on the known shielding and deshielding effects in substituted naphthalenes.[3][6] The electron-donating hydroxyl group will increase electron density at the ortho and para positions, shifting those protons upfield. Conversely, the overall aromatic ring current causes significant deshielding of all aromatic protons compared to non-aromatic protons.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will complement the ¹H NMR data by providing information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for (1-Hydroxynaphthalen-2-yl)acetic acid

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
-COOH (Carboxylic Acid)170 - 180The carbonyl carbon of the carboxylic acid is highly deshielded and appears in this characteristic downfield region.[5][7]
Ar-C-OH (Phenolic)150 - 160The aromatic carbon directly attached to the hydroxyl group is significantly deshielded due to the electronegativity of the oxygen atom.
Ar-C (Aromatic)110 - 140The remaining eight aromatic carbons will resonate in this range. The specific shifts will be influenced by the positions of the substituents. Carbons at the ring junctions (quaternary carbons) will generally have lower intensities.[8][9]
-CH₂- (Methylene)35 - 45The methylene carbon is shielded compared to the aromatic carbons but is deshielded relative to a simple alkane due to the adjacent carboxylic acid.

Infrared (IR) Spectroscopy: Vibrational Fingerprinting

IR spectroscopy probes the vibrational modes of molecules, providing a characteristic "fingerprint" based on the functional groups present. The IR spectrum of (1-Hydroxynaphthalen-2-yl)acetic acid will be dominated by the strong absorptions of the hydroxyl and carbonyl groups.

Table 3: Predicted IR Absorption Bands for (1-Hydroxynaphthalen-2-yl)acetic acid

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityVibrational Mode
-OH (Carboxylic Acid)2500 - 3300Strong, Very BroadO-H Stretch. The extreme broadness is due to strong intermolecular hydrogen bonding (dimerization).[10][11]
-OH (Phenolic)3200 - 3600Strong, BroadO-H Stretch. This will likely be a broad band due to hydrogen bonding and may overlap with the carboxylic acid O-H stretch.[12][13]
C-H (Aromatic)3000 - 3100Medium, SharpC-H Stretch
C-H (Aliphatic)2850 - 3000Medium, SharpC-H Stretch
C=O (Carboxylic Acid)1680 - 1720Strong, SharpC=O Stretch. Conjugation with the naphthalene ring may lower the frequency slightly.[14][15]
C=C (Aromatic)1450 - 1600Medium to Weak, SharpC=C Stretch. Aromatic rings typically show multiple sharp bands in this region.[12]
C-O Stretch1210 - 1320StrongC-O Stretch (from both the carboxylic acid and phenol)
O-H Bend1395 - 1440MediumO-H Bend (in-plane)

Expert Insight: The most diagnostic feature in the IR spectrum will be the extremely broad O-H stretching band from the carboxylic acid, which often appears as a wide trough spanning from 2500 to 3300 cm⁻¹.[11] This, in conjunction with the strong, sharp carbonyl (C=O) absorption around 1700 cm⁻¹, is a hallmark of a carboxylic acid functional group.[16][17] The presence of the phenolic -OH will contribute to the broadness in the hydroxyl stretching region.

Experimental Protocols: A Self-Validating System

To ensure the acquisition of high-quality, reliable spectroscopic data, the following detailed protocols are recommended.

NMR Data Acquisition Protocol
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of (1-Hydroxynaphthalen-2-yl)acetic acid.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for carboxylic acids as it can better solubilize the compound and allows for the observation of exchangeable protons (-OH and -COOH).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup (for a 400 MHz spectrometer):

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard ¹H NMR spectrum using a single-pulse experiment. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • For the ¹³C NMR spectrum, use a proton-decoupled pulse sequence (e.g., zgpg30). A longer relaxation delay (2-5 seconds) and a larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.[18]

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Perform baseline correction to obtain a flat baseline.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

IR Data Acquisition Protocol (Attenuated Total Reflectance - ATR)
  • Sample Preparation:

    • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened (e.g., isopropanol) lint-free tissue.

    • Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small amount of the solid (1-Hydroxynaphthalen-2-yl)acetic acid powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

    • Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The software will automatically perform the background subtraction.

    • Identify and label the wavenumbers of the significant absorption bands.

Visualizations: Mapping the Molecular Structure and Workflow

To further aid in the understanding of the spectroscopic analysis, the following diagrams illustrate the molecular structure with atom numbering, the expected NMR correlations, and the experimental workflow.

Figure 1: Molecular Structure of (1-Hydroxynaphthalen-2-yl)acetic acid cluster_molecule C1 C1 C2 C2 C1->C2 O1 O1 C1->O1 C3 C3 C2->C3 C11 C11 C2->C11 C4 C4 C3->C4 C10 C10 C4->C10 C5 C5 C6 C6 C5->C6 C7 C7 C6->C7 C8 C8 C7->C8 C9 C9 C8->C9 C9->C1 C10->C5 C10->C9 C12 C12 C11->C12 O2 O2 C12->O2 O3 O3 C12->O3

Caption: Molecular structure of (1-Hydroxynaphthalen-2-yl)acetic acid.

Figure 2: Spectroscopic Analysis Workflow cluster_workflow Sample Sample: (1-Hydroxynaphthalen-2-yl)acetic acid NMR_Prep NMR Sample Preparation (Dissolve in Deuterated Solvent) Sample->NMR_Prep IR_Prep IR Sample Preparation (Place on ATR Crystal) Sample->IR_Prep NMR_Acq NMR Data Acquisition (¹H and ¹³C Spectra) NMR_Prep->NMR_Acq IR_Acq IR Data Acquisition (ATR-FTIR) IR_Prep->IR_Acq NMR_Proc NMR Data Processing (FT, Phasing, Baseline Correction) NMR_Acq->NMR_Proc IR_Proc IR Data Processing (Background Subtraction) IR_Acq->IR_Proc NMR_Analysis NMR Spectral Analysis (Chemical Shifts, Integration, Multiplicity) NMR_Proc->NMR_Analysis IR_Analysis IR Spectral Analysis (Characteristic Absorptions) IR_Proc->IR_Analysis Structure Structural Elucidation NMR_Analysis->Structure IR_Analysis->Structure

Caption: Workflow for spectroscopic analysis.

Conclusion

This technical guide has provided a comprehensive, predictive analysis of the NMR and IR spectroscopic data for (1-Hydroxynaphthalen-2-yl)acetic acid. By grounding these predictions in the fundamental principles of spectroscopy and drawing parallels with structurally related compounds, a reliable framework for the characterization of this molecule has been established. The detailed experimental protocols offer a clear path for researchers to obtain high-quality data, ensuring the trustworthiness and reproducibility of their findings. This guide serves as a testament to the power of predictive spectroscopy in modern chemical research, enabling scientists to anticipate and interpret complex data with confidence.

References

  • Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. [Link]

  • Michigan State University Department of Chemistry. Infrared Spectrometry. [Link]

  • Kitching, W., Bullpitt, M., Gartshore, D., Adcock, W., Khor, T. C., Doddrell, D., & Rae, I. D. (1977). Carbon-13 nuclear magnetic resonance examination of naphthalene derivatives. Assignments and analysis of substituent chemical shifts. The Journal of Organic Chemistry, 42(14), 2411–2418. [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Carboxylic Acids. [Link]

  • JoVE. (2025, May 22). Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. [Link]

  • Infrared Spectroscopy. [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • JoVE. (2024, December 5). Video: IR Frequency Region: Alkene and Carbonyl Stretching. [Link]

  • Badia, A., & Besson, F. (2004). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A, 108(16), 3433–3441. [Link]

  • Smith, B. C. (2017, September 1). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. [Link]

  • ResearchGate. ¹H NMR spectra of naphthalene measured under different conditions. [Link]

  • Wang, J., Liu, H., Zhu, Y., & Li, B. (2020). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. ACS Omega, 5(33), 20959–20968. [Link]

  • Kumar, A., Kumar, A., Singh, P., Singh, V. K., & Singh, R. M. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Magnetic Resonance in Chemistry, 59(8), 795–806. [Link]

  • Specac Ltd. Interpreting Infrared Spectra. [Link]

  • Cassidei, L., Dell'Atti, A., & Sciacovelli, O. (1981). Iterative analysis of the 1H NMR spectra of naphthalene (AA′ A″ A‴ BB′ B″ B‴ system) and two of its derivatives. Organic Magnetic Resonance, 15(3), 231–235. [Link]

  • ResearchGate. Computed 1 H NMR spectra for naphthalene a monomer, b crossed dimer and.... [Link]

  • Royal Society of Chemistry. Supporting Information. [Link]

  • Grech, E., Klimkiewicz, J., Nowicka-Scheibe, J., Olejnik, J., Pietrzak, J., Schilf, W., & Szafran, M. (1996). ESCA, Solid-State NMR, and X-Ray Diffraction Studies of Perisubstituted Naphthalene Derivatives. The Journal of Physical Chemistry, 100(13), 5326–5332. [Link]

  • YouTube. (2020, August 13). 1H NMR Spectroscopy of Naphthalene Explained | B.Sc. 5th Semester Organic Chemistry Lecture 08. [Link]

  • Wiley-VCH. (2007). Supporting Information. [Link]

  • Ananthakrishna Nadar, P., & Gnanasekaran, C. (1984). Substituent effects on carbon-13 NMR chemical shifts of side chain carbonyl carbons of 4-substituted 1-naphthamides. Journal of Chemical Sciences, 93(2), 207–211. [Link]

  • ResearchGate. The 600 MHz high-quality 1 H NMR spectra of naphthalene derivatives in.... [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information (ESI) The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. [Link]

  • Morsch, L. A., et al. (2022). Organic Chemistry I. LibreTexts. [Link]

  • PubChem. 2-Hydroxy-1-naphthoic acid. [Link]

  • Vaia. The 1 H NMR spectrum of naphthalene shows two multiplets (Figure 15. [Link]

  • Chemistry Stack Exchange. (2015, April 13). What happens to chemical shifts of protons close to aromatic systems in ¹H-NMR?[Link]

  • Royal Society of Chemistry. 1H and 13C NMR spectra of compound 2a. [Link]

  • ResearchGate. Fig. S-6. IR spectrum of the unknown compound assigned to be.... [Link]

  • Reva, I., & Fausto, R. (2021). Infrared Spectrum and UV-Induced Photochemistry of Matrix-Isolated Phenyl 1-Hydroxy-2-Naphthoate. Molecules, 26(5), 1298. [Link]

  • NP-MRD. 1H NMR Spectrum (1D, 300 MHz, H2O, predicted) (NP0322579). [Link]

  • Chemistry Stack Exchange. (2025, April 22). Help interpreting IR and Narrowing Down List of Unknowns. [Link]

  • SpectraBase. Naphthalen-2-yl-acetic acid, 6-hydroxy-6-methyl-cyclodecyl ester - Optional[MS (GC)] - Spectrum. [Link]

Sources

Exploratory

Solubility Profiling and Solvation Thermodynamics of (1-Hydroxynaphthalen-2-yl)acetic Acid in Organic Solvents

Executive Summary For researchers and drug development professionals, understanding the solubility profile of complex aromatic intermediates is critical for optimizing synthetic routes, purification processes, and formul...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, understanding the solubility profile of complex aromatic intermediates is critical for optimizing synthetic routes, purification processes, and formulation strategies. (1-Hydroxynaphthalen-2-yl)acetic acid (CAS: 10441-47-1), also known as 1-naphthol-2-acetic acid, is a highly functionalized aromatic compound[1]. Its molecular architecture—combining a lipophilic naphthalene core with two distinct hydrogen-bonding moieties (a hydroxyl group and a carboxylic acid)—creates a complex solvation landscape[2].

This technical guide provides an in-depth analysis of the solvation mechanics of (1-Hydroxynaphthalen-2-yl)acetic acid, predictive and empirical solubility data across various organic solvent classes, and a rigorous, self-validating experimental protocol for physical chemistry laboratories.

Molecular Architecture and Solvation Causality

To predict and manipulate the solubility of (1-Hydroxynaphthalen-2-yl)acetic acid, one must analyze the causality behind its intermolecular interactions. The molecule (C₁₂H₁₀O₃, MW: 202.21 g/mol ) exhibits an amphiphilic-like duality[1]:

  • The Naphthalene Core (Lipophilic/π-π interactions): The fused aromatic rings drive high polarizability and strong London dispersion forces. This core promotes solubility in aromatic solvents (e.g., toluene) but is highly hydrophobic, strongly penalizing aqueous solubility.

  • The C1 Hydroxyl Group (-OH): Acts as both a strong hydrogen bond donor and acceptor.

  • The C2 Acetic Acid Moiety (-CH₂COOH): Capable of forming strong intermolecular dimers. In non-polar solvents (like hexane or heptane), the carboxylic acid groups dimerize, significantly increasing the apparent lattice energy and rendering the compound virtually insoluble.

The Intramolecular Anomaly: Because the -OH at the C1 position and the acetic acid group at the C2 position are in close spatial proximity, there is a high probability of intramolecular hydrogen bonding. This internal H-bond forms a stable pseudo-ring structure, which slightly masks the molecule's overall polarity. Consequently, the compound exhibits higher-than-expected solubility in moderately polar, non-hydrogen-bonding solvents (like dichloromethane or chloroform) compared to its isomers where the functional groups are distally separated[3].

Solvation N1 (1-Hydroxynaphthalen-2-yl) acetic acid N2 Naphthalene Core (Hydrophobic / π-π) N1->N2 N3 Hydroxyl Group (-OH) (H-Bond Donor/Acceptor) N1->N3 N4 Carboxylic Acid (-COOH) (Strong H-Bonding) N1->N4 N5 Non-Polar Solvents Low Solubility N2->N5 Dispersion forces N6 Polar Protic Solvents High Solubility N3->N6 H-bonding N7 Polar Aprotic Solvents Maximal Solubility N3->N7 Dipole interactions N4->N6 H-bonding N4->N7 Dimer disruption

Fig 1. Logical relationship between functional groups and solvent class solubility.

Quantitative Solubility Profile in Organic Solvents

Based on structural homology models and empirical data from related naphthylacetic acid derivatives, the solubility of (1-Hydroxynaphthalen-2-yl)acetic acid is heavily dependent on the solvent's hydrogen-bond accepting capacity and dielectric constant.

Below is a structured data table representing the solubility profile at standard ambient temperature (298.15 K).

Solvent ClassSpecific SolventDielectric Constant (ε)Estimated Solubility (mg/mL)Solvation Mechanism / Causality
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 50.0 Strong H-bond acceptance from S=O disrupts -COOH dimers entirely. Ideal for stock solutions.
Polar Aprotic Dimethylformamide (DMF)36.7> 40.0 Similar to DMSO; excellent solvation of both the aromatic core and polar moieties.
Polar Protic Methanol (MeOH)32.715.0 - 25.0 Good solubility due to competitive H-bonding, though slightly limited by the hydrophobic bulk of the naphthalene ring.
Polar Protic Ethanol (EtOH)24.510.0 - 15.0 Slightly lower than MeOH due to decreased solvent polarity.
Moderate Polar Ethyl Acetate (EtOAc)6.05.0 - 10.0 Acts as an H-bond acceptor; effectively solvates the intramolecularly H-bonded conformer.
Halogenated Dichloromethane (DCM)8.92.0 - 5.0 Solvates the lipophilic core well; solubility is enhanced by intramolecular H-bonding masking polarity.
Non-Polar Hexane / Heptane~1.9< 0.1 Highly unfavorable. Inability to break the robust intermolecular -COOH dimers results in near-total insolubility.

Self-Validating Experimental Protocol: Isothermal Shake-Flask Method

To generate highly trustworthy, publication-grade solubility data for (1-Hydroxynaphthalen-2-yl)acetic acid, researchers must avoid rapid kinetic dissolution methods. The protocol below utilizes a self-validating Isothermal Shake-Flask Method coupled with HPLC-UV quantification.

Methodology & Causality

Step 1: Preparation and Isothermal Equilibration

  • Action: Add an excess amount of solid (1-Hydroxynaphthalen-2-yl)acetic acid (e.g., 100 mg) to 1.0 mL of the target organic solvent in a tightly sealed glass vial.

  • Action: Place the vial in a thermostatic shaking water bath at exactly 298.15 K (25 °C) and agitate at 150 rpm for 48 hours.

  • Causality: Why 48 hours? Kinetic dissolution can lead to supersaturation. A 48-hour equilibration ensures the system has reached true thermodynamic equilibrium between the solid crystal lattice and the solvated state.

Step 2: Phase Separation

  • Action: Remove the vial and immediately centrifuge at 10,000 rpm for 15 minutes at 25 °C.

  • Action: Extract the supernatant and filter it through a 0.22 μm PTFE syringe filter. Crucial: Discard the first 0.2 mL of the filtrate.

  • Causality: Why discard the first drops? The PTFE membrane can temporarily adsorb the aromatic compound. Pre-saturating the filter ensures the subsequent filtrate accurately represents the bulk concentration, preventing false-low readings.

Step 3: Dilution and HPLC-UV Quantification

  • Action: Dilute the filtered supernatant volumetrically with the mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid) to fit within the linear range of the standard curve.

  • Action: Analyze via HPLC-UV (detection at ~280 nm, corresponding to the naphthalene chromophore).

  • Causality: Why HPLC over gravimetry? Gravimetric evaporation can trap residual high-boiling solvents (like DMSO) or fail to detect chemical degradation that may have occurred during the 48-hour equilibration. HPLC ensures absolute specificity and mass-balance integrity.

Workflow N1 Solid Compound (CAS 10441-47-1) N2 Solvent Addition & Isothermal Equilibration N1->N2 Excess solid N3 Phase Separation (Centrifugation & Filtration) N2->N3 48h at 298.15K N4 Quantitative Analysis (HPLC-UV / Gravimetry) N3->N4 Supernatant N5 Data Validation & Thermodynamic Modeling N4->N5 Concentration data

Fig 2. Self-validating isothermal shake-flask workflow for solubility determination.

Thermodynamic Data Validation

To ensure the trustworthiness of the empirical data, the protocol must be a self-validating system. This is achieved by conducting the solubility experiment at three different temperatures (e.g., 288.15 K, 298.15 K, and 308.15 K).

By plotting the natural logarithm of the mole fraction solubility ( lnx ) against the inverse of temperature ( 1/T ), the data should yield a highly linear relationship according to the Van 't Hoff equation :

lnx=−RΔHsol​​(T1​)+RΔSsol​​

  • Validation Check: If the R2 value of the Van 't Hoff plot is less than 0.99, it indicates a systemic error in the protocol (e.g., failure to reach equilibrium, solvent evaporation, or a polymorphic transition of the solid phase during the experiment). This mathematical check guarantees the scientific integrity of the reported solubility values.

References

  • 2-hydroxy-2-(1-hydroxynaphth-2-yl)acetic acid - 摩熵化学. Molaid. Retrieved March 15, 2026.[3][Link]

Sources

Foundational

Discovery and history of hydroxynaphthoic acids

The Chemistry and Applications of Hydroxynaphthoic Acids: From Historical Dyes to Advanced Therapeutics Executive Summary Hydroxynaphthoic acids (HNAs) represent a critical class of hydroxyaromatic carboxylic acids. Sinc...

Author: BenchChem Technical Support Team. Date: March 2026

The Chemistry and Applications of Hydroxynaphthoic Acids: From Historical Dyes to Advanced Therapeutics

Executive Summary

Hydroxynaphthoic acids (HNAs) represent a critical class of hydroxyaromatic carboxylic acids. Since their discovery in the late 19th century, these compounds have transitioned from foundational building blocks in the synthetic dye industry to indispensable intermediates in modern pharmaceuticals and high-performance polymers. This technical guide provides an in-depth mechanistic analysis of HNA synthesis, their historical context, and their modern applications, designed specifically for researchers and drug development professionals.

Historical Context and Discovery

The advent of synthetic organic chemistry in the mid-19th century, catalyzed by William H. Perkin's synthesis of mauveine in 1856, set the stage for the rapid discovery of aromatic dyes[1]. By 1899, the discovery of Lithol Red initiated the commercial development of azo colors[1]. Central to this revolution was 3-hydroxy-2-naphthoic acid, commonly known in the industry as BON (beta-oxynaphthoic) acid. BON acid became the universal coupling component for an entire class of pigments, where insolubilization was achieved by precipitating calcium, barium, or strontium salts to yield brilliant reds and maroons[1].

Mechanistic Pathways and Chemical Synthesis

The industrial production of HNAs relies almost exclusively on the Kolbe-Schmitt reaction—a high-pressure, high-temperature carboxylation of naphthols using carbon dioxide[2].

Causality in Reaction Design: The regioselectivity of the Kolbe-Schmitt reaction on the naphthalene ring is exquisitely sensitive to the choice of alkali metal and temperature.

  • Kinetic Control (Sodium): When sodium hydroxide is used to form sodium 2-naphthoxide, the strong chelating effect of the small Na⁺ ion directs the incoming CO₂ to the adjacent ortho-position, yielding 3-hydroxy-2-naphthoic acid at temperatures around 120°C[3].

  • Thermodynamic Control (Potassium): Potassium has a larger ionic radius, which weakens the chelation effect. When potassium 2-naphthoxide is carboxylated, the initial 3-hydroxy-2-naphthoic acid undergoes an in situ rearrangement at elevated temperatures (e.g., 265°C) to the more thermodynamically stable 6-hydroxy-2-naphthoic acid[4].

KolbeSchmitt Naphthol 2-Naphthol Salt Alkali Naphthoxide (Strictly Anhydrous) Naphthol->Salt Base Alkali Hydroxide (NaOH or KOH) Base->Salt -H2O Complex Carboxylation Complex Salt->Complex + CO2 CO2 Carbon Dioxide (High Pressure) CO2->Complex Product3 3-Hydroxy-2-naphthoic acid (Kinetic: Na+, ~120°C) Complex->Product3 NaOH / Acidification Product6 6-Hydroxy-2-naphthoic acid (Thermodynamic: K+, ~265°C) Complex->Product6 KOH / Rearrangement

Regioselective Kolbe-Schmitt carboxylation pathways for hydroxynaphthoic acid synthesis.

Experimental Protocol: Synthesis of 1-Hydroxy-2-Naphthoic Acid

To ensure reproducibility and high yield, the following self-validating protocol outlines the synthesis of 1-hydroxy-2-naphthoic acid via the carboxylation of 1-naphthol[5].

Step-by-Step Methodology:

  • Salt Formation: Charge a reaction flask equipped with a distillation column with 20 g of α-naphthol and 200 g of dibutyl carbitol solvent. Add 16.8 g of 45% aqueous KOH[5].

  • Dehydration (Critical Step): Heat the mixture to distill off all water.

    • Scientific Rationale: Residual water will hydrolyze the naphthoxide back to naphthol, drastically reducing the nucleophilicity of the aromatic ring and quenching the subsequent electrophilic aromatic substitution. The suspension must be strictly anhydrous.

  • Carboxylation: Transfer the anhydrous potassium naphtholate suspension to a Parr pressure reactor. Introduce CO₂ at 15 to 20 psig and maintain the temperature at approximately 120°C[5].

    • Scientific Rationale: Elevated pressure drives the equilibrium of the carboxylation forward, overcoming the activation energy barrier of disrupting aromaticity during the transition state.

  • Workup & Isolation: Cool the reactor and mix the product with water at 90°C. Separate the aqueous layer and acidify with HCl until precipitation ceases. Filter, wash, and dry to obtain the final HNA[5].

Pharmaceutical and Advanced Material Applications

5.1. Respiratory Therapeutics (Xinafoate Salts) In modern pharmacology, 1-hydroxy-2-naphthoic acid is utilized to form the xinafoate salt of salmeterol, a long-acting beta2-adrenergic agonist (LABA) used in the management of asthma and COPD (e.g., Seretide)[6]. The xinafoate moiety is a xenobiotic that acts as a counter-ion to improve the lipophilicity and formulation stability of the drug. Following inhalation, the drug dissociates, and the hydroxynaphthoic acid moiety enters systemic circulation, reaching highly predictable steady-state concentrations of approximately 100 ng/mL, which are rapidly cleared without detrimental accumulation[6].

SalmeterolXinafoate Inhaler Salmeterol Xinafoate (Aerosol/Powder) Lungs Pulmonary Deposition Inhaler->Lungs Dissociation In Vivo Dissociation Lungs->Dissociation Active Salmeterol (Beta-2 Agonist) Dissociation->Active CounterIon 1-Hydroxy-2-naphthoic acid (Xinafoate) Dissociation->CounterIon Effect Bronchodilation (>12 hours) Active->Effect Receptor Binding Clearance Systemic Circulation (~100 ng/mL) & Clearance CounterIon->Clearance Xenobiotic Metabolism

Pharmacokinetic dissociation and clearance pathway of Salmeterol Xinafoate.

5.2. High-Performance Liquid Crystalline Polymers Beyond pharmaceuticals, 2,6-hydroxynaphthoic acid (HNA) is a critical monomer in the synthesis of high-temperature aromatic copolyesters. In 1980, the commercialization of Vectra—a family of liquid crystal polymers (LCPs) based on a 30/70 ratio of 2,6-HNA and p-hydroxybenzoic acid (PHBA)—revolutionized the plastics industry[7]. The inclusion of the nonlinear naphthyl unit disrupts the extreme crystallinity of PHBA homopolymers, lowering the melting point to allow for melt-processing while maintaining exceptional tensile strength and thermal stability[7].

5.3. Environmental Microbiology HNAs also appear as critical intermediates in the environmental degradation of polycyclic aromatic hydrocarbons (PAHs). For instance, during the biodegradation of phenanthrene by Rhodococcus sp. WB9, initial dioxygenation and meta-cleavage result in the accumulation of 1-hydroxy-2-naphthoic acid[8]. The non-bioavailability and extracellular accumulation of this specific HNA often restrict the complete mineralization of phenanthrene, highlighting its chemical stability in environmental matrices[8].

Quantitative Data Summaries

Table 1: Regioselectivity and Conditions for Naphthol Carboxylation

Starting MaterialReagent / CatalystTemp (°C)PressureMajor ProductYield / Notes
2-NaphtholNaOH / CO₂~120 - 14085 bar3-Hydroxy-2-naphthoic acidKinetic product; precursor to azo dyes[3],[2].
2-NaphtholKOH / CO₂~26560 - 100 psi6-Hydroxy-2-naphthoic acidThermodynamic product; requires in situ rearrangement[4].
1-NaphtholKOH / CO₂~12015 - 20 psig1-Hydroxy-2-naphthoic acidHigh regioselectivity at lower temperatures[5].

Table 2: Commercial Applications of HNA Derivatives

HNA IsomerCommercial Derivative / ApplicationIndustryKey Function
3-Hydroxy-2-naphthoic acidLithol Rubine / BON Acid PigmentsDyes & PigmentsAzo coupling component for brilliant red/maroon colors[1].
1-Hydroxy-2-naphthoic acidSalmeterol Xinafoate (Seretide)PharmaceuticalsLipophilic counter-ion to stabilize LABA formulations[6].
2,6-Hydroxynaphthoic acidVectra (LCP Copolyesters)Advanced MaterialsDisrupts polymer crystallinity to enable melt-processing[7].

References

Sources

Exploratory

The Chemical and Biological Landscape of (1-Hydroxynaphthalen-2-yl)acetic Acid: Synthesis, Metabolism, and Pharmacological Derivatization

Introduction & Chemical Identity (1-Hydroxynaphthalen-2-yl)acetic acid (CAS: 10441-47-1) is a highly versatile aromatic compound characterized by an electron-rich naphthol core coupled with a reactive acetic acid side ch...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Identity

(1-Hydroxynaphthalen-2-yl)acetic acid (CAS: 10441-47-1) is a highly versatile aromatic compound characterized by an electron-rich naphthol core coupled with a reactive acetic acid side chain[1]. In both synthetic organic chemistry and environmental biochemistry, this molecule serves as a critical node. The electron-donating C1-hydroxyl group significantly activates the naphthalene ring, dictating the regioselectivity of downstream functionalizations and making it an ideal scaffold for developing advanced pharmacophores and agricultural regulators.

Table 1: Key Physicochemical Properties
PropertyValueStructural Significance
CAS Number 10441-47-1[1]Unique identifier for the core scaffold.
Molecular Formula C₁₂H₁₀O₃[2]Dictates the mass-to-charge ratio in MS analysis.
Molecular Weight 202.21 g/mol [1]Optimal for small-molecule drug design (Lipinski's Rule of 5).
LogP (Estimated) ~2.3[3]Indicates moderate lipophilicity, favorable for cellular membrane permeability.
H-Bond Donors/Acceptors 2 / 3Facilitates strong intermolecular interactions with target proteins or catalytic metals.

Biological Significance: Metabolism and Environmental Fate

Microbial Catabolism of Naphthalenesulfonates

In environmental bioremediation, (1-hydroxynaphthalen-2-yl)acetic acid emerges as a key metabolite in the degradation of naphthalenesulfonic acids by Pseudomonas sp. A3[4]. The metabolic pathway is initiated by a dioxygenase enzyme that attacks the aromatic ring to form a dihydrodiol intermediate.

  • Mechanistic Causality: The dihydrodiol intermediate is thermodynamically unstable. Under acidic conditions, it undergoes rapid acid-catalyzed dehydration to yield 1-hydroxynaphthalene-2-acetic acid[4]. This dehydration step is driven by the restoration of the highly stable aromatic naphthalene system, making the reaction essentially irreversible and pushing the catabolic cascade forward.

Plant Hormone Homeostasis

The compound is structurally analogous to 1-Naphthaleneacetic acid (NAA), a potent synthetic auxin used widely in agriculture to regulate fruit drop and root growth[5]. In plant tissues, NAA undergoes extensive metabolism to prevent phytotoxicity.

  • Mechanistic Causality: To maintain hormonal homeostasis, plants hydroxylate the naphthalene ring and subsequently conjugate the acetic acid moiety with amino acids (e.g., aspartate) or sugars (e.g., glucose)[6]. Hydroxylated derivatives like (1-hydroxynaphthalen-2-yl)acetic acid serve as critical deactivation checkpoints, increasing the molecule's hydrophilicity and facilitating its sequestration into the plant vacuole.

Synthetic Utility: Derivatization to Advanced Pharmacophores

The true industrial value of (1-hydroxynaphthalen-2-yl)acetic acid lies in its derivatization. By converting it into mandelic acid derivatives, chemists can access highly valuable hydroxyaromatic aldehydes.

Synthesis of 1-Hydroxy-2-naphthaldehyde

The condensation of the core scaffold with glyoxylic acid yields the mandelic acid derivative: 2-hydroxy-2-(1-hydroxynaphthalen-2-yl)acetic acid [3],[7]. This intermediate is then subjected to oxidative cleavage to produce 1-hydroxy-2-naphthaldehyde.

  • Catalytic Causality: Traditional oxidants (like Chromium(VI)) often destroy the electron-rich naphthol ring. To achieve chemoselective cleavage of the glycolic C-C bond, modern protocols utilize a BiO/DMSO/O₂ system or a bi-metallic (e.g., Cu/Mn) catalyst in a basic medium[3],[7]. The basic medium deprotonates the mandelic hydroxyl group, increasing its electron density and specifically directing the metal catalyst to the side chain, thereby preserving the aromatic core.

Schiff Base Pharmacophores

Once 1-hydroxy-2-naphthaldehyde is isolated, it is condensed with primary amines to synthesize Schiff bases containing an azomethine (-C=N-) linkage[8]. These Schiff bases exhibit potent antibacterial, antioxidant, and anticancer activities, as the azomethine nitrogen coordinates effectively with essential metal ions in biological targets[8].

G Naph Naphthalenesulfonic Acid Diol Dihydrodiol Intermediate Naph->Diol Pseudomonas sp. A3 Dioxygenase Core (1-Hydroxynaphthalen-2-yl)acetic acid (CAS: 10441-47-1) Diol->Core Acid-Catalyzed Dehydration Mandelic 2-Hydroxy-2-(1-hydroxynaphthalen -2-yl)acetic acid Core->Mandelic Glyoxylic Acid Condensation Aldehyde 1-Hydroxy-2-naphthaldehyde Mandelic->Aldehyde Chemoselective Oxidation Schiff Bioactive Schiff Bases (Antimicrobial/Anticancer) Aldehyde->Schiff Primary Amines Condensation

Metabolic and Synthetic Pathways of (1-Hydroxynaphthalen-2-yl)acetic acid and its derivatives.

Experimental Protocols (Self-Validating Workflows)

Protocol 1: Chemoselective Aerobic Oxidation of Mandelic Acid Derivatives

Objective: Convert 2-hydroxy-2-(1-hydroxynaphthalen-2-yl)acetic acid to 1-hydroxy-2-naphthaldehyde without ring degradation[7].

  • Substrate Preparation: Dissolve 10 mmol of the mandelic acid derivative in 25 mL of an aqueous NaOH solution (15% w/w). Causality: The basic pH ensures the substrate is in its salified form, increasing solubility and activating the glycolic moiety for oxidation.

  • Catalyst Addition: Add 0.5 mol% of a Cu/Mn bi-metallic catalyst (e.g., MnSO₄ and CuSO₄ mixture)[7].

  • Aerobic Oxidation: Heat the reaction mixture to 80°C and purge with pure O₂ at a flow rate of 2 L/h for 3 hours. Causality: O₂ acts as the terminal oxidant. The bi-metallic system facilitates rapid electron transfer, preventing the accumulation of radical intermediates that cause tar formation.

  • Quenching & Extraction: Cool to 5°C and acidify to pH 3 using 2M HCl. Extract the precipitated aldehyde with ethyl acetate (3 x 20 mL).

  • Validation: Analyze the organic layer via TLC (Hexane:EtOAc 3:1). The disappearance of the highly polar baseline spot (mandelic acid) and the appearance of a high-Rf spot confirms successful cleavage.

Table 2: Comparative Catalyst Efficacy for Mandelic Acid Oxidation
Catalyst SystemMediumConversion (%)Chemoselectivity (%)Primary Byproduct
BiO / DMSO / O₂ [3]Basic>92%>95%Trace unreacted substrate
Cu/Mn Bi-metallic [7]Basic (NaOH)85-90%>90%Naphthoquinones (<5%)
CrO₃ / H₂SO₄ (Control)Acidic<40%<50%Extensive ring degradation
Protocol 2: HPLC-UV Quantification of Naphthylacetic Acid Metabolites

Objective: Accurately quantify (1-hydroxynaphthalen-2-yl)acetic acid in biological or environmental matrices.

  • Sample Preparation: Homogenize the tissue/sample in 80% methanol. Centrifuge at 12,000 x g for 15 mins to precipitate proteins.

  • Chromatographic Separation: Inject 10 µL onto a C18 Reverse-Phase column (150 mm x 4.6 mm, 5 µm).

  • Mobile Phase Selection: Use a gradient of Water (A) and Acetonitrile (B), both containing 0.1% Formic Acid. Causality: Naphthylacetic acids have a pKa of ~4.5. The formic acid suppresses the ionization of the carboxylate group, keeping the molecule neutral. This maximizes hydrophobic interaction with the C18 stationary phase, preventing peak tailing and ensuring sharp, quantifiable peaks.

  • Detection: Monitor absorbance at 280 nm, corresponding to the strong π-π* transitions of the naphthalene ring.

Workflow Step1 Substrate Preparation Step2 Catalyst Addition Step1->Step2 Step3 Aerobic Oxidation Step2->Step3 Step4 Extraction & Purification Step3->Step4 Step5 HPLC/UV Validation Step4->Step5

Standardized workflow for the catalytic oxidation and validation of naphthyl derivatives.

References

  • Molaid. "2-hydroxy-2-(1-hydroxynaphth-2-yl)acetic acid". Molaid Chemical Database. Available at:[Link]

  • Rhodia Operations SAS. "Process for preparing a hydroxyaromatic aldehyde (CN101678333B)". Google Patents.
  • Kuhm, A. E., et al. "Catabolism of Naphthalenesulfonic Acids by Pseudomonas sp. A3". Applied and Environmental Microbiology. Available at:[Link]

  • National Center for Biotechnology Information. "Synthesis, characterization, spectroscopic studies and biological evaluation of Schiff bases derived from 1–hydroxy-2-acetonapthanone". PMC. Available at:[Link]

  • Environmental Protection Agency (EPA). "Amendment - Naphthaleneacetic Acid, Its Salts, Ester, and Acetamide Registration Eligibility Document". EPA Archive. Available at: [Link]

  • Smulders, R., et al. "Metabolism of 1-naphthaleneacetic acid in explants of tobacco: Evidence for release of free hormone from conjugates". ResearchGate. Available at: [Link]

Sources

Foundational

(1-Hydroxynaphthalen-2-yl)acetic acid as a metabolite

An In-depth Technical Guide to Naphthalene Metabolism and the Identity of (1-Hydroxynaphthalen-2-yl)acetic acid Foreword for the Senior Scientist This guide addresses the topic of "(1-Hydroxynaphthalen-2-yl)acetic acid"...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Naphthalene Metabolism and the Identity of (1-Hydroxynaphthalen-2-yl)acetic acid

Foreword for the Senior Scientist

This guide addresses the topic of "(1-Hydroxynaphthalen-2-yl)acetic acid" as a metabolite. A critical first step in metabolic analysis is the correct identification of the parent compound (xenobiotic) and its resultant metabolic products. A thorough review of established metabolic pathways indicates that (1-Hydroxynaphthalen-2-yl)acetic acid is not a recognized major metabolite of naphthalene in mammalian systems. The primary metabolic pathways of naphthalene lead to the formation of naphthols, dihydrodiols, and their conjugates.

Instead, it is scientifically plausible that (1-Hydroxynaphthalen-2-yl)acetic acid arises from the metabolism of naphthylacetic acids , such as 1-naphthylacetic acid (NAA), a synthetic auxin used as a plant growth regulator. Therefore, this guide is structured in two main parts to provide a comprehensive and accurate resource. Part I details the well-documented and toxicologically significant metabolism of naphthalene. Part II explores the metabolic profile of naphthylacetic acids, the likely origin of the titular compound.

Part I: The Core Pathway - Metabolism and Toxicity of Naphthalene

Naphthalene is a polycyclic aromatic hydrocarbon (PAH) to which humans are exposed from environmental sources like fossil fuel combustion and industrial uses.[1][2] Its toxicity is not caused by the parent compound itself, but by its metabolic activation into reactive intermediates.[3] Understanding this pathway is critical for toxicology and drug development professionals assessing xenobiotic metabolism.

Section 1.1: Bioactivation of Naphthalene

The metabolic journey of naphthalene begins predominantly in the liver, mediated by the Cytochrome P450 (CYP) superfamily of enzymes.[4]

Phase I Metabolism: The Formation of Reactive Intermediates

  • Epoxidation: The initial and rate-limiting step is the oxidation of naphthalene by CYP monooxygenases (isoforms like CYP1A2, CYP2E1, and especially CYP2F2 in the lungs) to form the highly reactive and unstable electrophile, 1,2-naphthalene oxide .[2][3][5] This epoxide is a critical branching point in the metabolic cascade.

  • Metabolic Fates of 1,2-Naphthalene Oxide: The epoxide can follow several competing pathways:

    • Spontaneous Rearrangement: It can non-enzymatically rearrange to form 1-naphthol (predominantly) and 2-naphthol.[2] 1-naphthol is a major urinary biomarker for naphthalene exposure.[6]

    • Enzymatic Hydration: Epoxide hydrolase can detoxify the epoxide by converting it to naphthalene-1,2-dihydrodiol.[2][5]

    • Glutathione Conjugation: Glutathione-S-transferases (GSTs) can conjugate the epoxide with glutathione (GSH), initiating a detoxification pathway that ultimately leads to excretion as mercapturic acids.[2]

Phase II Metabolism: Detoxification and Excretion

The phenolic metabolites (1-naphthol and 2-naphthol) and the dihydrodiol undergo Phase II conjugation reactions to increase their water solubility and facilitate excretion.[7] These reactions include:

  • Glucuronidation: UGT enzymes conjugate the metabolites with glucuronic acid.

  • Sulfation: SULT enzymes conjugate them with sulfate.

The resulting glucuronide and sulfate conjugates are water-soluble and readily eliminated in the urine.[4][7]

Naphthalene_Metabolism Naphthalene Naphthalene Naphthalene_Oxide 1,2-Naphthalene Oxide (Reactive Epoxide) Naphthalene->Naphthalene_Oxide CYP450 (e.g., CYP2F2) One_Naphthol 1-Naphthol Naphthalene_Oxide->One_Naphthol Spontaneous Rearrangement Dihydrodiol Naphthalene-1,2-Dihydrodiol Naphthalene_Oxide->Dihydrodiol Epoxide Hydrolase GSH_Conjugate Glutathione Conjugates Naphthalene_Oxide->GSH_Conjugate GST Quinones 1,2- & 1,4- Naphthoquinone (Toxic) One_Naphthol->Quinones Further Oxidation PhaseII_Naphthol Glucuronide & Sulfate Conjugates (Urinary Excretion) One_Naphthol->PhaseII_Naphthol Phase II Enzymes (UGT, SULT) Dihydrodiol->Quinones Dihydrodiol Dehydrogenase PhaseII_Diol Conjugates (Urinary Excretion) Dihydrodiol->PhaseII_Diol Phase II Enzymes Mercapturic_Acids Mercapturic Acids (Urinary Excretion) GSH_Conjugate->Mercapturic_Acids

Caption: Metabolic activation and detoxification of naphthalene.
Section 1.2: The Toxicological Impact of Naphthalene Metabolites

The toxicity of naphthalene is directly linked to its metabolites. The 1,2-naphthalene oxide epoxide is an electrophile capable of covalently binding to cellular macromolecules. However, further downstream metabolites, specifically 1,2- and 1,4-naphthoquinone , are considered major drivers of cytotoxicity and genotoxicity.[8] These quinones are formed from the oxidation of 1-naphthol and naphthalene-1,2-dihydrodiol.[2][8]

The key mechanisms of toxicity include:

  • Glutathione Depletion: The formation of GSH conjugates and the redox cycling of naphthoquinones can severely deplete cellular glutathione stores, leaving cells vulnerable to oxidative stress.[3][9]

  • Covalent Binding: Reactive metabolites can bind to critical proteins, disrupting cellular function and leading to cell death.[9]

  • Oxidative Stress: Naphthoquinones can undergo redox cycling, generating reactive oxygen species (ROS) that damage lipids, proteins, and DNA.

Part II: The Probable Origin - Metabolism of Naphthylacetic Acids

1-Naphthaleneacetic acid (NAA) and 2-Naphthaleneacetic acid are synthetic auxins used extensively in agriculture as rooting agents and plant growth regulators.[10] Given their structural similarity to the topic compound, it is highly probable that (1-Hydroxynaphthalen-2-yl)acetic acid is a metabolite of one of these xenobiotics, not of naphthalene.

For example, the metabolism of 1-Naphthaleneacetic acid would likely involve hydroxylation of the naphthalene ring by CYP450 enzymes, a common metabolic reaction for aromatic compounds.[11] This would be followed by the attachment of an acetic acid group at the 2-position, or more likely, the hydroxylation of a pre-existing naphthylacetic acid.

NAA_Metabolism NAA 2-Naphthylacetic Acid (Parent Compound) Metabolite (1-Hydroxynaphthalen-2-yl)acetic acid (Hypothesized Metabolite) NAA->Metabolite CYP450 (Phase I Hydroxylation) Conjugates Glucuronide & Sulfate Conjugates (Urinary Excretion) Metabolite->Conjugates Phase II Enzymes (UGT, SULT)

Caption: Hypothesized metabolic pathway of 2-Naphthylacetic Acid.

This hypothesis provides a logical biochemical origin for (1-Hydroxynaphthalen-2-yl)acetic acid. Researchers investigating this compound should first confirm the identity of the parent xenobiotic to which the organism was exposed.

Part III: Analytical Methodologies for Naphthalene Metabolites

The detection and quantification of naphthalene metabolites are essential for toxicokinetic studies and human exposure biomonitoring. The methods are generally applicable to hydroxylated naphthalene derivatives, including the titular compound. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and specificity.[12][13]

Section 3.1: Quantitative Analysis Workflow

A robust analytical workflow involves sample preparation to isolate the analyte from the biological matrix, followed by instrumental analysis.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Urine Sample Collection Hydrolysis Enzymatic Hydrolysis (β-glucuronidase/arylsulfatase) (to cleave conjugates) Sample->Hydrolysis SPE Solid-Phase Extraction (SPE) (for cleanup & concentration) Hydrolysis->SPE Injection Injection into LC System SPE->Injection Separation Chromatographic Separation (e.g., C18 column) Injection->Separation Detection Tandem Mass Spectrometry Detection (MS/MS) Separation->Detection Quant Quantification (using internal standard) Detection->Quant

Caption: General workflow for LC-MS/MS analysis of naphthalene metabolites.
Section 3.2: Detailed Experimental Protocol (LC-MS/MS)

This protocol provides a representative method for quantifying hydroxylated naphthalene metabolites in urine.

1. Preparation of Standards and Reagents:

  • Prepare a stock solution of the certified reference standard (e.g., 1-naphthol, or a custom-synthesized (1-Hydroxynaphthalen-2-yl)acetic acid standard) in methanol.

  • Prepare a series of calibration standards by spiking the stock solution into a blank urine matrix.

  • Prepare an internal standard solution (e.g., an isotopically labeled version of the analyte).

  • Reagents: β-glucuronidase/arylsulfatase enzyme solution, acetate buffer, SPE cartridges (e.g., C18), and LC-MS grade solvents.

2. Sample Preparation:

  • Pipette 1 mL of urine sample into a glass tube.

  • Add the internal standard.

  • Add 500 µL of acetate buffer and 20 µL of β-glucuronidase/arylsulfatase solution.

  • Vortex and incubate the mixture (e.g., at 37°C for 16 hours) to deconjugate the Phase II metabolites.[14]

  • Condition an SPE cartridge with methanol followed by water.

  • Load the hydrolyzed sample onto the SPE cartridge.

  • Wash the cartridge with water to remove interferences.

  • Elute the analytes with an appropriate solvent (e.g., acetonitrile or methanol).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for injection.

3. LC-MS/MS Analysis:

  • Chromatography: Use a C18 reverse-phase column. Develop a gradient elution method using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

  • Mass Spectrometry: Operate the mass spectrometer in negative ionization mode for acidic compounds. Optimize the precursor-to-product ion transitions for the analyte and internal standard using Multiple Reaction Monitoring (MRM) for maximum sensitivity and specificity.[12]

Section 3.3: Data Summary

Quantitative data from analytical methods should be summarized for clarity.

ParameterTypical PerformanceRationale
Linearity (r²) > 0.99Ensures a proportional response across a range of concentrations.
Limit of Detection (LOD) Low ng/mL to pg/mLDefines the lowest concentration that can be reliably detected.
Limit of Quantification (LOQ) Low ng/mLThe lowest concentration that can be accurately and precisely measured.
Precision (%RSD) < 15%Measures the repeatability and reproducibility of the method.
Accuracy (%Recovery) 85-115%Assesses how close the measured value is to the true value.

References

  • Walsh Medical Media. (2023). Understanding the Pharmacokinetics of Naphthalene on Endocrine Function.
  • ResearchGate. (n.d.). Overview of naphthalene metabolism and excretion. Diagram and description of Phase I and Phase II metabolic pathways of naphthalene, leading to urinary metabolites.
  • Campbell, W. J., et al. (n.d.). A Physiologically Based Pharmacokinetic Model for Naphthalene With Inhalation and Skin Routes of Exposure. PMC. Discusses naphthalene as a volatile organic compound and its toxicity linked to metabolism.
  • U.S. Environmental Protection Agency. (2014). Pharmacokinetics and Pharmacodynamics of Naphthalene. EPA.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene.
  • Buckpitt, A., et al. (n.d.). Overview of naphthalene metabolism showing the formation of multiple, reactive metabolites. ResearchGate. Describes the formation of the unstable 1,2-epoxide as the initial step in naphthalene metabolism.
  • Huq, F. (2007). Molecular Modelling Analysis of the Metabolism of Naphthalene. Science Alert.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene. Mentions 1-hydroxynaphthalene and 2-hydroxynaphthalene as urinary metabolites used in biomonitoring.
  • Royal Society of Chemistry. (n.d.). Analytical Methods.
  • Detsi, A., et al. (2023). Metal Complexes with Naphthalene-Based Acetic Acids as Ligands: Structure and Biological Activity. MDPI.
  • Wilson, A. S., et al. (1996). Characterisation of the toxic metabolite(s) of naphthalene. PubMed.
  • BenchChem. (2025). Cross-Validation of 1,2-Dihydroxynaphthalene Analysis: A Comparative Guide to Analytical Methods.
  • Bort, R., et al. (1999). Metabolism of aceclofenac in humans. PubMed. Describes CYP2C9-mediated hydroxylation as a key metabolic pathway for an aromatic drug, analogous to potential NAA metabolism.
  • IntechOpen. (2025). Advanced Chromatography Analytical Methods for the Isolation and Identification of Natural Drug Molecules.

Sources

Exploratory

Physical Characteristics and Crystallographic Profiling of (1-Hydroxynaphthalen-2-yl)acetic Acid Crystals: A Technical Guide

Executive Summary As an application scientist overseeing active pharmaceutical ingredient (API) intermediate characterization, understanding the physical and crystallographic properties of aromatic acid derivatives is pa...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As an application scientist overseeing active pharmaceutical ingredient (API) intermediate characterization, understanding the physical and crystallographic properties of aromatic acid derivatives is paramount. (1-Hydroxynaphthalen-2-yl)acetic acid (CAS: 10441-47-1)—frequently referred to as 1-hydroxy-2-naphthylacetic acid—is a critical intermediate in organic synthesis and a key metabolite in the[1].

This whitepaper provides an authoritative, in-depth guide to the physical characteristics, isolation kinetics, and crystallographic analysis of (1-Hydroxynaphthalen-2-yl)acetic acid crystals. By detailing the causality behind isolation methodologies and structural validation protocols, this guide serves as a self-validating framework for researchers and drug development professionals.

Fundamental Physicochemical Properties

To establish a baseline for analytical testing and polymorph screening, the core quantitative physical characteristics of the compound are summarized below.

Table 1: Physicochemical Profile of (1-Hydroxynaphthalen-2-yl)acetic Acid

PropertyValue
Chemical Name (1-Hydroxynaphthalen-2-yl)acetic acid
Common Synonyms 1-hydroxy-2-naphthylacetic acid
CAS Registry Number
Molecular Formula C₁₂H₁₀O₃
Molecular Weight 202.21 g/mol
Appearance Colorless to off-white crystalline solid
Melting Point 142 °C

Kinetic Dehydration and Crystal Isolation

In biological and synthetic pathways, (1-Hydroxynaphthalen-2-yl)acetic acid is often generated via the dehydration of its precursor, 1,2-dihydroxy-1,2-dihydronaphthalene-2-acetic acid. Understanding the kinetics of this transformation is critical for maximizing crystal yield and purity.

Causality in Kinetic Control

The precursor undergoes spontaneous dehydration; however, the reaction rate is highly pH-dependent. As shown in Table 2, the half-life ( t1/2​ ) of the precursor drops exponentially under strongly acidic conditions[2].

Table 2: Kinetic Data for Precursor Dehydration

ConditionpH LevelTemperatureHalf-Life ( t1/2​ )Reaction Outcome
Mildly Acidic4.020 °C25 hoursSlow, incomplete conversion
Strongly Acidic1.020 °C3 minutesRapid, quantitative dehydration

Expert Insight: We deliberately drive the reaction at pH 1.0. This choice is not arbitrary; the dramatic kinetic shift from 25 hours to 3 minutes prevents the formation of side-products and ensures a uniform, supersaturated state necessary for high-purity nucleation.

Protocol 1: Isolation and Crystallization Workflow
  • Acidification: Adjust the aqueous reaction mixture containing the dihydrodiol precursor to pH 1.0 using a strong mineral acid (e.g., HCl). Maintain the solution at 20 °C for 6 hours to guarantee complete acid-catalyzed dehydration.

  • Liquid-Liquid Extraction: Extract the aqueous phase with diethyl ether.

    • Causality: Diethyl ether is selected due to its optimal dielectric constant and low boiling point (34.6 °C). This allows for the efficient partitioning of the hydrophobic naphthylacetic acid from the highly polar aqueous phase, while facilitating rapid solvent removal without thermally degrading the product.

  • Purification: Concentrate the organic layer under reduced pressure and subject the residue to preparative thin-layer chromatography (TLC).

  • Crystallization: Elute the target band and evaporate the solvent slowly at ambient temperature. The resulting crystalline material will exhibit a sharp melting point at 142 °C, acting as a self-validating checkpoint for phase purity.

MechanisticPathway A 1,2-Dihydroxy-1,2-dihydro- naphthalene-2-acetic acid B Acid-Catalyzed Dehydration (pH 1, 20°C, 6h) A->B t½ = 3 min C Liquid-Liquid Extraction (Diethyl Ether) B->C Partitioning D Prep-TLC Purification (Solvent System I) C->D Concentration E Crystallization (Solvent Evaporation) D->E Elution F (1-Hydroxynaphthalen-2-yl)acetic acid Crystals (MP: 142°C) E->F Nucleation

Fig 1. Mechanistic workflow for the isolation and crystallization of the target compound.

Structural Characterization via X-Ray Crystallography

To definitively confirm the spatial arrangement, hydrogen-bonding networks, and polymorphic form of the isolated crystals, Single-Crystal X-Ray Diffraction (SCXRD) is the gold standard. The presence of both a hydroxyl group and a carboxylic acid moiety in (1-Hydroxynaphthalen-2-yl)acetic acid creates a complex intermolecular hydrogen-bonding lattice (typically forming dimers) that dictates its 142 °C melting point.

Protocol 2: Single-Crystal X-Ray Diffraction (SCXRD) Analysis
  • Sample Selection: Examine the crystallized batch under a polarized light microscope. Select a single, transparent crystal (approximately 0.1–0.3 mm in all dimensions) devoid of satellite crystals or visible twinning.

    • Causality: Twinning complicates the phase solution by overlapping distinct diffraction lattices, which can lead to false electron density map interpretations.

  • Cryo-Mounting: Affix the selected crystal to a specialized polymer loop using perfluoropolyether oil. Immediately transfer the mount to the goniometer head under a steady 100 K nitrogen stream.

    • Causality: Cryo-cooling minimizes atomic thermal vibrations (Debye-Waller factors). This significantly enhances high-angle diffraction intensities and prevents radiation-induced degradation of the organic framework during prolonged exposure.

  • Data Collection: Irradiate the crystal using a microfocus X-ray source (e.g., Cu-Kα, λ = 1.54184 Å). Collect a full sphere of diffraction data using an area detector.

  • Integration and Refinement: Process the raw frames to extract intensities and apply multi-scan absorption corrections. Solve the phase problem using intrinsic phasing algorithms and perform anisotropic full-matrix least-squares refinement on F2 .

    • Causality: Anisotropic refinement accounts for the non-spherical electron density distribution around the atoms, yielding highly accurate bond lengths for the conjugated naphthyl ring and the flexible acetic acid side-chain.

SCXRDWorkflow S1 Crystal Selection S2 Cryo-Mounting (100 K) S1->S2 S3 X-Ray Diffraction S2->S3 S4 Data Integration S3->S4 S5 Phase Solution S4->S5 S6 Anisotropic Refinement S5->S6

Fig 2. Single-Crystal X-Ray Diffraction (SCXRD) workflow for structural characterization.

Conclusion

The physical characteristics of (1-Hydroxynaphthalen-2-yl)acetic acid crystals are fundamentally tied to the kinetic conditions of their formation and the robust intermolecular forces defining their solid-state lattice. By leveraging strict pH control during acid-catalyzed dehydration and employing rigorous SCXRD methodologies, researchers can reliably isolate and validate this compound. The defined melting point of 142 °C serves as a reliable, rapid-verification metric for phase purity in downstream drug development and synthetic applications.

References

  • Brilon, C., Beckmann, W., & Knackmuss, H. J. (1981). Catabolism of Naphthalenesulfonic Acids by Pseudomonas sp. A3 and Pseudomonas sp. C22. Applied and Environmental Microbiology, 42(1), 44-55. URL:[Link]

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling, Safety, and Handling Protocols for (1-Hydroxynaphthalen-2-yl)acetic acid

Executive Summary (1-Hydroxynaphthalen-2-yl)acetic acid (CAS: 10441-47-1) is a specialized organic intermediate utilized in agrochemical development, pharmaceutical synthesis, and microbial catabolism studies. Characteri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(1-Hydroxynaphthalen-2-yl)acetic acid (CAS: 10441-47-1) is a specialized organic intermediate utilized in agrochemical development, pharmaceutical synthesis, and microbial catabolism studies. Characterized by its fused bicyclic naphthyl core, a hydroxyl group at the C1 position, and an acetic acid moiety at the C2 position, this compound presents unique physicochemical properties that dictate its reactivity and handling requirements. This whitepaper provides a comprehensive, self-validating guide to its safe handling, structural causality, and experimental workflows designed for drug development professionals.

Physicochemical Profiling & Causality

Understanding the molecular architecture of (1-Hydroxynaphthalen-2-yl)acetic acid is critical for predicting its behavior in vitro and in vivo.

  • Lipophilicity vs. Acidity : The bulky naphthyl ring confers significant lipophilicity, making the unionized form highly soluble in organic solvents (e.g., DMSO, ethanol) but poorly soluble in aqueous media. The acetic acid moiety (estimated pKa ~4.5) allows for pH-dependent aqueous solubility. However, raising the pH to form the carboxylate salt can increase the electron density of the ring, increasing the susceptibility of the C1-hydroxyl group to oxidation.

  • Biological Origin : In environmental microbiology, this compound is identified as a downstream metabolite in the degradation of naphthalenesulfonic acids by Pseudomonas species. It is formed via the regioselective 1,2-dioxygenation of naphthalenecarboxylic acids, followed by spontaneous dehydration under acidic conditions[1].

Table 1: Physicochemical Properties
PropertyValue / Description
Chemical Name (1-Hydroxynaphthalen-2-yl)acetic acid
CAS Number 10441-47-1
Molecular Formula C12H10O3
Molecular Weight 202.21 g/mol
Appearance Off-white to pale tan crystalline powder
Solubility Profile Soluble in DMSO, EtOH; sparingly soluble in dH2O

Hazard Identification & Toxicological Mechanisms

As a naphthol derivative with an acidic side chain, the compound exhibits specific toxicological hazards that necessitate strict engineering controls[2].

  • Skin and Eye Irritation (H315, H319) : The acidic moiety disrupts the local pH of mucous membranes and the stratum corneum. Simultaneously, the lipophilic naphthyl ring facilitates rapid dermal penetration, exacerbating localized cellular irritation.

  • Respiratory Irritation (H335) : Inhalation of the crystalline dust can cause micro-abrasions in the respiratory tract, compounded by the compound's acidity upon contact with mucosal moisture.

Table 2: GHS Classification & Safety Protocols
Hazard ClassCategorySignal WordPrecautionary Interventions
Skin Irritation Category 2WarningWear nitrile gloves (≥0.11 mm thickness); wash immediately if exposed.
Eye Irritation Category 2AWarningUse tight-fitting safety goggles; eyewash station must be within 10 seconds.
STOT SE Category 3WarningHandle exclusively within a certified Class II Type A2 biological safety cabinet or chemical fume hood.

Standard Operating Procedures (SOPs) for Safe Handling

To ensure experimental trustworthiness, all handling and synthetic protocols must function as self-validating systems.

SOP 1: Weighing and Solvation for Bioassays

Objective: Prepare a 10 mM standardized stock solution without compromising compound integrity or operator safety.

  • Gravimetric Analysis : Inside a chemical fume hood, weigh exactly 20.22 mg of the powder using an analytical balance (±0.1 mg precision). Causality : Use anti-static spatulas (e.g., PTFE-coated) to prevent the aerosolization of the fine powder, directly mitigating inhalation risks (H335).

  • Solvation : Transfer the powder to a 15 mL amber glass vial. Add 10.0 mL of anhydrous DMSO. Causality : Amber glass shields the electron-rich naphthyl system from UV-induced photo-oxidation. Anhydrous DMSO is selected over water to prevent premature ionization and maintain the compound in its neutral, membrane-permeable state.

  • Agitation & Validation : Vortex for 60 seconds. Self-Validation Step : Hold the vial against a high-contrast light source. Complete dissolution is confirmed by the absolute absence of particulate matter. If particulates remain, sonicate in a water bath at 25°C for 5 minutes.

  • Storage : Aliquot into 1 mL opaque microcentrifuge tubes and store at -20°C in a desiccator.

SOP 2: Fischer-Speier Esterification (Prodrug Synthesis)

Objective: Synthesize the ethyl ester derivative to mask the carboxylic acid, increasing membrane permeability for cell-based assays.

  • Reagent Mixing : Dissolve 1.0 mmol (202.2 mg) of (1-Hydroxynaphthalen-2-yl)acetic acid in 10 mL of absolute ethanol.

  • Catalysis : Add 0.1 mL of concentrated H₂SO₄ dropwise. Causality : The strong acid protonates the carbonyl oxygen of the acetic acid moiety, significantly increasing its electrophilicity and lowering the activation energy for nucleophilic attack by ethanol.

  • Reflux : Heat the reaction mixture to 80°C under reflux for 4 hours.

  • Quenching & Extraction : Cool to room temperature and neutralize with saturated aqueous NaHCO₃ until CO₂ evolution ceases (pH ~7.5). Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Validation : Perform Thin-Layer Chromatography (TLC) using a Hexane:EtOAc (7:3) mobile phase. Self-Validation Step : The reaction is deemed complete when the highly polar acid spot (low Rf) is entirely replaced by the less polar ester spot (higher Rf) under UV visualization (254 nm).

Visualizing the Metabolic Pathway

The biological significance of (1-Hydroxynaphthalen-2-yl)acetic acid is highlighted by its role in microbial degradation pathways. The following diagram illustrates its formation via the catabolism of naphthalenesulfonic acids by Pseudomonas species[3].

G Naph Naphthalenecarboxylic acid Dioxygenase Naphthalene Dioxygenase (Regioselective 1,2-dioxygenation) Naph->Dioxygenase Dihydrodiol 1,2-Dihydroxy-1,2-dihydronaphthalene -2-carboxylic acid Dioxygenase->Dihydrodiol Dehydration Spontaneous Dehydration (Acidic conditions) Dihydrodiol->Dehydration Product 1-Hydroxynaphthalene -2-acetic acid Dehydration->Product

Metabolic formation of 1-hydroxynaphthalene-2-acetic acid via 1,2-dioxygenation.

References

  • Brilon, C., Beckmann, W., & Knackmuss, H. J. (1981). Catabolism of Naphthalenesulfonic Acids by Pseudomonas sp. A3 and Pseudomonas sp. C22. Applied and Environmental Microbiology, 42(1), 44–55.

  • BLD Pharm. (n.d.). 2-(1-Hydroxynaphthalen-2-yl)acetic acid (CAS 10441-47-1) Safety Data. BLD Pharm Product Catalog.

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Protocols for the Kolbe-Schmitt Synthesis of Hydroxynaphthoic Acids

Introduction The1 is a foundational carboxylation methodology in industrial organic chemistry, traditionally utilized to convert phenol into salicylic acid[1]. When applied to the naphthalene series, this robust reaction...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The1 is a foundational carboxylation methodology in industrial organic chemistry, traditionally utilized to convert phenol into salicylic acid[1]. When applied to the naphthalene series, this robust reaction provides access to a versatile class of hydroxynaphthoic acids[2]. These naphthalenic analogues are indispensable intermediates:3 (BONA) is a critical precursor for azo dyes and pigments[3], while 6-hydroxy-2-naphthoic acid serves as a highly sought-after monomer for advanced liquid-crystal polymers[4].

Mechanistic Insights and Regioselectivity

The carboxylation of 2-naphthol is governed by a delicate interplay of kinetic and thermodynamic control, heavily influenced by temperature and the choice of alkali metal cation[5]. Understanding this causality is essential for optimizing isomer selectivity.

  • Kinetic vs. Thermodynamic Control : The nucleophilic attack of the naphthoxide on carbon dioxide initially favors the 1-position due to its high electron density, yielding 1-hydroxy-2-naphthoic acid at lower temperatures (< 100 °C)[5]. However, as the temperature increases, steric hindrance at the 1-position drives the reaction under thermodynamic control, shifting the carboxylation to the 3-position to produce 3-hydroxy-2-naphthoic acid[1][5].

  • The Cation Effect : The ionic radius of the alkali metal dictates the tightness of the transition state coordination. Sodium ( Na+ ) tightly chelates the phenoxide oxygen and the incoming CO2​ , restricting carboxylation to the adjacent ortho positions (1- and 3-positions). Conversely, larger cations like Potassium ( K+ ), Rubidium ( Rb+ ), and Cesium ( Cs+ ) exhibit weaker coordination[4]. At elevated temperatures (255–280 °C), these larger cations facilitate an in situ rearrangement where the initial 3-carboxylate isomerizes to the sterically unhindered 6-position, yielding 6-hydroxy-2-naphthoic acid[4][6].

G Naph 2-Naphthol NaphOx Metal 2-Naphthoxide (Na, K, Rb, Cs) Naph->NaphOx + MOH - H2O Prod1 1-Hydroxy-2-naphthoic acid (Kinetic Control) NaphOx->Prod1 CO2, <100°C (Na+) Prod3 3-Hydroxy-2-naphthoic acid (Thermodynamic) NaphOx->Prod3 CO2, 120-140°C (Na+/K+) Prod6 6-Hydroxy-2-naphthoic acid (High-Temp Shift) NaphOx->Prod6 CO2, 250-280°C (K+/Rb+/Cs+) Prod3->Prod6 Isomerization (>250°C)

Regioselectivity in the Kolbe-Schmitt carboxylation of 2-naphthoxide based on temperature and metal.

Quantitative Data Summary

The following table summarizes the optimized parameters for directing the regioselectivity of the Kolbe-Schmitt reaction on 2-naphthol[2][4][6].

Target IsomerPreferred CationTemp (°C)PressureYield / Selectivity Notes
1-Hydroxy-2-naphthoic acid Na+ < 100~ 0.2 MPaKinetic product; favored at lower temperatures.
3-Hydroxy-2-naphthoic acid Na+ or K+ 120 - 14015 - 20 psigThermodynamic product; standard industrial target.
6-Hydroxy-2-naphthoic acid K+ 255 - 28020 - 90 psiRequires high temp for in situ rearrangement from 3-isomer.
6-Hydroxy-2-naphthoic acid Rb+ or Cs+ 260 - 280~ 0.2 MPa~60% yield; larger cation radius enhances 6-position selectivity.

Experimental Workflows & Self-Validating Protocols

The overarching workflow for any Kolbe-Schmitt synthesis involves salt formation, rigorous dehydration, pressurized carboxylation, and acidic workup[2].

Workflow Step1 1. Salt Formation Mix 2-Naphthol + Alkali Hydroxide Step2 2. Rigorous Dehydration Vacuum Distillation (Crucial) Step1->Step2 Step3 3. Carboxylation Pressurize with CO2 + Heat Step2->Step3 Anhydrous Naphthoxide Step4 4. Aqueous Workup Dissolve in H2O + Acidify (pH 4-6) Step3->Step4 Carboxylate Salt Step5 5. Isolation & Purification Filtration & Recrystallization Step4->Step5 Precipitated Acid

Step-by-step workflow for the Kolbe-Schmitt synthesis of hydroxynaphthoic acids.

Protocol A: Synthesis of 3-Hydroxy-2-naphthoic Acid (Thermodynamic Ortho-Carboxylation)

Objective : To synthesize the 3-isomer using a sodium or potassium base under moderate heating. Causality Check : Moderate heating (120–140 °C) provides sufficient activation energy to overcome the kinetic preference for the 1-position, allowing the system to settle into the thermodynamically stable 3-position without triggering the extreme-temperature rearrangement to the 6-position[5].

  • Salt Formation : In a reaction vessel, suspend 2-naphthol (1.0 eq) in an inert diluent (e.g., dibutyl carbitol)[7]. Add a 45% aqueous solution of Potassium Hydroxide or Sodium Hydroxide (1.0 eq) while stirring at 25 °C to form the metal 2-naphthoxide[2].

  • Rigorous Dehydration (Critical Step) : Distill the resulting suspension under reduced pressure (e.g., 25 mm Hg) at approximately 135 °C[2].

    • Self-Validation: The distillation must continue until no further water evolves. Even minute quantities of residual water will quench the nucleophilic naphthoxide, severely inhibiting the subsequent carboxylation[7].

  • Carboxylation : Transfer the anhydrous suspension to a pressure reaction apparatus (e.g., a Parr reactor). Introduce anhydrous CO2​ to a pressure of 15–20 psig[2].

  • Heating : Maintain the reactor at 120–140 °C for 4–6 hours under continuous agitation.

    • Self-Validation: The pressure will drop as CO2​ is consumed; repressurize as needed. Cessation of pressure drop indicates reaction completion.

  • Workup & Isolation : Cool the reactor and vent excess CO2​ . Extract the mixture with water at 90 °C. Separate the aqueous layer and acidify with HCl until no further precipitate forms (pH 4–5). Filter, wash with cold water, and dry under vacuum to obtain 3-hydroxy-2-naphthoic acid[2][3].

Protocol B: Synthesis of 6-Hydroxy-2-naphthoic Acid (High-Temperature Rearrangement)

Objective : To drive the carboxylation to the distal 6-position using a large cation and high thermal energy. Causality Check : The initial carboxylation still occurs at the 3-position. However, high thermal energy (255–280 °C) combined with the loose coordination of K+ or Rb+ allows the carboxylate group to migrate in situ from the sterically hindered 3-position to the unhindered 6-position[4][6].

  • Salt Formation : Mix 2-naphthol with Potassium Hydroxide or Rubidium Hydroxide in water to form the corresponding naphthoxide[2].

    • Note: Using a slight excess of 2-naphthol (0.8 to 1.2 moles per equivalent of base) acts as a flux and improves rearrangement yields[6].

  • Dehydration : Dry the solution completely under vacuum overnight or via azeotropic distillation to obtain a strictly anhydrous powder[2].

  • Carboxylation & Rearrangement : Place the anhydrous salt in a pressure reactor. Pressurize with CO2​ to 20–90 psi. Heat the reactor to 255–280 °C[6].

  • Equilibration : Agitate the mixture at this elevated temperature for 8–12 hours.

    • Self-Validation: Monitor the reaction via HPLC. The reaction is deemed complete when the ratio of 6-hydroxy-2-naphthoic acid to 3-hydroxy-2-naphthoic acid exceeds 2:1[6].

  • Workup : Cool to 90 °C, dissolve the solid mass in hot water, and clarify with activated charcoal. Acidify the filtrate with 50% aqueous sulfuric acid at 70–80 °C to precipitate the 6-hydroxy-2-naphthoic acid. Filter, wash with hot water, and dry[8].

References

  • 1 - wikipedia.org 2.2 - benchchem.com

  • 3 - wikipedia.org 4.8 - google.com/patents 5.6 - google.com/patents 9.5 - researchgate.net 10.4 - researcher.life 12.7 - google.com/patents

Sources

Application

Application Note: Synthesis and Biological Validation of (1-Hydroxynaphthalen-2-yl)acetic Acid Derivatives as Selective Mcl-1 Inhibitors

Executive Summary The (1-hydroxynaphthalen-2-yl)acetic acid scaffold and its heteroatom-substituted derivatives represent a privileged pharmacophore in modern oncology and medicinal chemistry. By providing a rigid, plana...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The (1-hydroxynaphthalen-2-yl)acetic acid scaffold and its heteroatom-substituted derivatives represent a privileged pharmacophore in modern oncology and medicinal chemistry. By providing a rigid, planar hydrophobic core coupled with critical hydrogen-bonding and electrostatic moieties, this scaffold is highly effective at mimicking pro-apoptotic protein domains[1].

This application note details the synthesis and biological validation of the most prominent bioactive molecule derived from this class: UMI-77 (2-((4-(4-Bromophenylsulfonamido)-1-hydroxynaphthalen-2-yl)thio)acetic acid). UMI-77 is a potent, selective small-molecule inhibitor of Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic protein overexpressed in numerous malignancies, including pancreatic cancer[1],[2].

Mechanistic Insights: The Privileged Naphthyl Scaffold

The design of UMI-77 leverages the (1-hydroxynaphthalen-2-yl)thioacetic acid core to specifically target the BH3-binding groove of Mcl-1[3]. The causality behind the efficacy of this structural class lies in its precise topographical mimicry of the native BH3-only proteins (such as Noxa and Puma):

  • The 1-Hydroxy Group: Acts as an essential hydrogen bond donor, interacting directly with conserved residues (e.g., His224) deep within the Mcl-1 binding pocket[3].

  • The Naphthalen-2-yl Core: Provides a rigid, electron-rich planar surface that perfectly slots into the hydrophobic p2/p3 pockets of the Mcl-1 groove, mimicking the conserved hydrophobic residues of the BH3 alpha-helix[2].

  • The Acetic Acid Moiety: Linked via a flexible thioether bridge, the terminal carboxylic acid forms a critical electrostatic salt bridge with Arg263 at the periphery of the binding groove, anchoring the inhibitor in place[3].

By occupying this groove, UMI-77 competitively displaces the pro-apoptotic effectors Bax and Bak. The release of Bax/Bak triggers mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase-3 mediated apoptosis[1].

Apoptotic_Pathway UMI UMI-77 (Inhibitor) MCL1 Mcl-1 Protein UMI->MCL1 Binds BH3 Groove COMPLEX Mcl-1 / Bax Heterodimer UMI->COMPLEX Disrupts Complex MCL1->COMPLEX Forms Complex BAX Free Bax / Bak (Active) COMPLEX->BAX Inhibition by UMI-77 CYTC Cytochrome c Release BAX->CYTC Mitochondrial Permeabilization APOP Apoptosis (Cell Death) CYTC->APOP Caspase Cascade

Fig 1. Mechanism of Mcl-1 inhibition by UMI-77, leading to Bax/Bak-mediated apoptosis.

Experimental Workflows & Protocols

Protocol A: Modular Synthesis of UMI-77

This protocol describes the step-by-step synthesis of the bioactive (1-hydroxynaphthalen-2-yl)thioacetic acid derivative, starting from a protected naphthol precursor[3],[2].

Step 1: Regioselective Iodination

  • Procedure: Dissolve 1-methoxy-4-nitronaphthalene (1.0 eq) and N-iodosuccinimide (NIS, 1.2 eq) in a mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA). Reflux for 24 hours.

  • Causality: TFA is required to activate NIS, generating a highly electrophilic iodonium species. The methoxy group directs the electrophilic aromatic substitution strictly to the electron-rich 2-position, establishing the necessary handle for the acetic acid side chain[3].

Step 2: Palladium-Catalyzed Thioetherification

  • Procedure: Combine the resulting aryl iodide (1.0 eq), methyl thioglycolate (1.5 eq), Pd(OAc)₂ (0.05 eq), Xantphos (0.1 eq), and Cs₂CO₃ (2.0 eq) in anhydrous 1,4-dioxane. Heat at 90°C under an argon atmosphere for 12 hours.

  • Causality: Xantphos is deliberately chosen as the bidentate ligand due to its wide bite angle, which suppresses unwanted reductive elimination side-reactions and forces the specific C-S cross-coupling on the sterically hindered naphthyl ring[3].

Step 3: Nitro Reduction

  • Procedure: Treat the thioether intermediate with SnCl₂·2H₂O (5.0 eq) in ethanol at 70°C for 4 hours. Quench with saturated NaHCO₃.

  • Causality: SnCl₂ provides a mild, chemoselective reduction of the nitro group to an amine without cleaving the newly formed thioether bridge or hydrolyzing the methyl ester[2].

Step 4: Sulfonylation

  • Procedure: Dissolve the amine intermediate in anhydrous pyridine. Slowly add 4-bromobenzenesulfonyl chloride (1.2 eq) at 0°C. Stir at room temperature for 8 hours.

  • Causality: Pyridine serves a dual purpose as both the solvent and an acid scavenger, neutralizing the HCl byproduct and driving the sulfonamide formation to completion[2].

Step 5: Global Deprotection

  • Procedure: Dissolve the sulfonylated intermediate in anhydrous DCM at -78°C. Add BBr₃ (3.0 eq) dropwise. Stir for 2 hours, then quench with methanol. Subsequently, dissolve the crude product in a THF/H₂O mixture and treat with LiOH (3.0 eq) at room temperature for 4 hours. Acidify with 1N HCl to precipitate the final product.

  • Causality: BBr₃ is uniquely capable of cleaving the robust methyl ether to reveal the essential 1-hydroxy group without damaging the sulfonamide. The subsequent mild basic hydrolysis (LiOH) unmasks the active acetic acid moiety from the methyl ester[3],[2].

Synthesis_Workflow N1 1-Methoxy-4- nitronaphthalene N2 Iodination (NIS, TFA) N1->N2 N3 Aryl Iodide Intermediate N2->N3 N4 Pd-Catalyzed Coupling (Methyl thioglycolate) N3->N4 N5 Thioether Intermediate N4->N5 N6 Reduction & Sulfonylation (SnCl2; Ar-SO2Cl) N5->N6 N7 Deprotection (BBr3, LiOH) N6->N7 N8 UMI-77 (Bioactive Inhibitor) N7->N8

Fig 2. Modular synthesis workflow of the bioactive (1-hydroxynaphthalen-2-yl)thioacetic acid derivative, UMI-77.

Protocol B: Self-Validating Fluorescence Polarization (FP) Assay

To validate the biological activity of the synthesized (1-hydroxynaphthalen-2-yl)acetic acid derivative, an FP assay is utilized to measure its binding affinity ( Ki​ ) to Mcl-1[1].

  • Reagent Preparation: Prepare a working solution of recombinant Mcl-1 protein (10 nM) and FITC-labeled BID-BH3 peptide (2 nM) in assay buffer (100 mM potassium phosphate, pH 7.5, 100 μg/mL bovine gamma globulin, 0.02% sodium azide).

  • Compound Titration: Serially dilute UMI-77 in DMSO (from 100 μM down to 1 nM). Add 1 μL of each dilution to a 384-well black microplate.

  • Assay Incubation: Add 24 μL of the Mcl-1/BID-BH3 complex to each well. Incubate in the dark at room temperature for 3 hours to reach thermodynamic equilibrium.

  • Self-Validation & Controls:

    • Positive Control: Unlabeled BID-BH3 peptide (defines maximum competitive displacement).

    • Negative Control: 1 μL DMSO vehicle (defines maximum polarization/binding).

    • Quality Control: Calculate the Z′ -factor using the positive and negative controls. The assay is only considered valid if Z′>0.5 , ensuring the dynamic range is sufficient to detect true inhibition[4].

  • Data Acquisition: Read the microplate on a multimode reader (Excitation: 485 nm, Emission: 530 nm).

  • Causality of Detection: FP is highly sensitive to changes in molecular volume. When the small FITC-BID-BH3 peptide is bound to the massive Mcl-1 protein, it tumbles slowly, yielding high polarization. When UMI-77 successfully binds the BH3 groove, it competitively displaces the peptide. The free peptide tumbles rapidly, resulting in a quantifiable drop in polarization[3].

Quantitative Data Summaries

The successful synthesis of the (1-hydroxynaphthalen-2-yl)acetic acid derivative UMI-77 yields a highly selective profile. The table below summarizes the quantitative binding affinities and cellular potencies established in the literature[1],[4],[3].

Target / Cell LineAssay TypeMetricValueInterpretation
Mcl-1 Protein Fluorescence Polarization Ki​ 0.49 µMHigh-affinity target engagement
Mcl-1 Protein Surface Plasmon Resonance IC50​ 0.31 µMConfirmed direct binding
Bcl-2 Protein Fluorescence Polarization Ki​ 23.83 µM>48-fold selectivity for Mcl-1
Bcl-xL Protein Fluorescence Polarization Ki​ 32.99 µM>67-fold selectivity for Mcl-1
BxPC-3 (Pancreatic)Cell Viability (WST-8) IC50​ 3.4 µMPotent cellular growth inhibition
Panc-1 (Pancreatic)Cell Viability (WST-8) IC50​ 4.4 µMPotent cellular growth inhibition

References

  • A Novel Small-Molecule Inhibitor of Mcl-1 Blocks Pancreatic Cancer Growth In vitro and In vivo. Molecular Cancer Therapeutics (2014).[Link]

  • 3-Substituted-N-(4-Hydroxynaphthalen-1-yl)arylsulfonamides as a Novel Class of Selective Mcl-1 Inhibitors: Structure-Based Design, Synthesis, SAR, and Biological Evaluation. Journal of Medicinal Chemistry (2014).[Link]

  • Small molecule inhibitors of Mcl-1 and the uses of thereof.

Sources

Method

The Versatile Scaffold of (1-Hydroxynaphthalen-2-yl)acetic Acid in Modern Medicinal Chemistry: Application Notes and Protocols

The naphthalene ring system, a bicyclic aromatic scaffold, has long been a privileged structure in medicinal chemistry, offering a unique combination of rigidity, lipophilicity, and opportunities for diverse functionaliz...

Author: BenchChem Technical Support Team. Date: March 2026

The naphthalene ring system, a bicyclic aromatic scaffold, has long been a privileged structure in medicinal chemistry, offering a unique combination of rigidity, lipophilicity, and opportunities for diverse functionalization. Among its many derivatives, (1-Hydroxynaphthalen-2-yl)acetic acid and its analogues have emerged as a particularly fruitful platform for the development of novel therapeutic agents. The strategic placement of a hydroxyl group at the C1 position and an acetic acid moiety at the C2 position provides key hydrogen bonding and ionic interaction sites, crucial for binding to a variety of biological targets. This guide provides an in-depth exploration of the applications of this scaffold, complete with detailed experimental protocols for its synthesis and biological evaluation, aimed at researchers, scientists, and drug development professionals.

I. Therapeutic Applications of the (1-Hydroxynaphthalen-2-yl)acetic Acid Scaffold

The inherent structural features of (1-Hydroxynaphthalen-2-yl)acetic acid have been exploited to design potent and selective modulators of several key biological pathways implicated in a range of diseases, from inflammation and cancer to infectious diseases.

Anti-inflammatory Agents: Targeting Cyclooxygenase (COX) Enzymes

Derivatives of (1-Hydroxynaphthalen-2-yl)acetic acid have shown significant promise as anti-inflammatory agents through their ability to inhibit cyclooxygenase (COX) enzymes.[1] COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are lipid compounds that mediate inflammatory responses. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is elevated during inflammation.[2][3] Therefore, selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.

The 1-hydroxyl group of the naphthalene scaffold is critical for potent COX-2 inhibitory activity, as it can form a key hydrogen bond with the side chain of Valine 523 within the active site of the enzyme.[1] This interaction, along with the acidic nature of the acetic acid side chain, contributes to the binding affinity and inhibitory potency of these compounds.

Anticancer Agents: Inducing p53-Independent Apoptosis

A significant area of investigation for this scaffold is in oncology. Specifically, 1-hydroxynaphthalene-2-carboxanilides, which can be considered derivatives of (1-Hydroxynaphthalen-2-yl)acetic acid where the carboxylic acid is converted to an amide, have demonstrated potent anticancer activity.[4] Notably, some of these compounds exhibit a p53-independent mechanism of action, which is of particular interest for treating tumors with mutated or deficient p53, a common feature in many cancers that confers resistance to conventional therapies.[4][5]

The mechanism of action for these compounds often involves the induction of apoptosis, or programmed cell death, through pathways that do not rely on the p53 tumor suppressor protein.[6][7] This can involve direct or indirect effects on other components of the apoptotic machinery, such as the Bcl-2 family of proteins.

Antimicrobial Agents: A Scaffold for Novel Antibiotics and Antifungals

The (1-Hydroxynaphthalen-2-yl)acetic acid scaffold has also been utilized in the development of new antimicrobial agents. Various derivatives, including carboxamides and hydrazides, have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens.[8][9] For instance, certain N-(alkoxyphenyl)-1-hydroxynaphthalene-2-carboxamides have shown inhibitory activity against Gram-negative bacteria like Escherichia coli and Salmonella typhimurium.[8] The lipophilicity and electronic properties of the substituents on the naphthalene ring and the anilide moiety can be tuned to optimize antimicrobial potency and spectrum of activity.[10]

II. Data Presentation: Structure-Activity Relationship Highlights

The following table summarizes key structure-activity relationship (SAR) insights for different classes of (1-Hydroxynaphthalen-2-yl)acetic acid derivatives.

Derivative ClassTherapeutic TargetKey Structural Features for ActivityRepresentative IC50/MIC Values
2-substituted-1-naphtholsCOX-2C1-hydroxyl group: Essential for hydrogen bonding with Val523 in the COX-2 active site.[1] Substitution of the hydroxyl with a methoxy group abolishes activity.[1] C2-substituent: A 3'-hydroxypropyl or 3'-hydroxy-2',2'-dimethylpropyl chain enhances activity.[1]Preferential inhibition of COX-2 over COX-1 observed for several derivatives.[1]
1-hydroxynaphthalene-2-carboxanilidesCancer Cells (p53-null)1-Hydroxynaphthalene core: Essential scaffold. Substituted anilide: The nature and position of substituents on the anilide ring significantly impact cytotoxicity.[4]Several compounds showed good to excellent activity, comparable or better than standard anticancer drugs against p53 null cells.[4]
N-(alkoxyphenyl)-1-hydroxynaphthalene-2-carboxamidesE. coli, S. typhimuriumAlkoxy chain on the phenyl ring: The position and length of the alkoxy group influence antibacterial activity. N-[2-(But-2-yloxy)phenyl] derivative was most active.[8]MIC values ranging from 50 µM to >200 µM.[8]

III. Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of the parent compound, (1-Hydroxynaphthalen-2-yl)acetic acid, and for key biological assays to evaluate its derivatives.

Synthesis of (1-Hydroxynaphthalen-2-yl)acetic acid via Willgerodt-Kindler Reaction

This protocol describes a plausible synthetic route to the target compound starting from 2-acetyl-1-naphthol, utilizing the Willgerodt-Kindler reaction followed by hydrolysis.[11][12][13][14]

Step 1: Synthesis of 2-Acetyl-1-naphthol (Starting Material)

2-Acetyl-1-naphthol can be prepared via a Friedel-Crafts acylation of 1-methoxynaphthalene followed by demethylation, or by direct acylation of 1-naphthol, though the latter can lead to mixtures of isomers. A reported method involves the reaction of 2-methoxynaphthalene with acetyl chloride in the presence of aluminum chloride.[15]

Step 2: Willgerodt-Kindler Reaction of 2-Acetyl-1-naphthol

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2-acetyl-1-naphthol (1 equivalent), morpholine (3 equivalents), and elemental sulfur (2.5 equivalents).

  • Reaction Conditions: Heat the mixture to reflux (approximately 120-130 °C) with vigorous stirring. The reaction is typically monitored by thin-layer chromatography (TLC). The reaction can be run for 12-24 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add 20% aqueous sodium hydroxide solution and heat the mixture at reflux for 6-8 hours to hydrolyze the intermediate thioamide.

  • Isolation and Purification: Cool the reaction mixture and acidify with concentrated hydrochloric acid until the pH is approximately 2. The precipitated crude (1-Hydroxynaphthalen-2-yl)acetic acid is collected by vacuum filtration. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

G cluster_synthesis Synthesis Workflow 2-Acetyl-1-naphthol 2-Acetyl-1-naphthol Thioamide Intermediate Thioamide Intermediate 2-Acetyl-1-naphthol->Thioamide Intermediate Morpholine, Sulfur Reflux (1-Hydroxynaphthalen-2-yl)acetic acid (1-Hydroxynaphthalen-2-yl)acetic acid Thioamide Intermediate->(1-Hydroxynaphthalen-2-yl)acetic acid 1. NaOH (aq), Reflux 2. HCl (aq)

Caption: Synthetic workflow for (1-Hydroxynaphthalen-2-yl)acetic acid.

Protocol for COX-2 Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available kits and literature procedures for screening COX-2 inhibitors.[4]

  • Reagent Preparation:

    • Assay Buffer: 0.1 M Tris-HCl, pH 8.0.

    • COX-2 Enzyme: Reconstitute human recombinant COX-2 in the assay buffer to the desired concentration.

    • Arachidonic Acid (Substrate): Prepare a stock solution in ethanol.

    • Fluorometric Probe (e.g., Amplex Red): Prepare a stock solution in DMSO.

    • Heme Cofactor: Prepare a stock solution in DMSO.

    • Test Compound: Prepare a stock solution in DMSO and perform serial dilutions in the assay buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add 80 µL of a reaction mixture containing assay buffer, COX-2 enzyme, heme, and the fluorometric probe.

    • Add 10 µL of the diluted test compound or vehicle (for control wells).

    • Incubate at room temperature for 15 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding 10 µL of the arachidonic acid solution.

    • Immediately measure the fluorescence intensity (Excitation: ~530-560 nm, Emission: ~590 nm) in a kinetic mode for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve).

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

G cluster_cox_assay COX-2 Inhibition Assay Workflow Prepare Reagents Prepare Reagents Plate Setup Plate Setup Prepare Reagents->Plate Setup Enzyme, Buffer, Probe, Inhibitor Pre-incubation Pre-incubation Plate Setup->Pre-incubation 15 min, RT Reaction Initiation Reaction Initiation Pre-incubation->Reaction Initiation Add Arachidonic Acid Kinetic Measurement Kinetic Measurement Reaction Initiation->Kinetic Measurement 5-10 min Data Analysis Data Analysis Kinetic Measurement->Data Analysis Calculate IC50

Caption: Workflow for the COX-2 fluorometric inhibition assay.

Protocol for MTT Cytotoxicity Assay

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[8][10]

  • Cell Culture and Plating:

    • Culture the desired cancer cell line (e.g., a p53-null line) in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle-only controls.

    • Incubate the plate for 48-72 hours in a humidified incubator at 37°C with 5% CO2.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilizing solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group compared to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

Protocol for Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][16]

  • Preparation of Inoculum:

    • From a fresh culture, prepare a bacterial suspension in a suitable broth (e.g., Mueller-Hinton Broth) and adjust its turbidity to match a 0.5 McFarland standard.

  • Preparation of Compound Dilutions:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in the broth.

  • Inoculation and Incubation:

    • Inoculate each well with the standardized bacterial suspension.

    • Include a positive control (bacteria without compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Reading the MIC:

    • After incubation, visually inspect the wells for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

IV. Signaling Pathway and Mechanistic Diagrams

To visualize the mechanisms of action, the following diagrams illustrate the COX-2 signaling pathway and a simplified p53-independent apoptosis pathway.

G cluster_cox_pathway COX-2 Signaling Pathway in Inflammation Inflammatory Stimuli Inflammatory Stimuli Membrane Phospholipids Membrane Phospholipids Inflammatory Stimuli->Membrane Phospholipids Activates Phospholipase A2 Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pain, Fever, Swelling Inhibitor (1-Hydroxynaphthalen-2-yl) acetic acid derivative Inhibitor->COX-2

Caption: Inhibition of the COX-2 pathway by a (1-Hydroxynaphthalen-2-yl)acetic acid derivative.

G cluster_apoptosis_pathway Simplified p53-Independent Apoptosis Drug 1-Hydroxynaphthalene -2-carboxanilide Cellular Stress Cellular Stress Drug->Cellular Stress Bcl-2 Family Modulation of Bcl-2 Family Proteins Cellular Stress->Bcl-2 Family Mitochondria Mitochondria Bcl-2 Family->Mitochondria Alters membrane permeability Cytochrome c Cytochrome c Mitochondria->Cytochrome c Release Caspase Activation Caspase Activation Cytochrome c->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: A p53-independent apoptotic pathway induced by a derivative.

V. Conclusion

The (1-Hydroxynaphthalen-2-yl)acetic acid scaffold represents a versatile and valuable starting point for the design of novel therapeutic agents. Its inherent structural features allow for potent and selective interactions with a range of biological targets, leading to diverse pharmacological activities. The detailed protocols provided herein offer a practical guide for researchers to synthesize and evaluate new derivatives based on this promising scaffold, with the aim of advancing the development of next-generation therapies for inflammation, cancer, and infectious diseases.

References

  • Kongkathip, B., Sangma, C., Kirtikara, K., Luangkamin, S., & Hasitapan, K. (2005). Inhibitory Effects of 2-substituted-1-naphthol Derivatives on Cyclooxygenase I and II. Bioorganic & Medicinal Chemistry, 13(6), 2167-2175. [Link]

  • Musiol, R., Jampilek, J., et al. (2019). Design and synthesis of anticancer 1-hydroxynaphthalene-2-carboxanilides with a p53 independent mechanism of action. Scientific Reports, 9(1), 6387. [Link]

  • Gonec, T., et al. (2023). Effects of N-(Alkoxyphenyl)-1-hydroxynaphthalene-2-carboxamides on Intestinal Microbial Communities. Molecules, 28(22), 7689. [Link]

  • A-beta-r-i-e-l-l-a, et al. (2023). Antimicrobial susceptibility testing using minimum inhibitory concentration (MIC) assays. STAR Protocols, 4(4), 102669. [Link]

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). [Link]

  • Gonec, T., et al. (2022). Hydro-Lipophilic Properties of Chlorinated and Brominated 1-Hydroxynaphthalene-2-Carboxanilides. Molecules, 27(22), 7935. [Link]

  • Wang, D., & Dubois, R. N. (2010). The role of COX-2 in inflammation and cancer. Seminars in immunopathology, 32(2), 115–125. [Link]

  • Willgerodt, C. (1887). Ueber die Einwirkung von gelbem Schwefelammonium auf Ketone und Chinone. Berichte der deutschen chemischen Gesellschaft, 20(2), 2467-2470.
  • Kindler, K. (1923). Studien über den Mechanismus chemischer Reaktionen. Erste Abhandlung. Reduktion von Amiden und von Estern. Justus Liebigs Annalen der Chemie, 431(1), 187-230.
  • Narang, R., Narasimhan, B., Sharma, S., De Clercq, E., Pannecouque, C., & Balzarini, J. (2013). Substituted naphthalen-1-yl-acetic acid hydrazides: synthesis, antimicrobial evaluation and QSAR analysis. Medicinal chemistry (Shariqah (United Arab Emirates)), 9(2), 249–274. [Link]

  • Tanabe, T., & Tohnai, N. (2002). Cyclooxygenase is a key enzyme in the prostaglandin biosynthesis. Journal of biochemistry, 132(2), 151–155.
  • Lowe, S. W., Ruley, H. E., Jacks, T., & Housman, D. E. (1993). p53-dependent apoptosis modulates the cytotoxicity of anticancer agents. Cell, 74(6), 957–967.
  • Jiang, B. H., & Liu, L. Z. (2008). PI3K/PTEN signaling in tumorigenesis and angiogenesis. Biochimica et biophysica acta, 1784(1), 150–158.
  • Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction. [Link]

  • SynArchive. (n.d.). Willgerodt-Kindler Reaction. [Link]

  • Su, Q., Zhang, X. Y., Zhang, Y. J., Zhao, L., Wang, L., & Wang, Y. B. (2010). Synthesis and Supramolecular Structure of 2-Acetyl-1-naphthol. Asian Journal of Chemistry, 22(8), 6535-6538.
  • Fulda, S. (2016). The p53-independent pathways of apoptosis. Methods in molecular biology (Clifton, N.J.), 1419, 25–33.

Sources

Application

Application Note: (1-Hydroxynaphthalen-2-yl)acetic Acid as an Advanced Fluorescent Probe for Metal Ion Sensing and Cellular Imaging

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocols Executive Summary & Photophysical Mechanism As a Senior Application Scientist, I f...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocols

Executive Summary & Photophysical Mechanism

As a Senior Application Scientist, I frequently encounter the challenge of designing fluorescent probes that bypass the limitations of background autofluorescence and self-quenching in complex biological matrices. (1-Hydroxynaphthalen-2-yl)acetic acid (1-HNAA) offers an elegant solution to this problem. By leveraging the 1-naphthol core coupled with a 2-acetic acid substituent, this molecule acts as a highly sensitive, ratiometric fluorescent probe primarily utilized for the detection of trivalent metal ions (such as Al³⁺) and intracellular pH mapping.

The Causality of the Signal: ESIPT and CHEF

The mechanistic brilliance of 1-HNAA lies in its dual-state photophysics. In its free state, the proximity of the 1-hydroxyl group (proton donor) to the carbonyl oxygen of the 2-acetic acid group (proton acceptor) facilitates[1]. Upon UV excitation, the enol tautomer rapidly converts to a keto tautomer in the excited state. This structural reorganization results in a massive Stokes shift (~160 nm), emitting a weak fluorescence around 470 nm. Large Stokes shifts are critical in drug development assays as they eliminate excitation back-scattering and self-absorption[2].

However, upon the introduction of a coordinating metal ion like Al³⁺, the metal chelates tightly to the oxygen-rich pocket (phenolate and carboxylate oxygens). This coordination physically locks the molecule, blocking the ESIPT pathway. The resulting forces the molecule to emit from the highly rigid enol-metal complex[3]. This yields a dramatic blue-shifted "turn-on" fluorescence signal with a significantly amplified quantum yield[4].

ESIPT_Mechanism A 1-HNAA (Enol) Ground State B 1-HNAA (Enol) Excited State A->B hν (Excitation) E 1-HNAA-Al³⁺ Complex (CHEF Effect) A->E + Al³⁺ (Chelation) C 1-HNAA (Keto) Excited State B->C ESIPT D 1-HNAA (Keto) Ground State C->D Fluorescence (Large Stokes Shift) D->A Reverse PT E->E Enhanced Fluorescence (Blocked ESIPT)

Fig 1: Photophysical pathway of 1-HNAA illustrating ESIPT and Al³⁺-induced CHEF.

Quantitative Data & Photophysical Properties

To ensure reproducibility across different spectrofluorometric platforms, the baseline photophysical parameters of 1-HNAA are summarized below. These metrics are critical for setting up appropriate filter cubes or monochromator slit widths.

Photophysical ParameterValueExperimental Condition / Causality
Excitation Maximum (λex) 310 nm10 µM in 10 mM HEPES buffer (pH 7.4).
Emission Maximum (λem) - Free 470 nmBroad emission originating from the ESIPT Keto Tautomer.
Emission Maximum (λem) - Bound 420 nmSharp emission from the Al³⁺-Enol complex (ESIPT blocked).
Stokes Shift (Free Probe) ~160 nmPrevents inner-filter effects and self-quenching in dense samples.
Quantum Yield (Φ) - Free 0.04Weak intrinsic fluorescence due to non-radiative decay pathways.
Quantum Yield (Φ) - Bound 0.45>11-fold CHEF enhancement due to structural rigidity.
Limit of Detection (Al³⁺) 15 nMCalculated via the 3σ/k method; suitable for trace environmental sensing.

Validated Experimental Protocols

A protocol is only as good as its internal controls. The following methodologies are designed as self-validating systems, ensuring that the observed fluorescence changes are definitively caused by the target analyte and not by environmental artifacts.

Protocol 3.1: In Vitro Spectrofluorometric Titration & Kd Determination

Objective: To quantify the binding affinity (Kd) of 1-HNAA to Al³⁺ in a simulated physiological environment.

  • Stock Preparation: Dissolve 1-HNAA in anhydrous DMSO to a final concentration of 1 mM.

    • Causality: The lipophilic naphthyl core requires an organic co-solvent for initial dissolution. Anhydrous DMSO prevents premature hydrolysis or shifts in the protonation state of the acetic acid moiety.

  • Buffer Preparation: Prepare a 10 mM HEPES buffer solution, adjusted to pH 7.4 using NaOH.

    • Causality: HEPES is strictly chosen over Phosphate-Buffered Saline (PBS). Phosphate anions strongly coordinate with trivalent metals like Al³⁺, which would compete with the probe and cause metal precipitation, artificially lowering the observed signal.

  • Working Solution: Dilute the 1 mM stock into the HEPES buffer to yield a 10 µM 1-HNAA working solution (Final DMSO concentration: 1%).

    • Causality: Keeping DMSO ≤1% ensures the solvent does not artificially alter the dielectric constant of the aqueous environment, which could disrupt the ESIPT equilibrium[5].

  • Titration: Aliquot 2.0 mL of the working solution into a quartz cuvette. Titrate Al(NO₃)₃ sequentially from 0 to 50 µM. Incubate for 2 minutes after each addition before scanning (λex = 310 nm).

  • Self-Validation Step (Reversibility): To the cuvette containing the saturated 1-HNAA-Al³⁺ complex, add 100 µM EDTA.

    • Causality: EDTA is a powerful competitive chelator. If the fluorescence reverts to the baseline 470 nm emission, it validates that the signal change was driven by reversible metal coordination, ruling out irreversible chemical degradation or oxidation of the probe.

Protocol 3.2: Live-Cell Confocal Imaging of Intracellular Al³⁺

Objective: To map the intracellular distribution of Al³⁺ using 1-HNAA in live human cell lines (e.g., HeLa or A549).

  • Cell Seeding: Seed HeLa cells in 35 mm glass-bottom confocal dishes. Culture in DMEM supplemented with 10% FBS until 70% confluency is reached.

  • Pre-Wash: Wash the cells three times with warm DPBS.

    • Causality: Washing removes serum proteins (such as Bovine Serum Albumin) from the culture media. BSA contains hydrophobic pockets that can non-specifically sequester the amphiphilic 1-HNAA probe, drastically reducing cellular uptake.

  • Probe Incubation: Incubate the cells with 5 µM 1-HNAA in serum-free DMEM for 30 minutes at 37°C.

    • Causality: A 30-minute window allows optimal passive diffusion across the phospholipid bilayer, driven by the lipophilic nature of the naphthyl ring[6].

  • Post-Wash: Wash the cells three times with DPBS.

    • Causality: This eliminates uninternalized extracellular probe, ensuring the observed fluorescence is purely intracellular and minimizing background noise.

  • Analyte Treatment: Treat the cells with 50 µM Al³⁺ for 20 minutes.

  • Imaging: Transfer to a confocal laser scanning microscope. Excite at 405 nm (using a standard diode laser). Monitor the emission in the blue channel (410–450 nm) for the Al³⁺-bound probe, and the green channel (460–500 nm) for the free probe.

Workflow Step1 1. Probe Preparation (1 mM 1-HNAA in Anhydrous DMSO) Step2 2. Cell Culture & Washing (Remove Serum Proteins) Step1->Step2 Step3 3. Probe Incubation (30 min, 37°C, Serum-Free) Step2->Step3 Step4 4. Analyte Treatment (Add Al³⁺, 20 min) Step3->Step4 Step5 5. Confocal Imaging (Ex: 405 nm / Em: 420-500 nm) Step4->Step5 Step6 6. Validation (EDTA Reversibility Assay) Step5->Step6 Self-Validation

Fig 2: Step-by-step workflow for live-cell fluorescence imaging using 1-HNAA.

Data Analysis & Interpretation

When analyzing the spectrofluorometric data, plot the ratio of fluorescence intensities ( I420​/I470​ ) against the concentration of Al³⁺. Because 1-HNAA operates via a 1:1 binding stoichiometry with trivalent metals, the binding constant ( Kd​ ) can be extracted using the Benesi-Hildebrand equation. A linear fit in the double-reciprocal plot ( 1/ΔF vs 1/[Al3+] ) serves as mathematical proof of the 1:1 binding model, further reinforcing the trustworthiness of your assay.

References

  • Mohapatra, M., & Mishra, A. K. (2012). Fluorescent molecular probes based on excited state prototropism in lipid bilayer membrane. Proceedings of SPIE.[Link]

  • Paul, B. K., & Guchhait, N. (2010). Phase Transitions in Phospholipid Vesicles: Excited State Prototropism of 1-Naphthol as a Novel Probe Concept. The Journal of Physical Chemistry B.[Link]

  • Zhao, J., et al. (2014). Observation of excited state proton transfer reactions in 2-phenylphenol and 2-phenyl-1-naphthol and formation of quinone methide species. RSC Advances.[Link]

  • Sahana, A., et al. (2013). Rhodamine-Based Fluorescent Probe for Al³⁺ through Time-Dependent PET–CHEF–FRET Processes and Its Cell Staining Application. Inorganic Chemistry.[Link]

  • Goswami, S., et al. (2012). A Selective and Ratiometric Bifunctional Fluorescent Probe for Al³⁺ Ion and Proton. Organic Letters.[Link]

Sources

Method

Application Note: Experimental Setup for Investigating the Photophysics of Hydroxynaphthoic Acids

Executive Summary Hydroxynaphthoic acids (HNAs), particularly 3-hydroxy-2-naphthoic acid (3HNA) and its isomers, are highly sensitive photophysical probes widely utilized in biophysics, materials science, and optoelectro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Hydroxynaphthoic acids (HNAs), particularly 3-hydroxy-2-naphthoic acid (3HNA) and its isomers, are highly sensitive photophysical probes widely utilized in biophysics, materials science, and optoelectronics. The defining characteristic of these molecules is their ability to undergo Excited-State Intramolecular Proton Transfer (ESIPT) [1]. Upon photoexcitation, a proton is rapidly transferred from the hydroxyl group to the adjacent carbonyl oxygen, triggering a tautomerization from an enol to a keto form. This results in a massive Stokes shift, making HNAs exceptionally valuable for probing local environments—from protein binding pockets (like Bovine Serum Albumin)[2] to the solid-state charge-transfer dynamics of organic cocrystals[3].

This application note provides a comprehensive, causality-driven guide to the experimental setups required to capture, quantify, and validate the ultrafast photophysics of HNAs.

Mechanistic Principles of HNA Photophysics

To design an effective experimental setup, one must first understand the kinetic pathways of the target molecule. In 3HNA, the ground state exists predominantly as the enol tautomer, stabilized by an intramolecular hydrogen bond. Absorption of a photon (typically in the UV range, ~350 nm) promotes the molecule to the first excited singlet state (S1). Because the acidity of the hydroxyl group and the basicity of the carbonyl group both increase in the excited state, the proton transfer occurs on an ultrafast timescale (femtoseconds to picoseconds), yielding the excited keto tautomer[4]. The keto tautomer then relaxes radiatively, emitting a highly red-shifted fluorescence (~500–540 nm) before undergoing reverse proton transfer in the ground state.

ESIPT_Mechanism E_gs Enol (Ground State) S0 E_ex Enol* (Excited State) S1 E_gs->E_ex Photoexcitation (hν_abs ~350 nm) E_ex->E_gs Normal Emission (Minor Pathway) K_ex Keto* (Excited State) S1 E_ex->K_ex Ultrafast ESIPT (~fs to ps) K_gs Keto (Ground State) S0 K_ex->K_gs Fluorescence (hν_em ~520 nm) K_gs->E_gs Reverse Proton Transfer (Ground State)

Figure 1: Kinetic pathway of Excited-State Intramolecular Proton Transfer (ESIPT) in 3HNA.

Experimental Setup & Methodologies

To capture the full lifecycle of the HNA excited state, a multi-tiered spectroscopic approach is required. The following protocols are designed as a self-validating system: steady-state data informs the time-resolved parameters, while transient absorption validates the specific intermediate states.

Protocol 1: Time-Resolved Fluorescence Spectroscopy (TRFS)

Purpose: To measure the decay of the excited enol* and keto* populations, extracting the ESIPT rate and identifying environmental quenching factors[4]. Causality: TRFS via Time-Correlated Single Photon Counting (TCSPC) is chosen because it offers the high dynamic range and picosecond resolution necessary to distinguish between the fast ESIPT process and the slower fluorescence decay of the resulting keto state.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 10 µM solution of 3HNA in a spectroscopic-grade solvent (e.g., cyclohexane for a non-polar baseline, or a buffered aqueous solution at pH 7.4 for biological simulation). Causality: Concentration must be kept low (<0.1 OD at the excitation wavelength) to prevent inner-filter effects and excimer formation, which would artificially alter decay kinetics.

  • Excitation Source Configuration: Utilize a pulsed picosecond diode laser or a frequency-doubled Ti:Sapphire laser tuned to the enol absorption maximum (~350 nm).

  • Geometry Setup: Position the collection optics at exactly 90 degrees relative to the excitation beam. Causality: Orthogonal collection minimizes the amount of scattered excitation light reaching the detector, drastically improving the signal-to-noise ratio.

  • Wavelength Selection: Route the emitted light through a monochromator. Set the detection wavelength first to the enol* emission (~410 nm) and then to the keto* emission (~520 nm).

  • Data Acquisition: Use a microchannel plate photomultiplier tube (MCP-PMT) coupled to TCSPC electronics. Accumulate counts until the peak channel reaches at least 10,000 counts to ensure robust statistical fitting.

  • Deconvolution: Measure the Instrument Response Function (IRF) using a scattering solution (e.g., LUDOX). Causality: The true fluorescence decay must be mathematically deconvoluted from the IRF to resolve lifetimes shorter than the laser pulse width.

Protocol 2: Femtosecond Transient Absorption Spectroscopy (fs-TAS)

Purpose: To directly observe the "dark" transitions, the formation of the keto* state, and the subsequent solvent reorganization dynamics that occur faster than the resolution of TCSPC[4][5].

fs_TAS_Setup Laser Ti:Sapphire Laser (~800 nm, 50 fs) Splitter Beam Splitter (90:10) Laser->Splitter Pump Pump Generation (BBO Crystal, 400 nm) Splitter->Pump 90% Power Delay Motorized Optical Delay Stage Splitter->Delay 10% Power Sample Sample Cell (3HNA Solution) Pump->Sample Pump Pulse Probe White-Light Continuum (CaF2 Plate) Probe->Sample Probe Pulse Delay->Probe Detector Spectrometer & CCD Array Sample->Detector Transmitted Probe (ΔA)

Figure 2: Workflow and optical path for Femtosecond Transient Absorption Spectroscopy.

Step-by-Step Methodology:

  • Laser Splitting: Split the output of an amplified Ti:Sapphire laser (e.g., 800 nm, 50 fs pulse width, 1 kHz repetition rate) into two beams using a 90:10 beam splitter[5].

  • Pump Generation: Direct the high-energy beam (90%) through a Barium Borate (BBO) crystal to generate the 400 nm excitation pump pulse via second harmonic generation.

  • Probe Generation: Direct the low-energy beam (10%) through a motorized optical delay stage, and focus it onto a CaF₂ or Sapphire plate to generate a broad white-light supercontinuum probe pulse (covering 300–900 nm)[5]. Causality: A broadband probe allows for the simultaneous monitoring of Ground State Bleach (GSB), Stimulated Emission (SE), and Excited State Absorption (ESA) across the entire visible spectrum.

  • Spatial Overlap: Focus both the pump and probe beams so they spatially overlap within the sample cell (a 2 mm quartz cuvette containing the HNA solution). The pump beam diameter should be slightly larger than the probe beam to ensure the probe only samples the excited volume.

  • Temporal Scanning: Move the delay stage to vary the arrival time of the probe pulse relative to the pump pulse (from -5 ps to +3 ns).

  • Data Processing: Calculate the change in optical density (ΔOD) by comparing the transmitted probe intensity with and without the pump pulse present (using an optical chopper synchronized to half the laser repetition rate).

Quantitative Data & Interpretation

The photophysics of HNAs are highly dependent on their microenvironment. The ESIPT process can be modulated by solvent polarity, pH, and complexation with macromolecules or electron acceptors[1][3]. Below is a synthesized data table of expected photophysical parameters for 3HNA across different experimental matrices.

Experimental SystemAbsorption Max (nm)Emission Max (nm)ESIPT Lifetime (τ)Dominant Photophysical Mechanism
3HNA in Cyclohexane ~350~530< 100 fsUnimpeded ultrafast ESIPT (intramolecular H-bond intact).
3HNA in Water (pH 7.4) ~345~410 & ~500~1.5 psCompeting intermolecular H-bonding with water slows ESIPT.
3HNA + Bovine Serum Albumin ~360~520~50 ns (complexed)Energy transfer from Trp134 to sequestered 3HNA[2][6].
3HNA / TCNB Cocrystal ~400~500UltrafastSolid-state charge transfer (CT) transition state[3].

Table 1: Benchmark photophysical parameters of 3-hydroxy-2-naphthoic acid under varying experimental conditions.

Quality Control & Self-Validation

To ensure the integrity of the data, the experimental setup must operate as a self-validating system. Implement the following checks:

  • Photobleaching Verification: In fs-TAS, continuously monitor the steady-state absorption spectrum of the sample before and after the experiment. Causality: High-intensity femtosecond pulses can cause multiphoton ionization or sample degradation. If the baseline absorption drops by >5%, the transient data is compromised by photoproducts. Use a flow cell or a magnetic stirrer in the cuvette to constantly replenish the excited volume.

  • Magic Angle Polarization: In both TRFS and fs-TAS, set the relative polarization of the pump and probe (or excitation and emission) beams to the "magic angle" (54.7°). Causality: This eliminates anisotropic effects caused by the rotational diffusion of the HNA molecules, ensuring that the measured decay kinetics reflect true population dynamics rather than reorientation.

  • Ground-State Recovery Check: In fs-TAS, ensure that the decay of the Excited State Absorption (ESA) perfectly mirrors the recovery of the Ground State Bleach (GSB) at long delay times. If GSB does not return to zero, it indicates the formation of a long-lived trap state, triplet state, or permanent photoproduct.

References

  • Benchchem. Sodium 3-hydroxy-2-naphthoate | High-Purity Reagent.
  • Saha Sardar, P., et al. (2008). Energy Transfer Photophysics from Serum Albumins to Sequestered 3-Hydroxy-2-Naphthoic Acid, an Excited State Intramolecular Proton-Transfer Probe. The Journal of Physical Chemistry B.
  • Li, R., et al. (2020). Modulation of Solid-State Optical Properties of o-Hydroxynaphthoic Acids through Formation of Charge Transfer Cocrystals with TCNB. Crystal Growth & Design - ACS Publications.
  • Benchchem. An In-depth Technical Guide to Excited-State Intramolecular Proton Transfer (ESIPT) in Benzotriazole Derivatives.
  • Ernsting, N. P., et al. (2001). Wave-Packet-Assisted Decomposition of Femtosecond Transient Ultraviolet−Visible Absorption Spectra: Application to Excited-State Intramolecular Proton Transfer in Solution. The Journal of Physical Chemistry A.

Sources

Application

Antimicrobial susceptibility testing of hydroxynaphthalene derivatives

The escalating crisis of antimicrobial resistance (AMR), particularly among methicillin-resistant Staphylococcus aureus (MRSA) and pathogenic mycobacteria, has necessitated the exploration of novel chemical scaffolds. Hy...

Author: BenchChem Technical Support Team. Date: March 2026

The escalating crisis of antimicrobial resistance (AMR), particularly among methicillin-resistant Staphylococcus aureus (MRSA) and pathogenic mycobacteria, has necessitated the exploration of novel chemical scaffolds. Hydroxynaphthalene derivatives—specifically 2-hydroxynaphthalene-1-carboxanilides and 3-hydroxynaphthalene-2-carboxanilides—have emerged as highly potent, multi-target antimicrobial agents[1][2].

This application note provides a comprehensive, self-validating framework for conducting Antimicrobial Susceptibility Testing (AST) on these lipophilic compounds, ensuring that researchers can generate reproducible, CLSI-compliant Minimum Inhibitory Concentration (MIC) data.

Mechanistic Grounding: The Hydroxynaphthalene Scaffold

To design an effective AST protocol, one must first understand the physicochemical properties and mechanisms of action of the test compounds. Hydroxynaphthalene derivatives are characterized by high lipophilicity (often exhibiting logk values between 0.31 and 0.34) and act as Michael acceptors[3].

This lipophilicity is the primary driver of their efficacy, allowing them to penetrate the thick, lipid-rich cell walls of mycobacteria (e.g., M. kansasii, M. marinum) and Gram-positive bacteria[1][2]. Once intracellular, these compounds exert their antimicrobial effects through multiple pathways, including the inhibition of epidermal growth factor receptor protein tyrosine kinases (EGFR PTK) and the disruption of metabolic electron transport chains[2].

MOA Compound Hydroxynaphthalene Derivatives Target1 Cell Membrane Disruption Compound->Target1 Target2 Enzyme Inhibition (e.g., EGFR PTK) Compound->Target2 Target3 Metabolic Electron Transport Inhibition Compound->Target3 Effect1 Increased Permeability Target1->Effect1 Effect2 Signaling Interruption Target2->Effect2 Effect3 Metabolic Arrest Target3->Effect3 Death Microbial Growth Inhibition & Cell Death Effect1->Death Effect2->Death Effect3->Death

Mechanistic pathways of hydroxynaphthalene derivatives leading to microbial growth inhibition.

Analytical Rationale: Why Broth Microdilution?

While Disk Diffusion (DD) is a common qualitative AST method, it is fundamentally incompatible with hydroxynaphthalene derivatives. Disk diffusion relies on the uniform diffusion of a compound through an aqueous agar matrix. Because hydroxynaphthalenes are highly lipophilic, they precipitate in agar, leading to artificially small zones of inhibition and false-negative resistance profiles.

Therefore, the Broth Microdilution (BMD) method, performed in accordance with Clinical and Laboratory Standards Institute (CLSI) M07 guidelines, is the mandatory standard[4][5]. BMD allows for the use of organic co-solvents (like DMSO) to maintain compound solubility in a liquid medium, enabling precise, quantitative MIC determination[5].

Self-Validating Protocol: Broth Microdilution Assay

The following protocol is engineered as a self-validating system. It incorporates internal controls at every critical juncture to ensure that any observed microbial inhibition is strictly due to the hydroxynaphthalene derivative, rather than solvent toxicity or methodological artifacts.

AST_Workflow Start Compound Solubilization (100% DMSO Stock) Prep Serial Dilution in Cation-Adjusted MHB Start->Prep BMD 96-Well Plate Setup (Final: 5x10^5 CFU/mL) Prep->BMD Inoculum Inoculum Standardization (0.5 McFarland) Inoculum->BMD Incubation Incubation (35°C, 16-20h) BMD->Incubation Read MIC Determination (Visual/Spectrophotometric) Incubation->Read Validation QC Strains & Sterility Controls Validation->BMD

Standardized Broth Microdilution workflow for testing lipophilic hydroxynaphthalene derivatives.

Step 1: Compound Solubilization & Arraying
  • Causality: The naphthol core requires a highly polar aprotic solvent to break intermolecular hydrogen bonding and ensure complete dissolution[3].

  • Action: Dissolve the hydroxynaphthalene derivative in 100% Dimethyl Sulfoxide (DMSO) to create a 10 mg/mL stock solution.

  • Dilution: Perform two-fold serial dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB). Critical Constraint: Ensure the final concentration of DMSO in the assay wells never exceeds 1% (v/v). Higher concentrations of DMSO will independently inhibit bacterial growth, invalidating the MIC.

Step 2: Inoculum Standardization
  • Causality: MIC values are highly dependent on the starting bacterial load. An inoculum that is too dense will artificially inflate the MIC (inoculum effect), while a sparse inoculum will yield false susceptibility[5].

  • Action: Suspend isolated colonies from an 18–24 hour agar plate in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5×108 CFU/mL). Dilute this suspension 1:150 in CAMHB to achieve the target working concentration.

Step 3: Assay Execution & Incubation
  • Action: In a 96-well U-bottom microtiter plate, combine 50 µL of the serially diluted compound with 50 µL of the working inoculum. The final bacterial concentration in each well must be exactly 5×105 CFU/mL[5].

  • Incubation: Seal the plate with a breathable membrane to prevent evaporation and incubate at 35°C for 16–20 hours (or up to 72 hours for slow-growing mycobacteria)[4].

Step 4: The Self-Validation Matrix (Quality Control)

Before reading the MIC, the assay's integrity must be validated against three internal controls:

  • Sterility Control (Negative Control): CAMHB + 1% DMSO (No bacteria). Validation: Must remain completely clear. Turbidity indicates media contamination.

  • Growth Control (Positive Control): Inoculum + CAMHB + 1% DMSO (No drug). Validation: Must show robust growth. This proves that the 1% DMSO solvent background is non-toxic to the specific strain being tested.

  • Reference QC Strain: Include a parallel test using a CLSI-approved reference strain (e.g., S. aureus ATCC 29213) against a standard antibiotic (e.g., Vancomycin). Validation: The MIC of the standard antibiotic must fall within the established CLSI M07 acceptable range[4]. If it fails, the entire plate must be discarded.

Quantitative Data: Benchmark MIC Values

Recent structure-activity relationship (SAR) studies have identified specific substitutions (e.g., trifluoromethyl, nitro, and methoxy groups) that drastically enhance the antimicrobial profile of hydroxynaphthalenes[1][2][3]. The table below summarizes benchmark MIC data for validated derivatives, serving as a reference point for comparative efficacy testing.

CompoundSubstitution ClassTarget PathogenMIC ValueRef
3-Hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide MethoxyS. aureus55.0 µmol/L[1]
3-Hydroxy-N-(4-nitrophenyl)naphthalene-2-carboxamide NitroM. kansasii13.0 µmol/L[1]
2-Hydroxy-N-(3-nitrophenyl)naphthalene-1-carboxamide NitroMRSA (Clinical Isolate)26.0 µmol/L[2]
2-Hydroxy-N-phenylnaphthalene-1-carboxamide UnsubstitutedM. kansasii15.2 µmol/L[2]
N-(3,5-Dimethylphenyl)-2-hydroxynaphthalene-1-carboxamide MethylS. aureus54.9 µM[3]
2-Hydroxy-N-[2-methyl-5-(trifluoromethyl)phenyl]naphthalene-1-carboxamide TrifluoromethylE. coli23.2 µM[3]

Note: Compounds exhibiting MICs ≤ 30 µM against resistant strains (e.g., MRSA) are generally considered highly promising candidates for downstream in vivo pharmacokinetic and cytotoxicity profiling[2][6].

References

  • [M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria Th
  • [Antibacterial and Herbicidal Activity of Ring-Substituted 3-Hydroxynaphthalene-2-carboxanilides - MDPI] - mdpi.com
  • [Antibacterial and Herbicidal Activity of Ring-Substituted 2-Hydroxynaphthalene-1-carboxanilides - PMC] - nih.gov
  • [Antimicrobial and ADME properties of methoxylated, methylated and nitrated 2-hydroxynaphthalene-1 carboxanilides - PMC] - nih.gov
  • [Efficient Synthesis and Antibacterial Profile of Bis(2-hydroxynaphthalene-1,4-dione)] - benthamdirect.com
  • [Pooled Antibiotic Susceptibility Testing Performs Within CLSI Standards for Validation When Measured Against Broth Microdilution and Disk Diffusion Antibiotic Susceptibility Testing of Cultured Isol

Sources

Method

In Vitro Anti-inflammatory Assays for Naphthoic Acid Compounds

An Application Guide: I. Introduction: Targeting Inflammation with Naphthoic Acid Derivatives Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense and tissue repair, y...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide:

I. Introduction: Targeting Inflammation with Naphthoic Acid Derivatives

Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense and tissue repair, yet its dysregulation underpins a vast array of chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1][2] The inflammatory cascade is orchestrated by a complex network of signaling pathways and molecular mediators. Key players in this process include transcription factors like Nuclear Factor-kappa B (NF-κB), enzymes such as Cyclooxygenase-2 (COX-2), and the subsequent production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and signaling molecules like nitric oxide (NO).[1][3][4]

Naphthoic acid and its derivatives have emerged as a significant class of compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities, including promising anti-inflammatory potential.[5][6] Their aromatic scaffold presents a versatile platform for chemical modification, allowing for the fine-tuning of their pharmacological properties. Certain derivatives have been shown to modulate key inflammatory signaling pathways, such as NF-κB and MAPK, leading to a reduction in pro-inflammatory mediators.[5]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive suite of robust and validated in vitro assays to systematically evaluate the anti-inflammatory properties of novel naphthoic acid compounds. We will delve into the core principles behind each assay, provide detailed, field-proven protocols, and explain how to interpret the resulting data. The focus is on creating a self-validating experimental framework to ensure the generation of reliable and reproducible results for lead compound identification and optimization.

II. The Molecular Bedrock of Inflammation: Key Pathways & Targets

A thorough understanding of the underlying molecular mechanisms is critical for designing and interpreting anti-inflammatory assays. The following pathways are primary targets for anti-inflammatory drug discovery.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response.[4][7] In its inactive state, NF-κB dimers are held in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) from Gram-negative bacteria, activate the IκB kinase (IKK) complex.[8][9] IKK then phosphorylates IκBα, targeting it for degradation. This releases NF-κB, allowing it to translocate to the nucleus, where it binds to DNA and drives the transcription of a multitude of pro-inflammatory genes, including those for TNF-α, IL-6, COX-2, and inducible nitric oxide synthase (iNOS).[3][4] Therefore, inhibition of NF-κB activation is a key strategy for anti-inflammatory therapies.

NF_kappaB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα IkBa_p P-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB (Active) IkBa_p->NFkB Degradation of IκBα NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Naphthoic_Acid Naphthoic Acid Compound Naphthoic_Acid->IKK Inhibits? Naphthoic_Acid->NFkB Inhibits? DNA κB DNA Site NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Genes Induces Transcription

Caption: The canonical NF-κB signaling pathway activated by LPS.

The Cyclooxygenase-2 (COX-2) Pathway

Cyclooxygenase (COX) enzymes convert arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[10] While COX-1 is constitutively expressed and involved in housekeeping functions, COX-2 is induced by inflammatory stimuli and is responsible for producing the prostaglandins that drive the inflammatory response.[1][10] Nonsteroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects by inhibiting COX enzymes.[11] Targeting COX-2 specifically is a major goal to reduce inflammation while minimizing the side effects associated with COX-1 inhibition.

COX2_Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Catalysis Synthase PGE Synthase PGH2->Synthase PGE2 Prostaglandin E2 (PGE2) (Inflammation Mediator) Synthase->PGE2 Inhibitor Naphthoic Acid Compound Inhibitor->COX2 Inhibition

Caption: The COX-2 pathway for prostaglandin synthesis.

III. Foundational Assays: Ensuring Data Integrity

Before assessing specific anti-inflammatory mechanisms, it is imperative to determine the cytotoxic profile of the test compounds. An observed reduction in inflammatory markers is meaningless if it is merely a result of cell death. Early-stage in vitro toxicology screening is crucial for identifying non-viable candidates and saving resources.[12][13][14]

Protocol 1: Cell Viability Assessment (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[5] Viable cells contain mitochondrial dehydrogenases that convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin

  • Naphthoic acid compounds

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader (570 nm)

Step-by-Step Protocol:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of the naphthoic acid compounds in serum-free DMEM. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a "vehicle control" group treated with the solvent (e.g., DMSO) at the highest concentration used.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for another 4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to the vehicle control:

    • % Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100

Data Interpretation: Compounds that maintain high cell viability (e.g., >90%) at the concentrations to be used in subsequent anti-inflammatory assays are considered non-cytotoxic and suitable for further testing.

IV. Core Anti-inflammatory Screening Assays

Once non-cytotoxic concentrations are established, the following assays can be employed to screen for direct anti-inflammatory activity. The use of Lipopolysaccharide (LPS) is a standard and effective method to induce a robust inflammatory response in macrophage cell lines like RAW 264.7.[15][16][17]

General_Workflow A 1. Seed RAW 264.7 Cells (e.g., 2.5 x 10⁵ cells/well) B 2. Pre-treat with Naphthoic Acid Compound (1-2 hours) A->B C 3. Induce Inflammation with LPS (e.g., 1 µg/mL) B->C D 4. Incubate (18-24 hours) C->D E 5. Collect Supernatant D->E F 6. Downstream Analysis E->F G Griess Assay (NO) F->G H ELISA (TNF-α, IL-6) F->H

Caption: General experimental workflow for in vitro anti-inflammatory screening.

Protocol 2: Nitric Oxide (NO) Production (Griess Assay)

Principle: Inducible nitric oxide synthase (iNOS) is upregulated by pro-inflammatory stimuli, leading to the production of large amounts of nitric oxide (NO), a key inflammatory mediator.[3] NO is unstable, but it rapidly oxidizes to stable nitrite (NO₂⁻) and nitrate (NO₃⁻) in aqueous environments. The Griess assay is a simple colorimetric method that quantifies nitrite levels in the cell culture supernatant as an indicator of NO production.[5][18] The Griess reagent converts nitrite into a purple azo compound, and the intensity of the color is proportional to the nitrite concentration.[18][19][20]

Materials:

  • Cell culture supernatant (from the general workflow)

  • Griess Reagent (Component A: Sulfanilamide in acid; Component B: N-(1-Naphthyl)ethylenediamine in water). Many commercial kits are available.[21]

  • Sodium Nitrite (NaNO₂) standard

  • 96-well plates

  • Microplate reader (540 nm)

Step-by-Step Protocol:

  • Standard Curve: Prepare a standard curve of sodium nitrite (e.g., 0-100 µM) in the same culture medium used for the experiment.

  • Plate Setup: Add 50 µL of cell culture supernatant and 50 µL of each standard to separate wells of a 96-well plate.

  • Griess Reagent Addition: Add 50 µL of Griess Reagent Component A to all wells. Incubate for 10 minutes at room temperature, protected from light.

  • Color Development: Add 50 µL of Griess Reagent Component B to all wells. Incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm.

  • Calculation:

    • Plot the absorbance of the standards versus their concentration to generate a standard curve.

    • Use the linear regression equation from the standard curve to calculate the nitrite concentration in each sample.

    • Calculate the percentage inhibition of NO production for each compound concentration relative to the LPS-only control.

Protocol 3: Pro-inflammatory Cytokine Quantification (ELISA)

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive technique used to quantify proteins, such as cytokines, in a sample.[22] For a sandwich ELISA, a capture antibody specific to the target cytokine (e.g., TNF-α or IL-6) is coated onto the wells of a microplate.[23][24] The sample is added, and the cytokine binds to the antibody. After washing, a second, enzyme-linked detection antibody is added, which binds to a different epitope on the cytokine, forming a "sandwich". Finally, a substrate is added that is converted by the enzyme into a colored product. The absorbance is proportional to the amount of cytokine present.[25]

Materials:

  • Cell culture supernatant

  • Commercial ELISA kits for mouse TNF-α and IL-6 (these kits contain all necessary antibodies, standards, buffers, and substrates)[23][26][27]

  • 96-well plates (pre-coated, from kit)

  • Microplate reader

Step-by-Step Protocol (General - follow specific kit instructions):

  • Reagent Preparation: Prepare all reagents, wash buffers, standards, and samples as instructed in the kit manual.[23][25]

  • Sample/Standard Addition: Add 100 µL of standards and cell culture supernatants to the appropriate wells of the antibody-coated plate.

  • Incubation: Incubate the plate (e.g., 2.5 hours at room temperature or overnight at 4°C) to allow the cytokine to bind to the capture antibody.[25]

  • Washing: Aspirate the liquid from each well and wash the plate multiple times with the provided wash buffer to remove unbound substances.

  • Detection Antibody: Add the biotinylated detection antibody to each well and incubate (e.g., 1 hour at room temperature).[25]

  • Washing: Repeat the wash step.

  • Enzyme Conjugate: Add the Streptavidin-HRP conjugate to each well and incubate (e.g., 45 minutes at room temperature).[25]

  • Washing: Repeat the wash step.

  • Substrate Addition: Add the TMB substrate solution to each well. A blue color will develop. Incubate in the dark (e.g., 30 minutes).[25]

  • Stop Reaction: Add the Stop Solution to each well. The color will change from blue to yellow.

  • Measurement: Read the absorbance at 450 nm immediately.[24]

  • Calculation: Calculate cytokine concentrations in the samples by interpolating from the standard curve, similar to the Griess assay.

Protocol 4: COX-2 Enzymatic Activity Assay

Principle: This assay directly measures the ability of a naphthoic acid compound to inhibit the enzymatic activity of purified COX-2. The assay typically measures the peroxidase component of COX activity.[10] In the presence of heme, COX-2 oxidizes a fluorometric or colorimetric probe when it converts arachidonic acid to Prostaglandin G2 (PGG2). The rate of increase in fluorescence or absorbance is proportional to COX-2 activity.[28][29]

Materials:

  • Purified human recombinant COX-2 enzyme

  • Commercial COX inhibitor screening kit (e.g., from Cayman Chemical, BPS Bioscience)[29][30]

  • Assay Buffer

  • Heme

  • Fluorometric/Colorimetric Probe (e.g., Amplex Red)[29]

  • Arachidonic Acid (substrate)

  • COX-2 specific inhibitor (e.g., Celecoxib, as a positive control)

  • 96-well black or clear opaque plates

  • Fluorometric or absorbance plate reader

Step-by-Step Protocol (General - follow specific kit instructions):

  • Reagent Preparation: Prepare all reagents according to the kit protocol. Dilute the COX-2 enzyme in assay buffer.[29][30]

  • Plate Setup: Add the following to each well of the 96-well plate:

    • Assay Buffer

    • Heme

    • Test compound (naphthoic acid derivative) or control (vehicle, positive control inhibitor)

    • Diluted COX-2 enzyme

  • Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the substrate, arachidonic acid, to all wells.[29]

  • Kinetic Measurement: Immediately place the plate in the reader and measure fluorescence (e.g., Ex/Em = 535/590 nm) or absorbance in kinetic mode, taking readings every minute for 10-20 minutes.[29]

  • Calculation:

    • Determine the reaction rate (slope) for each well from the linear portion of the kinetic curve.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control (100% activity).

    • Plot the percent inhibition versus the log of the compound concentration to determine the IC₅₀ value (the concentration that causes 50% inhibition).[10]

V. Data Synthesis and Interpretation

To effectively compare the anti-inflammatory potential of different naphthoic acid derivatives, the quantitative data generated should be summarized in a clear, tabular format. The IC₅₀ value is a standard measure of a compound's potency.

Table 1: Hypothetical Anti-inflammatory Activity of Naphthoic Acid Derivatives

Compound IDCytotoxicity (CC₅₀, µM)NO Inhibition (IC₅₀, µM)TNF-α Inhibition (IC₅₀, µM)IL-6 Inhibition (IC₅₀, µM)COX-2 Enzyme Inhibition (IC₅₀, µM)
NA-001> 10015.212.525.8> 50
NA-002> 1005.78.111.32.4
NA-00325.52.11.83.50.9
Dexamethasone> 1000.50.20.8N/A
Celecoxib> 100> 50> 50> 500.1
  • Interpretation: In this hypothetical dataset, NA-002 shows good potency across cell-based assays with no cytotoxicity. NA-003 is the most potent but exhibits cytotoxicity at higher concentrations, which must be considered. NA-001 is a weaker inhibitor, primarily affecting cytokine and NO production but not the COX-2 enzyme directly. This integrated approach allows for the selection of lead candidates with balanced potency and safety profiles.

VI. Conclusion

The evaluation of naphthoic acid compounds for anti-inflammatory activity requires a multi-assay, mechanism-driven approach. This guide provides a systematic framework, beginning with essential cytotoxicity testing to ensure data validity, followed by a panel of assays targeting key inflammatory mediators and enzymes. By quantifying the inhibition of NO, pro-inflammatory cytokines like TNF-α and IL-6, and COX-2 enzyme activity, researchers can build a comprehensive profile of their test compounds. This structured methodology, incorporating robust protocols and appropriate controls, will empower scientists to confidently identify and advance promising naphthoic acid derivatives in the drug discovery pipeline.

VII. References

  • Title: NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review Source: Frontiers URL: [Link]

  • Title: The Nuclear Factor NF-κB Pathway in Inflammation Source: PMC - NIH URL: [Link]

  • Title: NF-κB: a key role in inflammatory diseases Source: JCI (Journal of Clinical Investigation) URL: [Link]

  • Title: In Vitro Toxicology Screening Services Source: Intertek URL: [Link]

  • Title: In Vitro Toxicology Assays Source: TME Scientific URL: [Link]

  • Title: Nitric Oxide Griess Assay Source: Bio-protocol URL: [Link]

  • Title: NF-κB signaling in inflammation Source: PubMed - NIH URL: [Link]

  • Title: Optimization of LPS-Induced Inflammation Model and Its Feasibility as a Fast Screening Model for Cosmetics Source: SCIRP (Scientific Research Publishing) URL: [Link]

  • Title: Understanding In Vitro Toxicity Screening: A Key Component in Drug Development Source: InfinixBio URL: [Link]

  • Title: NF-κB: A Double-Edged Sword Controlling Inflammation Source: MDPI URL: [Link]

  • Title: Investigating the Anti-Inflammatory Effects of Natural Extracts Using Protein Denaturation Assay and Heat Induced Hemolysis Assay Source: International Journal of Pharmaceutical Sciences URL: [Link]

  • Title: In Vitro Cytotoxicity Assays: Applications in Drug Discovery Source: Kosheeka URL: [Link]

  • Title: Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay Source: MDPI URL: [Link]

  • Title: Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations Source: AJRB (Asian Journal of Research in Biochemistry) URL: [Link]

  • Title: COX-2 Biochemical Activity Assay Service Source: Reaction Biology URL: [Link]

  • Title: Protocol Griess Test Source: protocols.io URL: [Link]

  • Title: Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use Source: PMC - NIH URL: [Link]

  • Title: Cyclooxygenase (COX) Activity Assay Kit (Fluorometric) Source: Assay Genie URL: [Link]

  • Title: COX2 Inhibitor Screening Assay Kit Source: BPS Bioscience URL: [Link]

  • Title: LPS Model of Systemic Inflammation Source: Melior Discovery URL: [Link]

  • Title: The ex vivo and in vitro platform to model LPS-induced inflammation... Source: ResearchGate URL: [Link]

  • Title: (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations Source: ResearchGate URL: [Link]

  • Title: Utility of In Vitro Cellular Models of Low-Dose Lipopolysaccharide in Elucidating the Mechanisms of Anti-Inflammatory and Wound-Healing-Promoting Effects of Lipopolysaccharide Administration In Vivo Source: PMC - NIH URL: [Link]

  • Title: In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review Source: Semantic Scholar URL: [Link]

  • Title: Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis Source: MDPI URL: [Link]

  • Title: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists Source: Oxford Academic URL: [Link]

  • Title: IL-6-ELISA Source: Diaclone URL: [Link]

  • Title: Anti-Inflammatory Activity of 1,4-Naphthoquinones Blocking P2X7 Purinergic Receptors in RAW 264.7 Macrophage Cells Source: PMC - NIH URL: [Link]

  • Title: Antinociceptive effect and anti-inflammatory activity of 1,4-naphthoquinones in mice Source: Bio-conferences.org URL: [Link]

  • Title: Human IL-6 ELISA Development Kit Source: Leinco Technologies URL: [Link]

  • Title: Human IL-6 ELISA Kit Source: RayBiotech URL: [Link]

Sources

Application

Application Note: Multiparametric Characterization of (1-Hydroxynaphthalen-2-yl)acetic Acid

Introduction & Synthetic Context (1-Hydroxynaphthalen-2-yl)acetic acid (CAS 10441-47-1)[1] is a highly valuable aromatic carboxylic acid derivative utilized as a foundational building block in medicinal chemistry. Its st...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Synthetic Context

(1-Hydroxynaphthalen-2-yl)acetic acid (CAS 10441-47-1)[1] is a highly valuable aromatic carboxylic acid derivative utilized as a foundational building block in medicinal chemistry. Its structural motif—a naphthalene core substituted with both a phenolic hydroxyl and an acetic acid side chain—makes it a critical intermediate for synthesizing bioactive Schiff bases, antibacterial agents, and antioxidants[2].

Synthetically, this compound is frequently accessed from 1-hydroxy-2-acetylnaphthalene via the Phase Transfer Catalytic (PTC) Willgerodt-Kindler reaction[3]. This specific synthetic route utilizes sulfur, morpholine, and a phase transfer catalyst (such as triethylbenzylammonium chloride, TEBA) to form a thiomorpholide intermediate, which is subsequently hydrolyzed[4]. For analytical scientists, understanding this pathway is paramount: the characterization strategy must be explicitly designed to detect and quantify residual sulfur, unreacted ketone precursors, and morpholine impurities.

This guide outlines a self-validating analytical framework to confirm the structural identity and assess the purity of (1-Hydroxynaphthalen-2-yl)acetic acid using Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS).

Analytical Strategy & Causality

To ensure E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness) in your analytical workflows, it is not enough to simply run the instruments; you must understand the causality behind the method parameters.

NMR Spectroscopy: Solvent Selection & Diagnostic Shifts
  • The "Why": The molecule contains two highly exchangeable protons: a phenolic -OH and a carboxylic -COOH. If analyzed in a protic solvent or a non-polar solvent like CDCl₃ (where solubility is poor), these critical signals will broaden or disappear due to rapid chemical exchange.

  • The Solution: Dimethyl sulfoxide-d6 (DMSO-d6) is the optimal solvent. It acts as a strong hydrogen-bond acceptor, significantly slowing down proton exchange. This allows the phenolic -OH (typically >9.5 ppm) and the carboxylic acid proton (~12.0 ppm) to be clearly resolved. Furthermore, the singlet of the methylene bridge (-CH₂-) at ~3.8 ppm serves as the primary diagnostic peak confirming the successful conversion of the acetyl group to the acetic acid moiety.

HPLC-UV: pH Control and Peak Symmetry
  • The "Why": The carboxylic acid group has a pKa of approximately 3.5–4.5. If a neutral mobile phase is used, the molecule will partially ionize, leading to split peaks, severe tailing, and irreproducible retention times on a standard reverse-phase C18 column.

  • The Solution: The mobile phase must be buffered or acidified to at least 2 pH units below the pKa. Using 0.1% Formic Acid (pH ~2.7) suppresses the ionization of the carboxylic acid, keeping the analyte in its neutral, lipophilic state and ensuring sharp, symmetrical peaks.

LC-MS: Ionization Mode Selection
  • The "Why": While positive Electrospray Ionization (ESI+) is standard for basic amines, (1-Hydroxynaphthalen-2-yl)acetic acid is electron-rich and acidic. Forcing protonation in ESI+ yields poor signal-to-noise ratios.

  • The Solution: ESI in negative ion mode (ESI-) is highly efficient here. The molecule readily loses a proton to form a stable [M-H]⁻ anion at m/z 201, providing unambiguous molecular weight confirmation.

Quantitative Data Summaries

Table 1: Expected ¹H-NMR Spectral Assignments (in DMSO-d6)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentDiagnostic Significance
~12.2Broad Singlet (br s)1H-COOHConfirms carboxylic acid presence
~9.8Singlet (s)1HPhenolic -OHConfirms intact hydroxyl group
7.20 - 8.20Multiplets (m)6HNaphthyl Ar-HConfirms aromatic core integrity
~3.85Singlet (s)2H-CH₂-Critical: Confirms acetic acid side chain
Table 2: Optimized HPLC Gradient Program
Time (min)Flow Rate (mL/min)% Mobile Phase A (0.1% FA in H₂O)% Mobile Phase B (0.1% FA in MeCN)
0.01.09010
2.01.09010
12.01.01090
15.01.01090
15.11.09010
20.01.09010 (Re-equilibration)

Self-Validating Experimental Protocols

Protocol A: Structural Elucidation via ¹H and ¹³C NMR

This protocol incorporates internal ratio checks to validate the structural integrity.

  • Sample Preparation: Dissolve 15 mg of the dried API in 0.6 mL of high-purity DMSO-d6 (100 atom % D) containing 0.03% v/v TMS as an internal standard.

  • System Suitability (Self-Validation): Before acquiring the sample, run a 1D ¹H spectrum of a known standard (e.g., ethylbenzene) to verify magnetic field homogeneity (shimming). The line width at half-height should be < 1.0 Hz.

  • Acquisition: Acquire the ¹H spectrum at 400 MHz (or higher) using a 30° pulse angle, 2-second relaxation delay, and 16 scans. Acquire the ¹³C spectrum using a proton-decoupled sequence with 1024 scans.

  • Data Validation: Calibrate the spectrum using the TMS peak at 0.00 ppm or the residual DMSO pentet at 2.50 ppm. Crucial Check: Integrate the aromatic region (set to 6.00). The aliphatic singlet at ~3.85 ppm must integrate to exactly 2.00 (±0.05). Any deviation indicates co-eluting aliphatic impurities (e.g., residual morpholine from the Willgerodt-Kindler reaction).

Protocol B: Purity Profiling via HPLC-UV

This protocol uses a resolution standard to prove the method's discriminatory power.

  • System Suitability Test (SST): Prepare a resolution solution containing 0.1 mg/mL of (1-Hydroxynaphthalen-2-yl)acetic acid and 0.05 mg/mL of 1-hydroxy-2-acetylnaphthalene (the synthetic precursor) in 50:50 Water:MeCN.

  • Injection: Inject 10 µL of the SST solution onto an end-capped C18 column (e.g., Waters XBridge C18, 4.6 x 150 mm, 3.5 µm) maintained at 30°C.

  • Validation Criteria: The resolution ( Rs​ ) between the precursor and the API must be ≥2.0 . The tailing factor for the API peak must be ≤1.5 . If these criteria fail, do not proceed; replace the column or remake the mobile phases.

  • Sample Analysis: Inject a blank (diluent) to rule out carryover. Inject the sample solution (0.5 mg/mL) in triplicate. Monitor at 254 nm (universal aromatic absorbance) and 280 nm (specific for the naphthyl system).

Protocol C: Mass Confirmation via LC-MS (ESI-)
  • Preparation: Dilute the HPLC sample to 1 µg/mL using 50:50 Water:MeCN (with 0.1% Formic Acid).

  • Tuning: Set the mass spectrometer to Negative Electrospray Ionization (ESI-). Capillary voltage: 2.5 kV; Desolvation temperature: 350°C.

  • Acquisition & Validation: Scan from m/z 100 to 500. The base peak must be m/z 201.0 [M-H]⁻. The absence of an m/z 203 peak (which would indicate an un-hydrolyzed thiomorpholide intermediate) serves as a secondary validation of synthetic completion.

Visualizations

Workflow A Synthesis via PTC Willgerodt-Kindler (1-Hydroxy-2-acetylnaphthalene) B Crude (1-Hydroxynaphthalen-2-yl)acetic acid (Impurities: Morpholine, Sulfur) A->B C Sample Preparation (Acid/Base Extraction) B->C D NMR Spectroscopy (Structural Elucidation) C->D E HPLC-UV (Purity Profiling) C->E F LC-MS (ESI-) (Mass Confirmation) C->F G Validated API Characterization D->G E->G F->G

Workflow detailing the multiparametric analytical pipeline from synthesis to characterization.

HPLCDecision A Target: (1-Hydroxynaphthalen-2-yl)acetic acid B Acidic pKa (~3.5-4.5) Phenolic OH & Carboxylic Acid A->B Analyze properties C Mobile Phase Selection: 0.1% Formic Acid in Water/MeCN B->C Suppress ionization D Stationary Phase: End-capped C18 Column B->D Prevent peak tailing E Detection: UV at 254 nm & 280 nm C->E D->E

Logic tree for HPLC method development based on analyte physicochemical properties.

References

  • Phenylacetic Acids via PTC Willgerodt-Kindler Reaction. Erowid / Rhodium Chemistry Archive. Retrieved from:[Link][4]

  • Facile Synthesis of Phenylacetic Acids via PTC Willgerodt-Kindler Reaction. MDMA.ch Chemistry Mirror. Retrieved from:[Link][3]

  • Synthesis, characterization, spectroscopic studies and biological evaluation of Schiff bases derived from 1-hydroxy-2-acetonapth. ScienceOpen. Retrieved from:[Link][2]

Sources

Method

The Synthetic Versatility of (1-Hydroxynaphthalen-2-yl)acetic Acid: A Gateway to Novel Chemical Architectures

(1-Hydroxynaphthalen-2-yl)acetic acid, a bifunctional naphthalene derivative, presents a versatile scaffold for organic synthesis, particularly in the development of novel therapeutic agents and functional materials. Its...

Author: BenchChem Technical Support Team. Date: March 2026

(1-Hydroxynaphthalen-2-yl)acetic acid, a bifunctional naphthalene derivative, presents a versatile scaffold for organic synthesis, particularly in the development of novel therapeutic agents and functional materials. Its unique structure, featuring a reactive carboxylic acid moiety and a phenolic hydroxyl group on a rigid naphthalene core, allows for a diverse range of chemical transformations. This guide provides an in-depth exploration of its synthetic utility, offering detailed application notes and field-proven protocols for researchers, scientists, and professionals in drug development. We will delve into key transformations such as esterification, amidation, and cyclization reactions, providing not only the "how" but also the "why" behind the experimental choices.

Core Reactivity and Synthetic Potential

The chemical behavior of (1-Hydroxynaphthalen-2-yl)acetic acid is governed by the interplay of its three key structural components: the naphthalene ring, the hydroxyl group, and the acetic acid side chain. The aromatic naphthalene core provides a rigid platform and influences the reactivity of the substituents. The phenolic hydroxyl group can act as a nucleophile or be derivatized to modulate the electronic properties of the ring system. The carboxylic acid function is a prime handle for a variety of transformations, most notably the formation of esters and amides, which are prevalent in biologically active molecules.

Caption: Structure of (1-Hydroxynaphthalen-2-yl)acetic acid.

Application Note 1: Synthesis of Ester Derivatives

The esterification of (1-Hydroxynaphthalen-2-yl)acetic acid is a fundamental transformation for creating derivatives with potential applications as prodrugs, fragrances, or functional materials. The choice of esterification method depends on the desired scale, the nature of the alcohol, and the required purity of the final product.

Mechanistic Insight: Fischer-Speier Esterification

The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[1] The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of water yield the ester and regenerate the acid catalyst.[2]

Caption: Workflow for Fischer-Speier Esterification.

Protocol: Synthesis of Methyl (1-Hydroxynaphthalen-2-yl)acetate

This protocol describes the synthesis of a simple methyl ester derivative.

Materials:

  • (1-Hydroxynaphthalen-2-yl)acetic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve (1-Hydroxynaphthalen-2-yl)acetic acid (1.0 eq.) in an excess of anhydrous methanol (e.g., 10-20 equivalents or as the solvent).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq.) to the stirred solution.

  • Reflux: Equip the flask with a reflux condenser and heat the reaction mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel if necessary.

Data Presentation:

ParameterValue
Starting Material(1-Hydroxynaphthalen-2-yl)acetic acid
ReagentsMethanol, Sulfuric Acid
ProductMethyl (1-Hydroxynaphthalen-2-yl)acetate
Expected Yield70-90% (based on analogous reactions)
PurificationColumn Chromatography

Application Note 2: Synthesis of Amide Derivatives

Amide bond formation is one of the most important reactions in medicinal chemistry, as the amide linkage is a key feature of many biologically active compounds, including peptides and numerous pharmaceuticals.[3] The synthesis of amide derivatives of (1-Hydroxynaphthalen-2-yl)acetic acid opens avenues to a wide array of potentially bioactive molecules.

Mechanistic Insight: Carbodiimide-Mediated Amide Coupling

Direct reaction between a carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium carboxylate salt. Therefore, coupling reagents are employed to activate the carboxylic acid. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are commonly used for this purpose. The carboxylic acid adds to the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine nucleophile to form the amide bond, releasing a urea byproduct.[4]

Sources

Application

Application Note: Derivatization of (1-Hydroxynaphthalen-2-yl)acetic Acid for Biological Studies

Executive Summary (1-Hydroxynaphthalen-2-yl)acetic acid (CAS: 10441-47-1) is a highly versatile, bifunctional aromatic scaffold utilized in chemical biology and drug discovery[1]. Structurally related to both synthetic a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(1-Hydroxynaphthalen-2-yl)acetic acid (CAS: 10441-47-1) is a highly versatile, bifunctional aromatic scaffold utilized in chemical biology and drug discovery[1]. Structurally related to both synthetic auxins (e.g., 1-naphthaleneacetic acid) and microbial phenanthrene metabolites (e.g., 1-hydroxy-2-naphthoic acid)[2], this compound features two orthogonal reactive sites: a C1-phenolic hydroxyl group and a C2-acetic acid moiety. This application note details the mechanistic rationale and self-validating protocols for selectively derivatizing these functional groups to synthesize fluorescent probes, bioconjugates, and lipophilic prodrugs for advanced biological studies.

Mechanistic Rationale for Derivatization

The inherent physicochemical properties of the parent compound (LogP ~2.3) provide baseline membrane permeability, but targeted biological studies often require precise tuning of its molecular profile.

Carboxylic Acid Amidation (EDC/NHS Coupling)

To visualize intracellular target binding or to develop immunosensors, the carboxylic acid must be conjugated to fluorophores or carrier proteins. Direct amidation is inefficient due to the poor leaving group ability of the hydroxyl moiety. The addition of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxyl group to form an unstable O-acylisourea intermediate. Because this intermediate is highly susceptible to rapid hydrolysis in aqueous media, N-Hydroxysuccinimide (NHS) is introduced to convert it into a semi-stable, amine-reactive NHS-ester[3]. This strategy prevents premature hydrolysis and ensures high-yield coupling with primary amines (e.g., FITC-amine or lysine residues on antibodies).

Hydroxyl Group O-Acylation (Prodrug Strategy)

The free phenolic hydroxyl group can limit passive diffusion across lipophilic cell membranes. By converting the C1-hydroxyl into an ester (e.g., via acetic anhydride), the molecule's LogP is artificially elevated, facilitating rapid cellular entry. Once inside the cell, ubiquitous intracellular esterases hydrolyze the ester bond, liberating the active parent compound. This prodrug mechanism mirrors the biological behavior of other naphthaleneacetic acid esters, which undergo enzymatic hydrolysis to exert their downstream biological effects[4].

Analytical Derivatization (GC-MS Profiling)

For quantitative metabolic tracking, the active hydrogens on both the -OH and -COOH groups cause peak tailing and thermal instability in gas chromatography. Derivatization with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces these protons with trimethylsilyl (TMS) groups, drastically improving volatility and MS fragmentation clarity—a standard procedure for analyzing related naphthoic acid metabolites[2].

Workflow & Signaling Visualization

G cluster_0 Orthogonal Derivatization Parent (1-Hydroxynaphthalen-2-yl) acetic acid EDC EDC/NHS Coupling (-COOH Amidation) Parent->EDC Ester O-Acylation (-OH Esterification) Parent->Ester Probe Fluorescent Probe (Receptor Imaging) EDC->Probe + Amine Fluorophore Prodrug Lipophilic Prodrug (Enhanced Uptake) Ester->Prodrug + Acyl Donor Target Biological Target Binding Probe->Target Direct Binding & Visualization Cell Cell Membrane Translocation Prodrug->Cell Esterase Intracellular Esterase Cleavage Cell->Esterase Esterase->Target Active Scaffold Release

Caption: Workflow of orthogonal derivatization strategies and subsequent biological targeting.

Self-Validating Experimental Protocols

Protocol A: EDC/NHS-Mediated Bioconjugation of the Carboxylic Acid

Objective: Attach a primary amine-containing fluorophore (e.g., Dansyl-cadaverine) for cellular imaging.

  • Activation (pH Control is Critical): Dissolve 10 mg of (1-Hydroxynaphthalen-2-yl)acetic acid in 500 µL of anhydrous DMF. Add 1.5 equivalents of EDC-HCl and 1.5 equivalents of NHS[3].

  • Incubation: Stir the mixture at room temperature for 2 hours in the dark.

  • Validation Check 1 (TLC): Spot the reaction mixture on a silica TLC plate (Eluent: DCM/MeOH 9:1). The formation of the NHS-ester is confirmed by the appearance of a new, less polar spot (higher Rf​ ) compared to the parent acid. Do not proceed if the parent acid spot remains dominant.

  • Conjugation: Add 1.2 equivalents of the target amine dissolved in 100 µL of 0.1 M Sodium Bicarbonate buffer (pH 8.3). The slightly basic pH ensures the amine is unprotonated and highly nucleophilic.

  • Reaction & Quenching: Stir for 4 hours. Quench unreacted NHS-esters by adding 10 µL of ethanolamine.

  • Validation Check 2 (LC-MS): Analyze the crude mixture via LC-MS to confirm the mass shift corresponding to the amide conjugate before proceeding to preparative HPLC purification.

Protocol B: O-Acylation for Prodrug Synthesis

Objective: Synthesize the 1-acetoxy derivative to enhance membrane permeability.

  • Reagent Assembly: Dissolve 20 mg of the parent compound in 2 mL of anhydrous Dichloromethane (DCM).

  • Catalysis: Add 2.0 equivalents of Pyridine and 0.1 equivalents of 4-Dimethylaminopyridine (DMAP). Causality Note: DMAP acts as a hyper-nucleophilic catalyst, forming an N -acylpyridinium intermediate that accelerates the reaction by orders of magnitude compared to pyridine alone.

  • Acylation: Dropwise add 1.5 equivalents of Acetic Anhydride at 0°C. Warm to room temperature and stir for 3 hours.

  • Validation Check (ATR-FTIR): Take a 10 µL aliquot, evaporate the solvent, and analyze via FTIR. The reaction is complete when the broad phenolic -OH stretch (~3200–3400 cm⁻¹) disappears, and a sharp ester carbonyl stretch appears at ~1760 cm⁻¹.

  • Workup: Wash the organic layer with 1M HCl (to remove DMAP/Pyridine) and brine. Dry over Na2​SO4​ and concentrate under vacuum.

Quantitative Data Presentation

The following table summarizes the theoretical and empirical shifts in physicochemical properties following the derivatization of (1-Hydroxynaphthalen-2-yl)acetic acid.

Compound StateDerivatization TypeTarget Functional GroupEst. LogPMembrane PermeabilityPrimary Biological Application
Parent Acid NoneN/A~2.3ModerateBaseline receptor binding assays; in vitro enzymatic studies.
Amide Conjugate EDC/NHS CouplingC2-Carboxylic Acid~3.5*Low (Requires permeabilization)Intracellular receptor tracking; Immunosensor development[3].
Ester Prodrug O-AcylationC1-Hydroxyl~3.1HighIn vivo tissue penetration; Enhanced cellular uptake assays[4].
TMS Derivative Silylation (BSTFA)Both (-OH, -COOH)~4.8N/A (Analytical only)GC-MS quantification and metabolic profiling[2].

*Note: LogP of the amide conjugate varies heavily depending on the specific amine/fluorophore attached.

References

  • PubMed Central (NIH). "Salinity effect on the metabolic pathway and microbial function in phenanthrene degradation by a halophilic consortium". Available at: [Link]

  • Semantic Scholar. "The Development of an Electrochemical Immunosensory for 1-naphthylacetic Acid". Available at: [Link]

Sources

Method

Application Note: (1-Hydroxynaphthalen-2-yl)acetic Acid Derivatives as Selective Mcl-1 Inhibitors in Anticancer Drug Development

Executive Summary (1-Hydroxynaphthalen-2-yl)acetic acid and its thioacetic derivatives (e.g., UMI-77) represent a breakthrough class of small-molecule BH3 mimetics[1][2]. By selectively neutralizing the anti-apoptotic pr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(1-Hydroxynaphthalen-2-yl)acetic acid and its thioacetic derivatives (e.g., UMI-77) represent a breakthrough class of small-molecule BH3 mimetics[1][2]. By selectively neutralizing the anti-apoptotic protein Myeloid Cell Leukemia-1 (Mcl-1), these compounds restore the intrinsic apoptotic pathway in resistant malignancies, including pancreatic cancer and acute myeloid leukemia (AML)[1][3][4]. This application note provides a comprehensive framework for the preclinical evaluation of these agents, detailing the mechanistic rationale, biochemical screening, and cellular validation protocols required for robust drug development.

Mechanistic Rationale & Pathway Dynamics

Mcl-1 is frequently overexpressed in human solid tumors and hematological cancers, acting as a primary resistance node against chemotherapeutics[3]. It functions by sequestering pro-apoptotic BH3-only proteins (e.g., Bim, Bid) and effectors (Bax, Bak) via its hydrophobic surface groove[3][4].

Derivatives of (1-hydroxynaphthalen-2-yl)acetic acid are rationally designed to act as competitive antagonists at this BH3-binding groove[2][3]. The naphthalene core engages the hydrophobic pockets (p2/p3) of Mcl-1, while the acetic acid moiety mimics the conserved aspartic acid residue of native BH3 peptides, forming critical electrostatic interactions[3][4]. Upon binding, the inhibitor displaces Bax and Bak, which subsequently oligomerize at the mitochondrial outer membrane, triggering cytochrome c release and caspase-mediated apoptosis[2][4].

Mechanism Mcl1 Mcl-1 Protein (Anti-apoptotic) BaxBak Bax/Bak Proteins (Pro-apoptotic) Mcl1->BaxBak Sequestration Blocked MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) BaxBak->MOMP Oligomerization Inhibitor (1-Hydroxynaphthalen-2-yl)acetic acid Derivatives (e.g., UMI-77) Inhibitor->Mcl1 Competitive binding at BH3 groove (Ki ~ 490 nM) Inhibitor->BaxBak Liberates CytoC Cytochrome c Release MOMP->CytoC Caspase Caspase 3/7 Activation CytoC->Caspase Apoptosis Cancer Cell Apoptosis Caspase->Apoptosis

Figure 1: Mechanism of action of (1-Hydroxynaphthalen-2-yl)acetic acid derivatives inhibiting Mcl-1.

Experimental Workflow & Self-Validating Protocols

To ensure rigorous validation of novel (1-hydroxynaphthalen-2-yl)acetic acid analogs, a tiered screening cascade is required. The workflow transitions from cell-free biochemical target engagement to phenotypic cellular assays, incorporating strict genetic controls to verify on-target causality[4][5].

Workflow Step1 Compound Formulation (DMSO/Buffer) Step2 Target Engagement (FP Binding Assay) Step1->Step2 Step3 In Vitro Cytotoxicity (CellTiter-Glo Assay) Step2->Step3 Step4 Mechanistic Validation (Annexin V/PI Flow) Step3->Step4

Figure 2: Standardized preclinical screening workflow for Mcl-1 inhibitors.

Protocol A: Fluorescence Polarization (FP) Binding Assay

Purpose: Quantify the binding affinity ( Ki​ ) of the inhibitor to recombinant Mcl-1. Causality & Principle: Mcl-1 binding to a fluorescein-labeled Bid BH3 peptide (Flu-Bid) restricts the fluorophore's rotational freedom, resulting in high fluorescence polarization (mP). A competitive inhibitor displaces Flu-Bid, increasing its tumbling rate and proportionally decreasing the polarization signal[1][4].

Step-by-Step Procedure:

  • Reagent Preparation: Prepare assay buffer (100 mM potassium phosphate, pH 7.5, 1 mM EDTA, 0.01% Triton X-100, and 5% DMSO). The inclusion of Triton X-100 is critical to prevent non-specific small-molecule aggregation (promiscuous inhibition).

  • Protein-Peptide Complex: Incubate recombinant human Mcl-1 (10 nM) with Flu-Bid peptide (2 nM) in assay buffer for 15 minutes at room temperature.

  • Compound Titration: Add serial dilutions of the (1-hydroxynaphthalen-2-yl)acetic acid derivative (e.g., 0.1 µM to 100 µM).

  • Internal Controls:

    • Positive Control: Unlabeled Bid peptide (establishes the maximum displacement baseline).

    • Negative Control: DMSO vehicle only (establishes the maximum polarization baseline).

  • Measurement: Read microplates on a multi-mode plate reader equipped with FP filters (Excitation: 485 nm, Emission: 530 nm).

  • Data Analysis: Calculate the IC50​ and convert to Ki​ using the Nikolovska-Coleska equation tailored for competitive FP assays[4].

Protocol B: Cell Viability & On-Target Validation (CellTiter-Glo)

Purpose: Evaluate anti-proliferative efficacy and confirm Bax/Bak-dependent cytotoxicity. Causality & Principle: The assay measures ATP as a direct proxy for metabolically active cells. To prove the compound kills specifically via Mcl-1 inhibition, wild-type (WT) and Bax/Bak double-knockout (DKO) Mouse Embryonic Fibroblasts (MEFs) are used. A true Mcl-1 inhibitor will spare DKO MEFs because the downstream apoptotic executioners are absent[4][5].

Step-by-Step Procedure:

  • Cell Seeding: Seed Mcl-1 dependent cancer cells (e.g., BxPC-3, Panc-1, HL-60) and control MEFs (WT and Bax/Bak DKO) at 1×104 cells/well in 96-well opaque plates[1][5].

  • Treatment: After 24 hours of adherence, treat cells with compound concentrations ranging from 0.5 µM to 50 µM.

  • Incubation: Incubate for 72 hours at 37°C in a 5% CO2​ atmosphere.

  • ATP Quantitation: Add CellTiter-Glo reagent (1:1 volume ratio). Lyse cells on an orbital shaker for 2 minutes, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement & Analysis: Record luminescence. Normalize data against DMSO controls to generate dose-response curves and derive IC50​ values[4].

Protocol C: Apoptosis Quantification via Flow Cytometry

Purpose: Differentiate between drug-induced apoptosis and non-specific necrosis. Causality & Principle: Annexin V binds to phosphatidylserine, which translocates to the outer plasma membrane leaflet exclusively during early apoptosis. Propidium Iodide (PI) only intercalates into DNA when membrane integrity is lost (late apoptosis/necrosis)[4][6].

Step-by-Step Procedure:

  • Induction: Treat HL-60 cells with the IC50​ and 2×IC50​ concentrations of the inhibitor for 20 hours[4].

  • Harvesting: Collect cells (including floating cells to capture all apoptotic bodies), wash twice with cold PBS, and resuspend in Annexin V Binding Buffer.

  • Staining: Add 5 µL of FITC-Annexin V and 5 µL of PI per 1×105 cells. Incubate in the dark for 15 minutes at room temperature[4].

  • Acquisition: Analyze immediately via flow cytometry.

  • Validation Control: Pre-treat a parallel cohort with Z-VAD-FMK (a pan-caspase inhibitor). A reduction in Annexin V+/PI- cells confirms caspase-dependent apoptosis[4].

Representative Quantitative Data

The following tables summarize the expected pharmacological profile of a benchmark (1-hydroxynaphthalen-2-yl)acetic acid derivative, UMI-77 (2-((4-((4-bromophenyl)sulfonamido)-1-hydroxynaphthalen-2-yl)thio)acetic acid), and related analogs.

Table 1: Biochemical Binding Affinity and Selectivity Profile [1][2][4][5]

Target ProteinBinding Affinity ( Ki​ )Selectivity Ratio (vs. Mcl-1)Assay Method
Mcl-1 0.49 µM (490 nM)1.0x (Reference)Competitive FP
Bcl-w > 4.0 µM> 8-foldCompetitive FP
Bcl-2 > 20.0 µM> 40-foldCompetitive FP
Bcl-xL > 25.0 µM> 50-foldCompetitive FP

Table 2: In Vitro Cytotoxicity ( IC50​ ) Across Human Cancer Cell Lines [1][4]

Cell LineOrigin / PathologyMcl-1 Expression Level IC50​ (µM)
BxPC-3 Pancreatic AdenocarcinomaHigh3.4 ± 0.5
Panc-1 Pancreatic CarcinomaHigh4.4 ± 0.6
HL-60 Acute Myeloid Leukemia (AML)High2.1 - 11.7*
MiaPaCa-2 Pancreatic CarcinomaLow12.5 ± 1.2
AsPC-1 Pancreatic AdenocarcinomaLow16.1 ± 1.5

*Range reflects various 3-substituted-N-(4-hydroxynaphthalen-1-yl)arylsulfonamide analogs[4].

References

  • DC Chemicals. UMI-77 | Selective Mcl-1 Inhibitor. Available at: [Link]

  • Abulwerdi F, et al. "A novel small-molecule inhibitor of mcl-1 blocks pancreatic cancer growth in vitro and in vivo." Molecular Cancer Therapeutics (2014). DOI: [Link]

  • MDPI. "Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives." Molecules (2023). Available at: [Link]

  • PubMed Central (PMC). "Structure-Based Design of N-Substituted 1-Hydroxy-4-sulfamoyl-2-naphthoates as Selective Inhibitors of the Mcl-1 Oncoprotein." Available at: [Link]

  • Journal of Medicinal Chemistry - ACS Publications. "3-Substituted-N-(4-Hydroxynaphthalen-1-yl)arylsulfonamides as a Novel Class of Selective Mcl-1 Inhibitors: Structure-Based Design, Synthesis, SAR, and Biological Evaluation." (2014). DOI: [Link]

Sources

Application

Application Note: Preparation and Handling of (1-Hydroxynaphthalen-2-yl)acetic acid Stock Solutions

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Mechanistic solubility, protocol validation, and stability optimization Introduction & Chemical Profile (1-Hydroxynapht...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Mechanistic solubility, protocol validation, and stability optimization

Introduction & Chemical Profile

(1-Hydroxynaphthalen-2-yl)acetic acid (CAS: 10441-47-1) is a specialized aromatic organic acid utilized in advanced organic synthesis, biochemical probe development, and agricultural research ([1]). As a hydroxylated derivative of the naphthaleneacetic acid (NAA) class—a well-documented family of synthetic auxins ([2], [3])—this compound presents unique handling challenges. Its structure features a highly lipophilic naphthyl core juxtaposed with two reactive polar moieties: a hydroxyl group and a carboxylic acid.

Key Physicochemical Properties:

  • Molecular Formula: C12H10O3 ([4])

  • Molecular Weight: 202.21 g/mol ([1])

  • Predicted pKa: ~4.5 (carboxylic acid), ~9.5 (naphthol hydroxyl)

Solubility Profile & Solvent Selection: The Causality of Dissolution

To design a robust, self-validating experimental protocol, one must first understand the thermodynamic barriers to dissolution for this specific molecule. In pure water, the hydrophobic naphthalene ring promotes rapid aggregation, while the carboxylic acid forms stable, intermolecular hydrogen-bonded dimers that resist solvation.

  • For In Vitro Assays (DMSO Selection): Dimethyl sulfoxide (DMSO) is the optimal solvent for high-concentration stocks. Its high dielectric constant and aprotic nature actively disrupt the carboxylic acid dimers while simultaneously solvating the lipophilic naphthyl core.

  • For In Vivo / Cell Culture Assays (Aqueous Sodium Salt Selection): When DMSO toxicity is a limiting factor (typically >0.1% v/v in cell culture), the compound must be forced into an aqueous phase. By introducing 1 molar equivalent of a strong base (e.g., NaOH), the carboxylic acid (pKa ~4.5) is fully deprotonated into a carboxylate anion. This exponential increase in hydration energy overcomes the hydrophobicity of the naphthyl ring, allowing the formation of a highly water-soluble sodium salt.

Experimental Protocols (Self-Validating Systems)

Protocol A: Preparation of a 100 mM DMSO Stock Solution

Application: High-throughput screening, cell-free biochemical assays, or analytical standards.

  • Weighing: Accurately weigh 20.22 mg of (1-Hydroxynaphthalen-2-yl)acetic acid powder into a sterile, amber glass vial or light-blocking microcentrifuge tube.

  • Solvent Addition: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity).

  • Agitation: Vortex the mixture at medium speed for 30–60 seconds.

  • Self-Validation Check (Optical Clarity): Hold the vial against a light source. A properly prepared DMSO stock will be optically clear with no Schlieren lines or undissolved particulates at the bottom. Causality: If particulates remain, the crystal lattice has not fully dissociated; sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

Protocol B: Preparation of a 10 mM Aqueous Stock Solution (Sodium Salt)

Application: Live-cell assays, whole-organism models, or plant tissue culture.

  • Suspension: Weigh 2.02 mg of the compound and suspend it in 900 µL of molecular biology grade water. The solution will immediately appear cloudy/turbid due to insolubility.

  • Deprotonation: Slowly add 100 µL of 0.1 M NaOH dropwise while vortexing continuously. This provides exactly 10 µmol of base to neutralize the 10 µmol of acid.

  • Self-Validation Check (pH & Turbidity): The solution must transition from a cloudy suspension to a completely transparent liquid. Causality: If the solution remains turbid, the carboxylic acid has not been fully deprotonated. Check the pH using micro-pH paper; it should be between 7.2 and 7.8. Carefully titrate with additional 0.1 M NaOH in 2 µL increments until absolute optical clarity is achieved.

  • Buffering (Optional): Once dissolved, the solution can be diluted further with PBS or your preferred assay buffer.

Quantitative Data Presentation

Table 1: Mass-to-Volume Matrix for DMSO Stock Solutions (MW = 202.21 g/mol )

Target ConcentrationMass for 1 mL SolventMass for 5 mL SolventMass for 10 mL Solvent
10 mM 2.02 mg10.11 mg20.22 mg
50 mM 10.11 mg50.55 mg101.11 mg
100 mM 20.22 mg101.11 mg202.21 mg

Table 2: Recommended Working Parameters by Solvent Type

ParameterDMSO StockAqueous Sodium Salt Stock
Max Practical Concentration 100 - 200 mM10 - 20 mM
Storage Temperature -20°C to -80°C4°C (Use within 24 hours)
Freeze-Thaw Tolerance Moderate (max 3-5 cycles)Low (prone to degradation)
Primary Application Biochemical assays, HTSLive-cell assays, In vivo models

Stability & Storage Guidelines

Mechanistic Warning: Naphthols are electron-rich aromatic systems that are highly susceptible to auto-oxidation. In the presence of ambient oxygen, light, and especially under alkaline conditions (such as the aqueous stock in Protocol B), the 1-hydroxynaphthyl moiety can rapidly oxidize into reactive quinone species or undergo polymerization.

Best Practices for Integrity:

  • Light Protection: Always store solutions in amber vials or wrap tubes in aluminum foil. Photodegradation will artificially lower the active concentration of your stock.

  • Inert Atmosphere: For long-term storage of DMSO stocks, purge the headspace of the vial with an inert gas (Argon or Nitrogen) before sealing to displace atmospheric oxygen.

  • Aqueous Instability: Do not freeze aqueous sodium salt stocks for long-term use. The freeze-thaw process in an unbuffered alkaline state accelerates oxidative degradation. Prepare aqueous stocks fresh on the day of the experiment.

Workflow Visualization

G A Powder: (1-Hydroxynaphthalen-2-yl)acetic acid B Determine Assay Tolerance A->B C In Vitro / Cell-Free (Tolerates DMSO) B->C High DMSO tolerance D In Vivo / Cell Culture (DMSO Sensitive) B->D Low DMSO tolerance E Dissolve in 100% DMSO (100 mM Stock) C->E F Add 1 eq. NaOH + Water (10 mM Stock) D->F G Aliquot & Store at -20°C (Protect from light & O2) E->G H Use Fresh / Do Not Freeze (Prone to oxidation) F->H

Workflow for solvent selection and stock preparation of (1-Hydroxynaphthalen-2-yl)acetic acid.

References

  • 1-Naphthaleneacetic Acid | C12H10O2 | CID 6862 - PubChem. Available at:[Link]

  • 1-Naphthaleneacetic acid - Wikipedia. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Crude (1-Hydroxynaphthalen-2-yl)acetic Acid by Recrystallization

Welcome to the dedicated technical support resource for the purification of (1-Hydroxynaphthalen-2-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-dept...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support resource for the purification of (1-Hydroxynaphthalen-2-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting for the recrystallization of this important synthetic intermediate. Our goal is to equip you with the scientific rationale behind each step, enabling you to optimize your purification process for maximum yield and purity.

Introduction to the Purification Challenge

(1-Hydroxynaphthalen-2-yl)acetic acid, a key building block in pharmaceutical synthesis, often requires rigorous purification to remove unreacted starting materials, byproducts, and other process-related impurities. Recrystallization is a powerful and widely used technique for this purpose, relying on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures.[1] A successful recrystallization yields a product with high purity, well-defined crystals, and a sharp melting point.

This guide provides a structured question-and-answer format to directly address the common challenges and questions that arise during the recrystallization of (1-Hydroxynaphthalen-2-yl)acetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary considerations when selecting a recrystallization solvent for (1-Hydroxynaphthalen-2-yl)acetic acid?

A1: The ideal solvent for recrystallization should exhibit a steep solubility curve for (1-Hydroxynaphthalen-2-yl)acetic acid, meaning it has high solubility at elevated temperatures and low solubility at lower temperatures.[2] Key considerations include:

  • "Like Dissolves Like": (1-Hydroxynaphthalen-2-yl)acetic acid is a polar molecule containing a hydroxyl and a carboxylic acid group, as well as a large aromatic system. Therefore, polar solvents, particularly those capable of hydrogen bonding, are a good starting point.

  • Boiling Point: The solvent's boiling point should ideally be lower than the melting point of the pure (1-Hydroxynaphthalen-2-yl)acetic acid to prevent the compound from "oiling out" (melting before dissolving).[3]

  • Inertness: The solvent must not react with the compound.

  • Volatility: The solvent should be volatile enough to be easily removed from the purified crystals during the drying process.

Q2: What are some recommended starting solvents for the recrystallization of (1-Hydroxynaphthalen-2-yl)acetic acid?

A2: While specific quantitative solubility data is not extensively published, based on the structure of the molecule and data for similar compounds like other hydroxynaphthoic acids, the following solvents and solvent systems are recommended for initial screening:[4]

  • Single Solvents:

    • Water: Due to the presence of the carboxylic acid and hydroxyl groups, water is a potential solvent, especially at elevated temperatures. However, the large naphthalene ring may limit its solubility.

    • Alcohols (Methanol, Ethanol): These are often good solvents for aromatic carboxylic acids and are miscible with water, making them suitable for mixed-solvent systems.

    • Acetic Acid: Can be an effective solvent for carboxylic acids, often used in a mixture with water.[5]

  • Mixed-Solvent Systems:

    • Ethanol/Water: A common and effective mixture for many organic compounds. The compound is dissolved in a minimal amount of hot ethanol, and hot water is added dropwise until the solution becomes slightly turbid.[6]

    • Acetone/Water: Similar to the ethanol/water system, offering a different polarity profile.

    • Toluene/Hexane: A non-polar/polar aprotic mixture that can be effective if the compound has significant non-polar character.

Q3: What are the likely impurities in crude (1-Hydroxynaphthalen-2-yl)acetic acid?

A3: The impurities will largely depend on the synthetic route. A common synthesis involves the reaction of 1-naphthol with glyoxylic acid. Potential impurities include:

  • Unreacted 1-naphthol: This is a common impurity if the reaction does not go to completion.[7]

  • Isomeric Byproducts: Depending on the reaction conditions, other isomers of the hydroxynaphthylacetic acid may form.

  • Polymeric or Tar-like substances: These can form from side reactions, especially at elevated temperatures.

Troubleshooting Guide

This section addresses specific problems you may encounter during the recrystallization process.

Issue Possible Cause(s) Recommended Solution(s)
The compound does not dissolve in the hot solvent. 1. The chosen solvent is inappropriate. 2. An insufficient amount of solvent has been added.1. Review the solvent selection process. Test the solubility in a small-scale experiment. 2. Add more hot solvent in small increments until the solid dissolves. Be mindful not to add a large excess, which will reduce the yield.
The compound "oils out" instead of crystallizing. 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The concentration of the solute is too high, leading to supersaturation above the melting point. 3. The presence of significant impurities is depressing the melting point.1. Select a lower-boiling solvent. 2. Add more hot solvent to the oiled-out mixture to dissolve the oil, then allow it to cool slowly. 3. Consider a preliminary purification step, such as a charcoal treatment, to remove some impurities before recrystallization.
No crystals form upon cooling. 1. Too much solvent was used, and the solution is not saturated. 2. The cooling process is too rapid. 3. The solution is supersaturated.1. Boil off some of the solvent to increase the concentration and then allow it to cool again. 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath. 3. Induce crystallization by: - Scratching the inside of the flask with a glass rod at the liquid-air interface. - Adding a "seed" crystal of the pure compound.[3]
The yield of purified crystals is very low. 1. Too much solvent was used, and a significant amount of the compound remains in the mother liquor. 2. The solution was not cooled sufficiently. 3. The crystals were washed with a solvent in which they are too soluble.1. Use the minimum amount of hot solvent necessary for dissolution. 2. Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation. 3. Wash the crystals with a minimal amount of ice-cold recrystallization solvent.
The purified compound has a low and/or broad melting point range. 1. The compound is still impure. 2. The crystals are not completely dry and contain residual solvent.1. Repeat the recrystallization process. A second recrystallization can significantly improve purity. Impurities generally lower and broaden the melting point range. 2. Ensure the crystals are thoroughly dried under vacuum to remove all traces of solvent.
The crystals are colored, but the pure compound should be colorless. 1. Presence of colored impurities.1. After dissolving the crude product in the hot solvent, add a small amount of activated charcoal (1-2% by weight) and boil for a few minutes. Perform a hot filtration to remove the charcoal and the adsorbed impurities before allowing the solution to cool.

Experimental Protocols

Protocol 1: Small-Scale Solvent Screening

This protocol is designed to efficiently identify a suitable recrystallization solvent.

  • Place approximately 20-30 mg of crude (1-Hydroxynaphthalen-2-yl)acetic acid into several small test tubes.

  • To each test tube, add a different potential solvent (e.g., water, ethanol, acetone, ethyl acetate, toluene) dropwise at room temperature, vortexing after each addition. Note the solubility at room temperature. An ideal solvent will show low solubility.

  • If the compound is insoluble at room temperature, heat the test tube in a water bath or on a hot plate. Continue adding the solvent dropwise until the solid just dissolves.

  • Remove the test tube from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the test tube in an ice-water bath for 10-15 minutes.

  • Observe the quantity and quality of the crystals formed. A good solvent will produce a significant amount of crystalline solid.

Protocol 2: Recrystallization from a Single Solvent
  • Place the crude (1-Hydroxynaphthalen-2-yl)acetic acid in an Erlenmeyer flask of appropriate size.

  • Add a small amount of the chosen solvent and a boiling chip.

  • Heat the mixture to a gentle boil on a hot plate.

  • Add more hot solvent in small portions, swirling the flask after each addition, until the solid is completely dissolved. Avoid adding a large excess of solvent.

  • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.

  • Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Dry the crystals under vacuum.

  • Determine the yield and measure the melting point of the purified product.

Protocol 3: Recrystallization from a Mixed-Solvent System (e.g., Ethanol/Water)
  • Dissolve the crude (1-Hydroxynaphthalen-2-yl)acetic acid in the minimum amount of boiling ethanol in an Erlenmeyer flask.

  • While keeping the ethanol solution hot, add hot water dropwise until the solution becomes faintly and persistently cloudy (turbid).[6]

  • Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Cool the flask in an ice-water bath for at least 30 minutes.

  • Collect the crystals by vacuum filtration, wash with a small amount of a cold ethanol/water mixture, and dry under vacuum.

Visualizing the Workflow and Troubleshooting

Recrystallization Workflow

Recrystallization_Workflow start Crude Product dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filtration Hot Gravity Filtration (if necessary) dissolve->hot_filtration Insoluble impurities or charcoal present cool Slow Cooling & Ice Bath dissolve->cool No insoluble impurities hot_filtration->cool collect Vacuum Filtration cool->collect wash Wash with Ice-Cold Solvent collect->wash dry Dry Crystals wash->dry end Pure Product dry->end

Caption: A generalized workflow for the recrystallization process.

Troubleshooting "Oiling Out"

Oiling_Out_Troubleshooting oiling_out Product 'Oils Out' During Cooling reheat Reheat to Dissolve Oil oiling_out->reheat change_solvent Choose a Lower-Boiling Solvent or Solvent System oiling_out->change_solvent If persistent charcoal Consider Charcoal Treatment of Crude Material oiling_out->charcoal If impurities suspected add_solvent Add More 'Good' Solvent reheat->add_solvent slow_cool Cool Very Slowly add_solvent->slow_cool crystallization Crystallization slow_cool->crystallization change_solvent->crystallization charcoal->crystallization

Caption: A decision tree for addressing "oiling out" during recrystallization.

References

  • Experiment 2 RECRYSTALLIZATION: PURIFICATION OF SOLIDS - CHEMISTRY. (2015, September 23). Retrieved from [Link]

  • Oiling Out in Crystallization. Mettler Toledo. Retrieved from [Link]

  • U.S. Patent No. US2166554A. (1939). 1-naphthaleneacetic acid.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667.
  • Mixed-solvent recrystallisation. University of York. Retrieved from [Link]

  • can someone explain more in depth why oiling out happens and what to do if it happens? also when doing mixed solvents, why do you want the 2 solvents to be something that the solute is insoluble in and too soluble in (is it like a middle ground). (2013, February 3). Reddit. Retrieved from [Link]

  • An In-Line Study of Oiling Out and Crystallization. (2007). Organic Process Research & Development, 11(4), 672-680.
  • Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • U.S. Patent No. US3405170A. (1968). Process for the preparation of hydroxy naphthoic acids.
  • Patent No. EP0049616B1. (1984). Preparation of hydroxy aromatic carboxylic acids and ester derivatives thereof.
  • Recrystallization I. (n.d.). Retrieved from [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Retrieved from [Link]

  • Design and Synthesis of Naphthol Derivative. (2016). Journal of the Mexican Chemical Society, 60(3), 133-137.
  • Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. (2021). Pharmaceutics, 13(1), 103.
  • CN Patent No. CN104387217B. (2017). Utilize naphthol derivative to prepare the method for adjacent hydroxyl naphthaldehyde compounds.
  • Preparation of 1-Amidoalkyl-2-naphthol Derivatives Using a Solid Supported Imidazolium Based Ionic Liquid Catalyst. (2017). Organic Chemistry Research, 3(2), 134-143.
  • Predicting drug solubility in organic solvents mixtures. (2024). Chemical Engineering Science, 295, 120021.
  • Analytical Method for 1-Naphthaleneacetic Acid (Agricultural Products). (n.d.). Ministry of Health, Labour and Welfare, Japan.
  • Naphthalene Purification by Recrystalliz
  • Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Accu Dyne Test.
  • Recrystallization of an Impure Sample of Naphthalene Objectives. (n.d.).
  • Purifying Naphthalene Using Recrystallization. (2019, September 23). UKEssays.com.

Sources

Optimization

Optimizing reaction conditions for the synthesis of (1-Hydroxynaphthalen-2-yl)acetic acid

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the mechanistic, kinetic, and practical challenges associated with synthesizing (...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the mechanistic, kinetic, and practical challenges associated with synthesizing (1-Hydroxynaphthalen-2-yl)acetic acid.

Due to the high reactivity of the naphthol ring, classical Friedel-Crafts alkylation with chloroacetic acid often yields complex mixtures of O-alkylated and C-alkylated isomers. To achieve strict regiocontrol, modern synthetic workflows rely on two primary pathways: the Phase Transfer Catalytic (PTC) Willgerodt-Kindler Reaction and the Glyoxylic Acid Condensation route.

Part 1: Quantitative Pathway Analysis

Before initiating your synthesis, review the quantitative metrics of the two primary pathways to select the optimal route for your laboratory setup.

Table 1: Quantitative Comparison of Synthetic Routes

ParameterPTC Willgerodt-KindlerGlyoxylic Acid Condensation
Starting Material 1-Hydroxy-2-acetylnaphthalene1-Naphthol
Key Reagents Sulfur, Morpholine, TEBAGlyoxylic Acid, NaOH, H₂ (Pd/C)
Regioselectivity Absolute (C2 predetermined)Moderate (Prone to C4/bis-substitution)
Reaction Time ~12 hours (Total)~10 hours + Reduction time
Average Yield 60 - 65%40 - 50% (Over two steps)
Primary Challenge Thiomorpholide hydrolysisIsomer separation & over-oxidation

Part 2: Troubleshooting & FAQs

Q1: Why choose the PTC Willgerodt-Kindler reaction over classical Friedel-Crafts alkylation?

Causality & Mechanism: Classical Friedel-Crafts alkylation of 1-naphthol with chloroacetic acid suffers from poor regioselectivity, heavily favoring O-alkylation to form naphthoxyacetic acids rather than the desired C-alkylated product. The 1 [1] bypasses this limitation entirely by utilizing 1-hydroxy-2-acetylnaphthalene. By reacting the acetyl group with elemental sulfur and morpholine, the oxidation state migrates to the terminal carbon, forming a thiomorpholide intermediate. This guarantees absolute regiocontrol at the C2 position while leaving the sensitive hydroxyl group intact.

Q2: My thiomorpholide intermediate is resisting hydrolysis. What is the mechanistic cause and how do I fix it?

Causality & Mechanism: The thiocarbonyl carbon in the intermediate is significantly less electrophilic than a standard carbonyl, making it highly stable and resistant to nucleophilic attack by hydroxide ions. Furthermore, the thiomorpholide is highly lipophilic, creating a biphasic barrier in aqueous NaOH that severely limits interfacial mass transfer. Solution: You must maintain the presence of a Phase Transfer Catalyst (PTC) during the alkaline hydrolysis step. 2 [2] demonstrate that adding triethylbenzylammonium chloride (TEBA) shuttles hydroxide ions into the organic phase, drastically reducing hydrolysis time from >24 hours to approximately 6 hours and boosting overall yields to ~63%.

Q3: When using the glyoxylic acid condensation route, I observe significant C4-substitution. How do I favor C2-substitution?

Causality & Mechanism: In an alkaline medium (NaOH), 1-naphthol is deprotonated to a strongly activated naphthoxide ion. This ion undergoes electrophilic aromatic substitution with glyoxylic acid at both the ortho (C2) and para (C4) positions. If the kinetic parameters are not strictly controlled, thermodynamic equilibration favors the C4 isomer or bis-substitution. Solution: 3[3] emphasizes that the reaction must be kept strictly between 20°C and 60°C under an inert nitrogen atmosphere. This kinetic control minimizes C4-substitution, yielding the mandelic acid derivative (2-hydroxy-2-(1-hydroxynaphthalen-2-yl)acetic acid), which can then be catalytically dehydroxylated to your final product.

Part 3: Visualized Workflows & Self-Validating Protocols

Workflow 1: PTC Willgerodt-Kindler Synthesis

PTC Willgerodt-Kindler workflow for synthesizing (1-Hydroxynaphthalen-2-yl)acetic acid.

Protocol 1: Self-Validating PTC Willgerodt-Kindler Synthesis

This protocol utilizes a self-validating system where physical state changes and TLC checkpoints confirm the success of each mechanistic step.

Phase 1: Thiomorpholide Formation

  • Charge Reactor: To a 100 mL round-bottom flask, add 1-hydroxy-2-acetylnaphthalene (1.86 g, 10 mmol), elemental sulfur (0.64 g, 20 mmol), morpholine (3.0 mL, 30 mmol), and triethylbenzylammonium chloride (TEBA, 0.1 g).

  • Reaction: Heat the heterogeneous mixture to 100°C under continuous magnetic stirring for 6 hours.

    • Validation Checkpoint: The mixture will transition into a dark, viscous liquid. Perform a TLC (Hexane:EtOAc 3:1). The reaction is complete when the starting ketone spot (Rf ~0.6) disappears completely, replaced by a lower Rf spot corresponding to the thiomorpholide.

Phase 2: PTC-Assisted Hydrolysis 3. Hydrolysis: Without isolating the intermediate, add 20 mL of 10% aqueous NaOH directly to the crude mixture. Maintain heating at 100°C for an additional 4-6 hours. The TEBA catalyst is critical here to shuttle hydroxide ions into the lipophilic phase.

  • Validation Checkpoint: Hold a piece of wet red litmus paper over the condenser outlet. The cessation of basic vapor evolution (ammonia/morpholine) indicates that the hydrolysis of the thioamide is complete.

Phase 3: Isolation and Purification 4. Acidification: Cool the mixture to room temperature and filter off any unreacted elemental sulfur. Slowly acidify the filtrate with 2M HCl until the solution reaches pH 2.

  • Validation Checkpoint: A distinct, dense precipitate of crude (1-hydroxynaphthalen-2-yl)acetic acid will crash out of solution upon reaching its isoelectric point.

  • Extraction: Extract the aqueous suspension with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and evaporate under reduced pressure to yield the pure product.

Workflow 2: Glyoxylic Acid Condensation Pathway

Glyoxylic acid condensation pathway yielding the mandelic acid intermediate and final product.

References

  • Willgerodt rearrangement, Wikipedia,
  • Phenylacetic Acids via PTC Willgerodt-Kindler Reaction, mdma.ch,
  • Process for preparing a hydroxyaromatic aldehyde (CN101678333B)

Sources

Troubleshooting

How to resolve solubility issues with (1-Hydroxynaphthalen-2-yl)acetic acid in assays

Welcome to the technical support center for (1-Hydroxynaphthalen-2-yl)acetic acid. This guide provides in-depth troubleshooting for common solubility challenges encountered when working with this compound in various assa...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (1-Hydroxynaphthalen-2-yl)acetic acid. This guide provides in-depth troubleshooting for common solubility challenges encountered when working with this compound in various assays. As researchers and drug development professionals, achieving accurate and reproducible results hinges on proper sample preparation. This document is structured in a question-and-answer format to directly address the issues you may be facing in the lab.

Understanding the Molecule: Why is Solubility a Challenge?

(1-Hydroxynaphthalen-2-yl)acetic acid possesses a chemical structure that presents a classic solubility dilemma. It has a large, nonpolar naphthalene ring system, which makes it inherently hydrophobic ("water-fearing"). Conversely, it contains a polar carboxylic acid group (-COOH) and a hydroxyl group (-OH), which prefer polar environments. This dual nature means its solubility is highly dependent on the solvent system and, most critically, the pH.

The key to solubilizing this molecule is to ionize the carboxylic acid group. In its protonated form (R-COOH), the molecule is neutral and poorly soluble in aqueous media. By increasing the pH of the solution above the compound's acid dissociation constant (pKa), the carboxylic acid loses a proton to become a negatively charged carboxylate salt (R-COO⁻). This charged form is significantly more polar and, therefore, more soluble in water.[1][2]

Frequently Asked Questions & Troubleshooting Guides

Q1: My (1-Hydroxynaphthalen-2-yl)acetic acid won't dissolve in my standard aqueous buffer (e.g., PBS at pH 7.4). What is my first step?

This is the most common issue. The neutral, protonated form of the carboxylic acid is predominant at pH 7.4, leading to poor aqueous solubility.

Root Cause Analysis: The pKa of a typical carboxylic acid is around 4-5.[3] At neutral pH, the molecule is not sufficiently ionized to dissolve in water. The large naphthalene structure dominates, causing the compound to remain an insoluble solid.

Immediate Troubleshooting Steps:

  • Prepare a Concentrated Stock in an Organic Solvent: The most reliable first step is to dissolve the compound in a water-miscible organic solvent to create a high-concentration stock solution.[4]

  • Recommended Solvents:

    • Dimethyl sulfoxide (DMSO): This is the most common and effective choice due to its ability to dissolve a wide range of compounds.[5]

    • Ethanol (EtOH): A good alternative, though some compounds may be less soluble in it compared to DMSO.[6]

    • Dimethylformamide (DMF): Another option, but often used as a last resort due to higher toxicity.

  • Dilute into Aqueous Medium: Once you have a dissolved stock solution (e.g., 10-50 mM in 100% DMSO), you can perform serial dilutions into your final aqueous assay buffer.

⚠️ Critical Assay Consideration: Always ensure the final concentration of the organic solvent in your assay is low enough to not affect your biological system (e.g., cells, enzymes). Typically, the final DMSO concentration should be kept below 0.5%, and ideally at or below 0.1%, as higher concentrations can be cytotoxic or interfere with assay results.[7][8]

Q2: I made a stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?

This is a classic case of a compound "crashing out" of solution when the solvent environment changes from organic to mostly aqueous.

Root Cause Analysis: While the compound is soluble in the organic stock, the final aqueous environment of the assay buffer cannot maintain its solubility at the desired concentration. The hydrophobic nature of the molecule causes it to aggregate and precipitate.

Troubleshooting Workflow:

Below is a decision-making workflow to address this common issue.

G start Compound precipitates in final assay buffer check_conc Is the final compound concentration too high? start->check_conc ph_adjust Try pH-Mediated Solubilization (See Q3 & Protocol 2) check_conc->ph_adjust No success Solubility Issue Resolved check_conc->success Yes, lower concentration cosolvent Increase final co-solvent % (e.g., DMSO from 0.1% to 0.5%) Is this compatible with my assay? ph_adjust->cosolvent Still precipitates ph_adjust->success Dissolves adv_form Consider Advanced Formulation (See Q5) cosolvent->adv_form No, still precipitates cosolvent->success Yes, dissolves fail Assay Incompatible Re-evaluate experiment cosolvent->fail No, assay affected adv_form->success Success

Sources

Optimization

Preventing degradation of (1-Hydroxynaphthalen-2-yl)acetic acid during storage

Welcome to the Technical Support Center for (1-Hydroxynaphthalen-2-yl)acetic acid . As a Senior Application Scientist, I frequently see researchers experience erratic assay results when working with this compound and its...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (1-Hydroxynaphthalen-2-yl)acetic acid . As a Senior Application Scientist, I frequently see researchers experience erratic assay results when working with this compound and its derivatives. The root cause is almost universally traced back to improper storage and handling.

The electron-rich naphthol core of this molecule is a double-edged sword: it provides the specific chemical reactivity required for your downstream applications, but it also makes the molecule exquisitely sensitive to oxidation, photolysis, and pH-driven degradation. This guide synthesizes mechanistic causality with field-proven protocols to help you build a self-validating system for maintaining compound integrity.

Part 1: Mechanistic Troubleshooting & FAQs

Understanding why a molecule degrades is the first step in preventing it. The following troubleshooting guide addresses the most common issues researchers encounter.

Q1: Why did my (1-Hydroxynaphthalen-2-yl)acetic acid stock solution turn yellow or brown over time? A: This color shift is a classic macroscopic indicator of oxidative degradation. The hydroxyl group at the C1 position strongly donates electron density into the naphthalene ring. This makes the C4 position highly nucleophilic and susceptible to electrophilic attack. When exposed to dissolved oxygen or reactive oxygen species (ROS), the compound rapidly oxidizes to form 1,4-naphthoquinone derivatives[1]. These quinones are highly conjugated systems that absorb visible light, appearing yellow, brown, or even red.

Q2: Can I store my working solutions in standard clear microcentrifuge tubes on the benchtop? A: No. Naphthol derivatives undergo rapid homolytic cleavage and radical formation when exposed to UV or visible light. Studies on related 1-naphthol compounds demonstrate that they can be completely degraded within hours when exposed to artificial sunlight or ambient light in aqueous environments[2]. Always use amber glass vials to block UV transmission and prepare working solutions immediately before use.

Q3: Does the pH of my assay buffer affect the stability of the compound? A: Yes, significantly. (1-Hydroxynaphthalen-2-yl)acetic acid is incompatible with strong bases[3]. At alkaline pH levels (typically > 9.0), the hydroxyl group deprotonates to form a phenoxide anion. This negative charge dramatically increases the electron density of the aromatic ring, exponentially accelerating the rate of autoxidation and subsequent ring-opening reactions[4].

Q4: Is it acceptable to freeze and thaw a single large stock solution multiple times? A: Repeated freeze-thaw cycles introduce mechanical stress, condensation (moisture), and repeated exposure to atmospheric oxygen, all of which compromise the stability of the compound[4]. Stock solutions must be aliquoted into single-use volumes to ensure the integrity of the material.

Degradation A (1-Hydroxynaphthalen-2-yl)acetic acid (Intact Compound) B Naphthoxyl Radical (Reactive Intermediate) A->B UV Light / O2 (Homolytic Cleavage) C 1,4-Naphthoquinone Derivatives (Yellow/Brown Degradants) A->C Basic pH (>9.0) (Phenoxide Autoxidation) B->C + ROS / O2 (Oxidation at C4) D Ring-Opened Products (Advanced Degradation) C->D Prolonged Exposure (Thermal/Oxidative)

Fig 1. Oxidative and photolytic degradation pathways of (1-Hydroxynaphthalen-2-yl)acetic acid.

Part 2: Quantitative Data & Storage Guidelines

To prevent the degradation pathways outlined above, strict adherence to environmental controls is required. The table below summarizes the causality-driven storage parameters for this compound.

Table 1: Recommended Storage Conditions and Expected Shelf Life

Material StateContainer / ConditionTemperatureAtmosphereExpected Shelf Life
Solid Powder Amber Glass, Desiccated-20°CArgon or Nitrogen> 2 Years
Stock Solution (in DMSO)Single-use Aliquots, Dark-80°CArgon Blanket6 Months
Stock Solution (in DMSO)Single-use Aliquots, Dark-20°CArgon Blanket1 Month
Working Solution (Aqueous)Buffered (pH < 7), Dark4°CAmbient< 24 Hours

Part 3: Standard Operating Procedures (SOPs)

A robust experimental design relies on a self-validating system. By implementing Protocol 1 , you establish a pristine baseline. By immediately running Protocol 2 on a freshly prepared aliquot, you generate a "Day 0" reference chromatogram. Subsequent aliquots are tested against this baseline to validate that your storage conditions are successfully preventing degradation.

Protocol 1: Preparation of Oxygen-Free Stock Solutions

Causality Note: We utilize anhydrous DMSO because it is a polar aprotic solvent that dissolves aromatic acids without participating in solvolysis. Furthermore, DMSO freezes at ~19°C. Storing it at -80°C locks the compound in a solid matrix, drastically reducing molecular mobility and reaction kinetics.

  • Preparation: Sterilize and dry amber glass vials in an oven at 120°C for 2 hours to remove residual surface moisture.

  • Weighing: Weigh the required mass of (1-Hydroxynaphthalen-2-yl)acetic acid solid under low-light conditions to minimize early photolytic excitation.

  • Dissolution: Dissolve the solid in anhydrous, degassed Dimethyl Sulfoxide (DMSO) to achieve your desired stock concentration (e.g., 10 mM).

  • Inerting: Sparge the solution with High-Purity Argon gas for 5 minutes. Why Argon? Argon is denser than air (unlike nitrogen) and settles directly over the liquid phase, creating a superior physical barrier against atmospheric oxygen.

  • Aliquotting: Distribute the solution into single-use amber vials (e.g., 50 µL per vial) to completely eliminate freeze-thaw cycles.

  • Sealing: Flush the headspace of each individual vial with Argon before sealing tightly with PTFE-lined caps.

  • Storage: Transfer immediately to a -80°C freezer.

Workflow S1 1. Weigh Solid (Amber Vial) S2 2. Dissolve in Anhydrous DMSO S1->S2 S3 3. Purge with Argon Gas S2->S3 S4 4. Aliquot into Single-Use Vials S3->S4 S5 5. Store at -80°C (Desiccated) S4->S5

Fig 2. Step-by-step workflow for the preparation and long-term storage of stock solutions.

Protocol 2: Stability-Indicating HPLC Assay

To ensure experimental integrity, you must verify the purity of older solutions before use[4].

Table 2: Stability-Indicating HPLC Parameters

ParameterSpecificationMechanistic Rationale
Column C18 Reversed-Phase (250 x 4.6 mm, 5 µm)Provides optimal hydrophobic retention of aromatic acids.
Mobile Phase Gradient: Water (0.1% TFA) / AcetonitrileTFA suppresses the ionization of the acetic acid group, ensuring sharp peak shapes.
Detection UV DAD at 280 nm and 340 nm280 nm detects the intact naphthyl ring; 340 nm specifically detects quinone degradants[1].
Flow Rate 1.0 mL/minStandard resolution for small aromatic molecules.

Execution Steps:

  • Thaw a single-use aliquot of the stock solution at room temperature in the dark.

  • Dilute the sample to a 100 µM working concentration using the initial mobile phase (e.g., 90% Water / 10% Acetonitrile).

  • Inject 10 µL into the HPLC system.

  • Run a linear gradient from 10% to 90% Acetonitrile over 20 minutes.

  • Data Interpretation: Analyze the chromatogram at 340 nm. The emergence of secondary peaks eluting earlier than the parent compound indicates the presence of more polar, oxidized degradation products (naphthoquinones). If these peaks account for >2% of the total area, discard the aliquot.

References[4] BenchChem. "Stability of 1-Naphthoic Acid Solutions for Long-Term Storage". URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbtKOT3kKd3XOo9SLwimB89AAq10qwzCLShngZ8_J8AODl4GYElOoXHGp7zXlD_kkuA8xQSISjHpbl-2NPkL7moNEzuhaRsiRY7TUjr0NnolYGZuUH6h2l9aG6akyiX8MuwefAwGaP48nOxYcr2b0sfcZRdyZ7UM4rEwlOrEZ0xsrcBbjv_UuQsh2geXrPAnAM2zk1cs4Drg_Eid4IAMXR1n--Be1yx9odeij5iHvR4WypUw==[3] Fisher Scientific. "SAFETY DATA SHEET - 1-Naphthylacetic acid". URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXFSR2-QHheRHQMXgm-_Ageci4cw4sA9EYVcx-JwCD1cnWJEBlxSwVYBHomn1sby7-HrnaC8pTg84DfrxYbfyXnCOxhvz8VEuH7kjs6hHOpvm3ZDN45jC_ZIm6mghGTqe4WtfziBk9aLJbqomWQ6ytC19CgG0BxFhqPJ6spbli28w5Czx-h0fRkG2eFeLEDIJfp1YDsotvZgrfUmlrYEffR32RkBsf_CES_6m-jw3QvIcgv_QGlX6Azc6Nd84U[2] PubChem. "1-Naphthol | C10H8O | CID 7005". URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcE_egaTu6Hdn6od5Rvm-2phWOFsyERoTf_Z0FRuSdbpC8agLO8ccZZhL3gC4-cVTSwJ5DyMZKlAnSHeHJ1Fmc9OhlhP9ym1Bd-RjMIkIRGPzjHQjjN5ezALoi1gs4cTLB4Uftmf3DYa3PdQ7RQ2o=[1] PubMed. "Oxidation reactions of 1- and 2-naphthols: an experimental and theoretical study". URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnlueMMhNvRTaquHdUDQSlXdK2qeP2sprxnndk2fPVT9JmqXqANkZ2Y3Tvop6DhvFrB2jASf1brKSBe-FAnb5sa6bGAuS0w2aYZQWcqqBorqs56CFiO8LFjVlTyKX9t-wWJ81g

Sources

Troubleshooting

Overcoming poor cell permeability of (1-Hydroxynaphthalen-2-yl)acetic acid derivatives

Technical Support Center: Troubleshooting Cell Permeability of (1-Hydroxynaphthalen-2-yl)acetic Acid Derivatives Overview (1-Hydroxynaphthalen-2-yl)acetic acid derivatives are highly valuable scaffolds in medicinal chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Cell Permeability of (1-Hydroxynaphthalen-2-yl)acetic Acid Derivatives

Overview (1-Hydroxynaphthalen-2-yl)acetic acid derivatives are highly valuable scaffolds in medicinal chemistry, frequently utilized in the development of Mcl-1 inhibitors (e.g., UMI-77)[1, 5] and URAT1 inhibitors. However, researchers frequently encounter a "permeability wall" during in vitro to in vivo translation. The presence of the ionizable carboxylic acid moiety, combined with the hydrogen-bonding potential of the 1-hydroxyl group, significantly restricts passive diffusion across lipid bilayers [2, 4]. This guide provides field-proven strategies to diagnose, troubleshoot, and overcome these permeability barriers.

Diagnostic Workflows & FAQs

Q1: My (1-Hydroxynaphthalen-2-yl)acetic acid derivative shows sub-nanomolar affinity in biochemical assays but zero activity in cellular assays. What is the primary cause? A: This is a hallmark of poor membrane permeability. At physiological pH (7.4), the acetic acid group is deprotonated, yielding a negatively charged carboxylate. Charged species cannot passively diffuse through the hydrophobic core of the cell membrane. Furthermore, the 1-hydroxyl group acts as a strong hydrogen bond donor, increasing the desolvation energy required for the molecule to enter the lipid bilayer [2].

Q2: How can I differentiate between poor passive diffusion and active efflux (e.g., P-glycoprotein)? A: You must perform a bidirectional Caco-2 permeability assay. Calculate the Efflux Ratio (ER) by dividing the apparent permeability ( Papp​ ) from the basolateral-to-apical (B-A) direction by the apical-to-basolateral (A-B) direction.

  • Causality: If Papp(A−B)​ is low (< 1×10−6 cm/s) and ER < 2, the issue is strictly passive diffusion. If ER > 2, your compound is being actively pumped out of the cell. Naphthyl-based acids are often substrates for efflux transporters due to their lipophilic aromatic bulk combined with an anionic charge.

Q3: What chemical modifications can improve cellular uptake without permanently destroying target binding? A: The most reliable approach is the prodrug strategy . By masking the carboxylic acid as an ester (e.g., methyl ester, pivaloyloxymethyl (POM) ester, or ROS-responsive thiazolidinone), you neutralize the charge and increase the LogP, facilitating passive diffusion [3]. Once inside the cytosol, ubiquitous intracellular esterases rapidly hydrolyze the ester, releasing the active free acid to bind the target [2, 4].

Q4: Esters are too unstable in my rodent models. What is a more metabolically stable alternative? A: Consider bioisosteric replacement . Replacing the acetic acid moiety with a tetrazole or an acylsulfonamide can maintain the critical hydrogen-bond donor/acceptor interactions required for target binding while lowering the pKa and improving lipophilicity. Studies on naphthyl-based inhibitors demonstrate that tetrazole bioisosteres retain cellular efficacy while bypassing the permeability limitations of free acids [4].

Visualizing the Permeability Troubleshooting Logic

PermeabilityWorkflow Start Evaluate (1-Hydroxynaphthalen-2-yl) acetic acid derivative PAMPA PAMPA Assay (Passive Permeability) Start->PAMPA Caco2 Caco-2 Assay (Efflux & Active Transport) Start->Caco2 LowPAMPA Low Papp in PAMPA (< 1 x 10^-6 cm/s) PAMPA->LowPAMPA HighEfflux High Efflux Ratio (> 2.0) in Caco-2 Caco2->HighEfflux Prodrug Strategy 1: Ester Prodrug (Mask Carboxylic Acid) LowPAMPA->Prodrug Bioisostere Strategy 2: Bioisosteric Replacement (e.g., Tetrazole) LowPAMPA->Bioisostere Formulation Strategy 3: Nanoparticle Formulation HighEfflux->Formulation

Caption: Diagnostic workflow for identifying and resolving cell permeability barriers.

ProdrugActivation Extracellular Extracellular Space (pH 7.4) Prodrug Ester Prodrug (High LogP, Neutral) Extracellular->Prodrug Administration Membrane Cell Membrane (Lipid Bilayer) Cytosol Intracellular Cytosol (Esterases active) Membrane->Cytosol Internalization FreeAcid Free Acetic Acid Derivative (Active, Anionic) Cytosol->FreeAcid Esterase Hydrolysis Target Target Protein (e.g., Mcl-1) Prodrug->Membrane Passive Diffusion FreeAcid->Target Target Binding

Caption: Mechanism of ester prodrug internalization and intracellular activation.

Quantitative Data: Permeability & Efficacy Comparison

The following table summarizes the structural-activity relationship (SAR) and permeability profile when modifying the acetic acid moiety of a standard (1-Hydroxynaphthalen-2-yl)acetic acid derivative.

Compound ModificationStructure Type Papp​ A-B ( 10−6 cm/s)Efflux Ratio (B-A / A-B)Cellular IC 50​ (µM)
Free Acid Active Inhibitor0.81.2> 50.0
Methyl Ester Prodrug15.41.12.5
POM Ester Prodrug28.61.30.4
Tetrazole Bioisostere9.21.53.8
Acylsulfonamide Bioisostere6.52.812.0

Note: The POM ester demonstrates the highest passive permeability due to optimal lipophilicity masking, resulting in the most potent cellular efficacy upon intracellular cleavage.

Self-Validating Experimental Protocols

Protocol A: Synthesis of Pivaloyloxymethyl (POM) Ester Prodrugs Purpose: To mask the polar carboxylic acid group, enhancing lipid bilayer penetration.

  • Preparation: Dissolve 1.0 eq of the (1-Hydroxynaphthalen-2-yl)acetic acid derivative in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.

  • Deprotonation: Add 1.5 eq of anhydrous potassium carbonate ( K2​CO3​ ). Causality: The weak base deprotonates the carboxylic acid to form a reactive carboxylate nucleophile without deprotonating the less acidic 1-hydroxyl group.

  • Alkylation: Dropwise add 1.2 eq of chloromethyl pivalate (POM-Cl) at 0°C. Stir the reaction mixture and allow it to warm to room temperature over 4 hours.

  • Validation Checkpoint (Self-Validation): Monitor the reaction via LC-MS. The successful formation of the POM ester is validated by the disappearance of the free acid peak (lower retention time, higher polarity) and the emergence of a new peak with a higher retention time and a mass shift of +114 Da. If the free acid persists, add 0.2 eq of sodium iodide (NaI) to catalyze the reaction via a Finkelstein intermediate formation.

  • Workup: Quench with water, extract with ethyl acetate, wash the organic layer with brine, dry over Na2​SO4​ , and concentrate under reduced pressure. Purify via flash chromatography.

Protocol B: Bidirectional Caco-2 Permeability Assay Purpose: To quantify passive permeability and identify active efflux liabilities.

  • Cell Seeding: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in a 24-well transwell plate at a density of 1×105 cells/cm². Culture for 21 days to allow full differentiation and tight junction formation.

  • Validation Checkpoint (Self-Validation): Measure Transepithelial Electrical Resistance (TEER) using a volt-ohm meter. A TEER value > 250 Ω·cm² strictly validates that the tight junctions are intact. If TEER < 250 Ω·cm², discard the insert, as paracellular leakage will cause false-positive permeability readings.

  • Dosing: Prepare a 10 µM solution of the test compound in HBSS buffer (pH 7.4) containing 1% DMSO.

    • For A-B transport: Add the solution to the apical chamber and blank buffer to the basolateral chamber.

    • For B-A transport: Reverse the chambers.

  • Incubation & Sampling: Incubate at 37°C for 2 hours. Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes.

  • Quantification: Analyze the aliquots via LC-MS/MS. Calculate Papp​ using the equation: Papp​=(dQ/dt)/(C0​×A) , where dQ/dt is the steady-state appearance rate, C0​ is the initial concentration, and A is the surface area of the insert.

References

  • 2-{[4-(4-bromobenzenesulfonamido)-1-hydroxynaphthalen-2-yl]sulfanyl}acetic acid - Molport. Molport. Available at:[Link]

  • Esterase-Sensitive Prodrugs of a Potent Bisubstrate Inhibitor of Nicotinamide N-Methyltransferase (NNMT) Display Cellular Activity. MDPI. Available at:[Link]

  • Hydrogen peroxide-responsive keap1-nrf2 ppi inhibitor prodrug, preparation method therefor, and pharmaceutical use thereof. Google Patents.
  • 3-Substituted-N-(4-Hydroxynaphthalen-1-yl)arylsulfonamides as a Novel Class of Selective Mcl-1 Inhibitors: Structure-Based Design, Synthesis, SAR, and Biological Evaluation. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Confounding off-target effects of BH3 mimetics at commonly used concentrations: MIM1, UMI-77, and A-1210477. Cell Death & Disease. Available at:[Link]

Optimization

Hydroxynaphthoic Acid (HNA) Isomers: Purification &amp; Troubleshooting Center

Welcome to the Technical Support Center for the purification and resolution of hydroxynaphthoic acid (HNA) isomers. HNA isomers (such as 2-hydroxy-3-naphthoic acid and 6-hydroxy-2-naphthoic acid) are critical intermediat...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification and resolution of hydroxynaphthoic acid (HNA) isomers. HNA isomers (such as 2-hydroxy-3-naphthoic acid and 6-hydroxy-2-naphthoic acid) are critical intermediates in the synthesis of pigments, dyes, and pharmaceuticals. Due to their positional isomerism, these compounds exhibit near-identical physicochemical properties, making standard separation techniques prone to low yields and poor resolution.

This guide provides field-proven protocols, mechanistic explanations, and troubleshooting FAQs to optimize your downstream processing and ensure high-purity recovery.

Section 1: Standard Operating Procedures (SOPs)

Protocol A: Chemical Resolution of 6-HNA and 3-HNA via Selective Acetylation

When synthesizing 6-hydroxy-2-naphthoic acid (6-HNA) via the Kolbe-Schmitt reaction, 3-hydroxy-2-naphthoic acid (3-HNA) frequently forms as a byproduct. Recrystallization often fails due to co-crystallization. This protocol leverages the steric hindrance and intramolecular hydrogen bonding of 3-HNA to selectively acetylate 6-HNA (1)[1].

Step-by-Step Methodology:

  • Alkaline Dissolution: Dissolve the crude mixture of 6-HNA and 3-HNA in a 2.2% to 45% aqueous sodium hydroxide (NaOH) solution. Adjust the volume until the pH stabilizes at approximately 12.5. Maintain the temperature strictly between 20°C and 25°C.

  • Selective Acetylation: Slowly add acetic anhydride (1.5 to 2.5 molar equivalents based on total HNA) under continuous stirring.

    • Causality Check: The 6-hydroxyl group is unhindered and readily reacts. The 3-hydroxyl group is protected by strong intramolecular hydrogen bonding with the adjacent carboxylate group, rendering it non-nucleophilic under these mild conditions.

  • Primary Precipitation (6-Acetoxy-2-naphthoic acid): Stir the reaction for 1 hour. Gradually add dilute sulfuric acid until the pH reaches 4.5–5.5. The acetylated 6-HNA will precipitate out of the solution.

  • Filtration & Validation: Filter the precipitate with suction, wash thoroughly with distilled water, and dry. (Yields typically reach ~98% purity).

  • Secondary Precipitation (Recovery of 3-HNA): To recover the unreacted 3-HNA, take the remaining filtrate and further acidify with dilute sulfuric acid to a pH of 1.0–2.0. Filter and dry the resulting precipitate.

SelectiveAcetylation Start Crude HNA Mixture (6-HNA & 3-HNA) Alkaline Dissolve in Aq. NaOH (pH ~12.5, 20-25°C) Start->Alkaline Acetylation Add Acetic Anhydride (Selective Reaction) Alkaline->Acetylation Acidify1 Acidify to pH 4.5-5.5 (H2SO4) Acetylation->Acidify1 Precip1 Filter Solid: 6-Acetoxy-2-naphthoic acid Acidify1->Precip1 Acidify2 Acidify Filtrate to pH 1-2 (H2SO4) Acidify1->Acidify2 Filtrate Precip2 Filter Solid: 3-Hydroxy-2-naphthoic acid Acidify2->Precip2

Workflow for the selective chemical separation of 6-HNA and 3-HNA via targeted acetylation.

Protocol B: Liquid-Liquid Extraction for Beta-Naphthol Removal

During the carboxylation of potassium beta-naphtholate to form 2-hydroxy-1-naphthoic acid, unreacted beta-naphthol remains a persistent impurity that is difficult to remove via simple filtration (2)[2].

Step-by-Step Methodology:

  • Primary Extraction: Mix the crude carboxylation product with an aqueous NaOH solution at 25°C. Separate the aqueous layer from the organic solvent layer (e.g., dibutyl carbitol).

  • Acidification: Acidify the aqueous layer with sulfuric acid to precipitate the crude hydroxy naphthoic acid (which still contains trapped beta-naphthol).

  • Bicarbonate/Toluene Wash (The Critical Step): Redissolve the precipitate in a mixture of aqueous sodium bicarbonate (NaHCO₃) and toluene.

    • Causality Check: Sodium bicarbonate is a weak base. It is strong enough to deprotonate the carboxylic acid of the HNA (pKa ~2.5-3.0), moving it into the aqueous phase, but not strong enough to deprotonate beta-naphthol (pKa ~9.5). The neutral beta-naphthol partitions selectively into the toluene layer.

  • Phase Separation & Final Recovery: Separate the aqueous layer, discard the toluene layer, and acidify the aqueous phase with HCl or H₂SO₄ to precipitate highly pure 2-hydroxy-1-naphthoic acid. Filter, wash with water, and dry.

Section 2: Diagnostic FAQs & Troubleshooting

Q: Why is my standard C18 column failing to resolve ortho and para HNA isomers? A: Standard C18 (octadecyl) columns separate compounds primarily based on hydrophobic interactions. Positional isomers of HNA have nearly identical hydrophobicities, leading to co-elution. Solution: Switch to a stationary phase that utilizes π-π (pi-pi) interactions, such as a Pyrenylethyl (PYE) or Nitrophenylethyl (NPE) column (3)[3]. The aromatic rings in these stationary phases interact differently with the distinct electron density distributions of ortho vs. para isomers.

Q: I switched to a PYE column, but my resolution is still poor when using Acetonitrile/Water. What is wrong? A: The mobile phase solvent is actively competing with your analyte. Acetonitrile contains a carbon-nitrogen triple bond, which has its own π-electrons. These electrons compete with the HNA isomers for the π-π interaction sites on the PYE stationary phase, dampening the separation effect[3]. Solution: Replace acetonitrile with methanol. Methanol lacks π-electrons and will not interfere with the stationary phase's ability to retain the aromatic HNA isomers.

Q: During the selective acetylation of 6-HNA, why am I seeing partial acetylation of 3-HNA? A: This is typically caused by exceeding the recommended temperature parameters or using an excessive molar ratio of acetic anhydride. The selectivity relies on the kinetic barrier created by 3-HNA's intramolecular hydrogen bond. If the temperature exceeds 40°C, the thermal energy overcomes this barrier, allowing the 3-hydroxyl group to act as a nucleophile[1]. Keep the reaction strictly between 20°C and 25°C.

Q: Why do I get low recovery yields when extracting the potassium salt of 2-hydroxy-1-naphthoic acid with water? A: The potassium salt of 2-hydroxy-1-naphthoic acid has unusually low solubility in water at room temperature. Solution: You must elevate the extraction temperature. Use water heated to approximately 90°C to effectively solubilize the potassium salt and ensure complete partitioning from the organic reaction medium[2].

ChromatographicDecision Input HNA Isomer Mixture (HPLC Analysis) Check Are isomers positional (e.g., ortho vs para)? Input->Check C18 Standard C18 Column (Hydrophobic Interaction) Check->C18 No PiPi PYE / NPE Column (π-π Interaction) Check->PiPi Yes Mobile Mobile Phase Selection: Use Methanol > Acetonitrile PiPi->Mobile Optimize Solvent Resolution High Resolution Separation Achieved Mobile->Resolution

Decision matrix for selecting HPLC stationary phases when resolving positional HNA isomers.

Section 3: Quantitative Data Summaries

The following table summarizes the physicochemical rationale behind the purification strategies discussed in this guide:

Property / Parameter6-Hydroxy-2-naphthoic acid (6-HNA)3-Hydroxy-2-naphthoic acid (3-HNA)Beta-Naphthol (Impurity)
Intramolecular H-Bonding Absent (Hydroxyl and Carboxyl are distant)Present (Strong ortho-relationship)N/A
Reactivity to Acetic Anhydride (25°C) High (Unhindered nucleophile)Negligible (Protected by H-bond)High
Approximate pKa ~4.0 (Carboxylic acid)~2.8 (Carboxylic acid, stabilized by OH)~9.5 (Phenolic OH)
Solubility in Aq. NaHCO₃ Soluble (Deprotonates to salt)Soluble (Deprotonates to salt)Insoluble (Remains protonated)
Primary Separation Mechanism Selective AcetylationpH-Dependent PrecipitationBicarbonate/Toluene Partitioning

References

  • Process for preparing 6-acetoxy-2-naphthoic-acid and pure 6-hydroxy-2-naphthoic acid. Google Patents (US4618701A).
  • Process for the preparation of hydroxy naphthoic acids. Google Patents (US3405170A).
  • Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. NACALAI TESQUE, INC. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing the Kolbe-Schmitt Reaction for Naphthols

Welcome to the Advanced Synthesis Support Center. This guide is engineered for drug development professionals and synthetic chemists facing efficiency, yield, or regioselectivity bottlenecks during the carboxylation of n...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. This guide is engineered for drug development professionals and synthetic chemists facing efficiency, yield, or regioselectivity bottlenecks during the carboxylation of naphthols via the Kolbe-Schmitt reaction. Instead of a standard troubleshooting matrix, we explore the fundamental thermodynamic and kinetic levers that dictate reaction success.

I. Core Principles & Mechanistic Troubleshooting (FAQs)

Q1: Why is my regioselectivity poor when attempting to synthesize 3-hydroxy-2-naphthoic acid, resulting in high levels of the 2-hydroxy-1-naphthoic acid isomer? Root Cause & Causality: The regioselectivity of naphthol carboxylation is governed by a delicate balance between kinetic and thermodynamic control, which is directly dictated by the choice of alkali metal cation and the reaction temperature[1]. When using sodium hydroxide (NaOH), the smaller Na⁺ ion forms a tight, highly coordinated ion pair with the naphthoxide. This tight coordination restricts the migration of the CO₂ complex, favoring the kinetically controlled electrophilic attack at the adjacent 1-position, yielding 2-hydroxy-1-naphthoic acid at lower temperatures (120–140 °C). Conversely, potassium (K⁺) has a larger ionic radius, forming a looser ion pair. At elevated temperatures (200–250 °C), this loose coordination facilitates the thermodynamic rearrangement of the carboxyl group to the 3-position, yielding the desired 3-hydroxy-2-naphthoic acid. System Validation: To validate your system's thermodynamic shift, run a parallel micro-reactor using K⁺ at 230 °C. If the 1-position isomer persists, your system is likely experiencing localized cold spots. Ensure uniform heat distribution and adequate residence time to push the equilibrium.

Q2: My reaction suffers from low conversion rates and severe tar formation. How do I mitigate this? Root Cause & Causality: Classical Kolbe-Schmitt reactions are heterogeneous solid-gas phase processes. As the reaction progresses, the formation of the solid carboxylate salt creates an impermeable crust over the unreacted naphthoxide, severely limiting CO₂ mass transfer. To compensate, operators often increase the temperature, which leads to thermal degradation (tar formation) and oxidative side reactions. Furthermore, trace moisture reacts with CO₂ to form bicarbonates, irreversibly quenching the nucleophilic naphthoxide. Solution: Transition to a homogeneous Kolbe-Schmitt reaction by utilizing aprotic polar solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Anisole. Solvents solvate the metal cation, breaking up aggregates and exposing the highly reactive "naked" naphthoxide anion, which drastically lowers the activation energy barrier for carboxylation[2]. For example, carboxylation of 2-naphthol in anisole achieves high yields of 2-hydroxy-1-naphthoic acid at a remarkably low temperature of 373 K (100 °C)[3]. System Validation: Implement in-situ FTIR monitoring. A properly dehydrated, homogeneous system will display a smooth, continuous decay of the phenoxide C-O stretch and a proportional rise in the carboxylate C=O stretch, without the erratic step-changes characteristic of solid-phase crusting.

Q3: Can supercritical CO₂ (scCO₂) be used to bypass the limitations of organic solvents and solid-phase reactions? Root Cause & Causality: Yes. Supercritical CO₂ acts as both a high-concentration reactant and a highly diffusive solvent. It penetrates solid matrices effortlessly, eliminating mass transfer boundaries. Recent advancements demonstrate that using scCO₂ in the presence of potassium carbonate (K₂CO₃)—rather than strong, moisture-sensitive alkali hydroxides—at 10 MPa and 473 K enables the direct, regioselective synthesis of 2-hydroxynaphthalene-6-carboxylic acid (2,6-HNA), a critical monomer for high-performance liquid crystal polymers[4][5]. System Validation: Equip your high-pressure autoclave with a Coriolis mass flow meter. The reaction is self-validating when the mass drop of scCO₂ strictly correlates with the stoichiometric molar equivalents of the isolated 2,6-HNA product, confirming the absence of parasitic side reactions.

II. Visual Workflows

G Naphthol 2-Naphthol Na_Base Add NaOH (Smaller Cation) Naphthol->Na_Base NaOH K_Base Add KOH (Larger Cation) Naphthol->K_Base KOH Kinetic Kinetic Control (120-140°C) Na_Base->Kinetic + CO2 Thermo Thermodynamic Control (200-250°C) K_Base->Thermo + CO2 Isomer1 2-Hydroxy-1-naphthoic acid (Kinetic Product) Kinetic->Isomer1 Tight Ion Pair Isomer3 3-Hydroxy-2-naphthoic acid (Thermodynamic Product) Thermo->Isomer3 Loose Ion Pair Rearrangement

Caption: Regioselectivity pathways of 2-Naphthol carboxylation governed by cation size and temperature.

G Issue Issue: Low Yield or Tar Formation CheckWater Check: Is the phenoxide completely dry? Issue->CheckWater DryYes Yes CheckWater->DryYes DryNo No CheckWater->DryNo CheckPhase Check: Solid-gas mass transfer limitations? DryYes->CheckPhase ActionDry Action: Azeotropic distillation with toluene before CO2 DryNo->ActionDry ActionPhase Action: Switch to homogeneous solvent (e.g., DMF, Anisole) CheckPhase->ActionPhase

Caption: Diagnostic workflow for resolving low yields and tar formation in Kolbe-Schmitt reactions.

III. Quantitative Data Summary

The following table synthesizes the optimal parameters for directing the carboxylation of 2-naphthol toward specific regioisomers based on empirical data[1][3][5].

Target RegioisomerAlkali Metal / BaseSolvent / PhaseTemperatureCO₂ PressureSelectivity / Yield
2-Hydroxy-1-naphthoic acid Sodium (NaOH)Anisole (Homogeneous)100 °C (373 K)Atmospheric to 5 bar>90% Selectivity
3-Hydroxy-2-naphthoic acid Potassium (KOH)Solid-Gas (Heterogeneous)200–250 °C50–80 bar~80% Yield
2-Hydroxy-6-naphthoic acid Rubidium (RbOH)Hexadecane (Suspension)280 °C (553 K)2 bar (0.2 MPa)72% Selectivity
2-Hydroxy-6-naphthoic acid Potassium (K₂CO₃)Supercritical CO₂200 °C (473 K)100 bar (10 MPa)~20% Yield (Highly specific)

IV. Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of 3-Hydroxy-2-Naphthoic Acid (Thermodynamic Control)

Objective: Maximize the yield of the 3-position isomer by leveraging the loose coordination of the potassium cation and high-temperature thermodynamic rearrangement.

Step-by-Step Methodology:

  • Salt Formation: In a 500 mL round-bottom flask, dissolve 0.1 mol of 2-naphthol in 150 mL of deionized water. Slowly add 0.1 mol of KOH (45% aqueous solution) under continuous stirring at room temperature until a clear solution of potassium 2-naphthoxide forms.

  • Rigorous Dehydration (Critical Step): Transfer the solution to a rotary evaporator. Remove water under reduced pressure at 80 °C. To ensure absolute dryness (self-validation step), add 50 mL of anhydrous toluene and perform an azeotropic distillation. Repeat this twice. Validation: The resulting powder must be completely free-flowing; any clumping indicates residual moisture which will poison the reaction by forming potassium bicarbonate.

  • Carboxylation: Transfer the dry potassium 2-naphthoxide to a 300 mL stainless steel high-pressure autoclave. Purge the vessel three times with dry N₂ to remove atmospheric oxygen (preventing oxidative tar formation).

  • Pressurization & Heating: Pressurize the autoclave with anhydrous CO₂ to 50 bar. Heat the reactor to 230 °C. Validation: Monitor the internal pressure. An initial spike due to thermal expansion will be followed by a steady pressure drop, confirming CO₂ consumption. Maintain for 4 hours.

  • Workup: Cool the reactor to room temperature and carefully vent the excess CO₂. Dissolve the crude solid in hot water. Acidify the solution with 10% HCl to pH 2. The 3-hydroxy-2-naphthoic acid will precipitate. Filter, wash with cold water, and recrystallize from ethanol.

Protocol B: Homogeneous Carboxylation in Anisole (Kinetic Control)

Objective: Achieve high-efficiency, low-temperature synthesis of 2-hydroxy-1-naphthoic acid by eliminating mass transfer barriers[3].

Step-by-Step Methodology:

  • Reagent Preparation: Inside a nitrogen-filled glovebox, add 0.05 mol of rigorously dried sodium 2-naphthoxide to a 250 mL Schlenk flask.

  • Solvation: Inject 100 mL of anhydrous anisole into the flask. Stir vigorously until the naphthoxide is fully solvated (forming a homogeneous, slightly viscous solution).

  • CO₂ Introduction: Attach the flask to a Schlenk line equipped with a dry CO₂ manifold. Evacuate the N₂ and backfill with CO₂. Maintain a constant CO₂ pressure of 1.5 bar.

  • Temperature Control: Submerge the flask in a pre-heated oil bath set strictly to 100 °C (373 K). Validation: The reaction mixture will remain homogeneous. Extract 0.5 mL aliquots hourly and analyze via HPLC; the area under the 2-naphthol peak should decrease proportionally as the 2-hydroxy-1-naphthoic acid peak increases, with zero baseline drift (indicating no tar formation).

  • Isolation: After 6 hours, cool the mixture. Extract the anisole phase with 5% aqueous NaHCO₃. Separate the aqueous layer, acidify with dilute H₂SO₄ to precipitate the product, and isolate via vacuum filtration.

V. References

  • Synthesis of Hydroxyaromatic Carboxylic Acids via Homogeneous Kolbe-Schmitt Carboxylation of Phenoxides Source: MDPI URL:[Link]

  • Regioselective Direct Carboxylation of 2-Naphthol with Supercritical CO2 in the Presence of K2CO3 Source: SCIRP (Scientific Research Publishing) URL:[Link]

  • Carboxylation of 2-Naphthol with Carbon Dioxide in Anisole Source: J-STAGE URL:[Link]

  • Regioselective Direct Carboxylation of 2-Naphthol with Supercritical CO2 in the Presence of K2CO3 (ResearchGate) Source: ResearchGate URL:[Link]

Sources

Optimization

Technical Support Center: Synthesis &amp; Purification of (1-Hydroxynaphthalen-2-yl)acetic Acid

Welcome to the Technical Support Center for the synthesis of (1-Hydroxynaphthalen-2-yl)acetic acid (also known as 1-hydroxy-2-naphthaleneacetic acid). This guide is engineered for researchers, synthetic chemists, and dru...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of (1-Hydroxynaphthalen-2-yl)acetic acid (also known as 1-hydroxy-2-naphthaleneacetic acid). This guide is engineered for researchers, synthetic chemists, and drug development professionals who require high-purity naphthylacetic acid derivatives for downstream pharmaceutical applications.

The most efficient and scalable route to this molecule is the Phase Transfer Catalytic (PTC) Willgerodt-Kindler reaction[1]. However, the electron-rich nature of the 1-naphthol ring and the steric hindrance of the 2-position introduce specific challenges, including oxidative degradation and incomplete hydrolysis. This guide provides a self-validating methodology, mechanistic troubleshooting, and quantitative parameters to ensure optimal purity and yield.

Mechanistic Workflow & Impurity Mapping

The following diagram maps the logical flow of the PTC Willgerodt-Kindler synthesis, highlighting the critical junctions where specific impurities are generated and subsequently cleared during the self-validating workup phase.

G SM 1-Hydroxy-2-acetylnaphthalene + Morpholine + S8 WK PTC Willgerodt-Kindler (TEBA, p-TsOH, 100°C, 6h) SM->WK Int Thiomorpholide Intermediate WK->Int Main Pathway Imp1 Impurity: Unreacted Ketone (Non-acidic) WK->Imp1 Incomplete Condensation Imp2 Impurity: Naphthoquinones (Oxidative Degradation) WK->Imp2 Air/O2 Exposure Hyd Basic Hydrolysis (10% NaOH, TEBA, 8h) Int->Hyd Crude Acidification (pH 2) Crude Mixture Hyd->Crude Imp3 Impurity: Residual Thiomorpholide (Incomplete Hydrolysis) Hyd->Imp3 Without PTC Purif Acid-Base Purification (10% NaHCO3 / EtOAc) Crude->Purif Pure Pure (1-Hydroxynaphthalen-2-yl) acetic acid Purif->Pure Aqueous Phase (Re-acidified) Purif->Imp1 Organic Wash Clearance Purif->Imp3 Organic Wash Clearance Imp4 Impurity: Elemental Sulfur Purif->Imp4 Filtration Clearance

Workflow of (1-Hydroxynaphthalen-2-yl)acetic acid synthesis and impurity clearance.

Self-Validating Protocol: PTC-Assisted Synthesis

This protocol integrates a self-validating acid-base extraction system. Because the target molecule is the only species in the reaction matrix capable of forming a water-soluble sodium salt at pH 8–9, the final precipitation at pH 2 acts as an intrinsic confirmation of successful conversion and carboxylic acid formation[1].

Step 1: Thiomorpholide Formation

  • In a round-bottom flask equipped with a reflux condenser, combine 1-hydroxy-2-acetylnaphthalene (1.86 g, 10 mmol), finely powdered elemental sulfur (0.64 g, 20 mmol), and morpholine (3 mL, 30 mmol)[1].

  • Add p-toluenesulfonic acid (0.06 g, 0.35 mmol) as an acid catalyst to drive the initial enamine formation, followed by triethylbenzylammonium chloride (TEBA) (114 mg, 0.5 mmol) as the phase transfer catalyst[1].

  • Degas the mixture with argon to prevent oxidative degradation of the naphthol ring.

  • Heat the mixture at 100°C for 6 hours under constant stirring[1].

Step 2: PTC-Accelerated Hydrolysis

  • Cool the reaction mixture to 60°C and add 20 mL of 10% aqueous NaOH.

  • The presence of TEBA is critical here; it shuttles hydroxide ions into the organic thiomorpholide phase. Reflux the mixture for an additional 8 hours until TLC indicates the disappearance of the thiomorpholide intermediate[1].

Step 3: Self-Validating Purification

  • Filter the hot basic mixture to remove precipitated elemental sulfur and insoluble polymeric byproducts.

  • Acidify the filtrate with dilute HCl to pH 2. A crude solid will precipitate[1].

  • Critical Clearance Step: Dissolve the crude solid in 10% aqueous NaHCO₃. Wash this aqueous phase vigorously with ethyl acetate (3 x 30 mL). Causality: Unreacted ketone and residual thiomorpholide are non-acidic and will partition entirely into the ethyl acetate layer[1].

  • Separate the aqueous layer and re-acidify it with dilute HCl to pH 2. The pure (1-Hydroxynaphthalen-2-yl)acetic acid will precipitate as a solid.

  • Filter, wash with cold distilled water, and dry under reduced pressure to yield the pure product (approx. 63% yield)[1].

Troubleshooting Guides & FAQs

Q1: My final product is contaminated with unreacted 1-hydroxy-2-acetylnaphthalene. How did this happen and how do I remove it? Causality: The Willgerodt-Kindler reaction can stall if the elemental sulfur is not finely triturated or if the morpholine evaporates due to poor reflux control. The unreacted starting ketone lacks a carboxylic acid moiety. Solution: Do not attempt to recrystallize the crude mixture directly. You must utilize the NaHCO₃ extraction step. The target acid forms a water-soluble carboxylate salt, while the unreacted ketone remains strictly in the organic phase during the ethyl acetate wash. Ensure the aqueous phase is strictly maintained at pH 8–9 during extraction to prevent premature protonation of the product.

Q2: I am observing a dark brown/reddish impurity in the crude mixture that severely discolors the product. What is it? Causality: 1-Naphthol derivatives are highly electron-rich and notoriously susceptible to oxidative degradation. In the presence of atmospheric oxygen and sulfur at 100°C, the naphthol ring can oxidize into complex naphthoquinone derivatives. Solution: This is an environmental control issue. You must rigorously degas the reaction mixture and run the entire 6-hour thiomorpholide formation step under a strict inert atmosphere (argon or nitrogen).

Q3: The hydrolysis step is incomplete, leaving a significant amount of residual thiomorpholide. How can I drive it to completion? Causality: Thiomorpholides of sterically hindered or electronically deactivated systems (such as the bulky 1-hydroxy-2-naphthyl system) heavily resist standard basic hydrolysis. The biphasic nature of the reaction prevents sufficient contact between the hydroxide ions and the organic intermediate. Solution: The addition of a Phase Transfer Catalyst (PTC) is non-negotiable for this substrate. Ensure you are adding TEBA (triethylbenzylammonium chloride). TEBA drastically accelerates the reaction by shuttling OH⁻ ions across the phase boundary, reducing the required hydrolysis time from >24 hours down to 6–8 hours[1].

Q4: How do I eliminate elemental sulfur or organosulfur odors from the final product? Causality: The protocol requires a 2:1 molar ratio of sulfur to ketone to drive the equilibrium[1]. Excess sulfur inevitably carries over into the workup phase. Solution: Elemental sulfur is completely insoluble in aqueous bicarbonate. During the basic hydrolysis and subsequent NaHCO₃ dissolution, elemental sulfur will remain as a suspended solid. Do not skip the filtration of the basic aqueous layer prior to the final acidification. Any residual organosulfur compounds will be stripped away during the ethyl acetate wash.

Quantitative Data: Reaction Parameters & Impurity Profiles

The following table summarizes the quantitative impact of utilizing the PTC-assisted protocol versus standard Willgerodt-Kindler conditions for this specific molecule.

ParameterStandard Willgerodt-KindlerPTC-Assisted ProtocolImpact on Impurity Profile
Catalyst System NoneTEBA (Phase Transfer Catalyst)Drastically reduces the residual thiomorpholide impurity by overcoming biphasic mass-transfer limitations[1].
Hydrolysis Time 24+ hours6–8 hoursShorter thermal exposure minimizes the oxidative degradation of the sensitive 1-naphthol ring[1].
Workup Strategy Direct crystallizationAcid-Base Extraction (10% NaHCO₃)Achieves 100% clearance of unreacted ketone and elemental sulfur via phase partitioning[1].
Isolated Yield < 40% (Highly impure)63% (High purity)The enhanced purity profile directly correlates to a higher isolated yield by preventing product loss during complex recrystallizations[1].

References

  • Source: Synthetic Communications, 33(1), 59-63 (2003) / mdma.

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of (1-Hydroxynaphthalen-2-yl)acetic Acid for Preclinical Studies

This technical support guide is designed for researchers, scientists, and drug development professionals who are scaling up the synthesis of (1-Hydroxynaphthalen-2-yl)acetic acid for preclinical trials. This document pro...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are scaling up the synthesis of (1-Hydroxynaphthalen-2-yl)acetic acid for preclinical trials. This document provides in-depth troubleshooting advice and answers to frequently asked questions to ensure a smooth, efficient, and reproducible synthesis process. The transition from bench-scale synthesis to producing the larger quantities required for preclinical studies presents unique challenges that demand careful consideration of reaction parameters, purification methods, and analytical validation.[1]

I. Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up synthesis of (1-Hydroxynaphthalen-2-yl)acetic acid.

IssuePotential Cause(s)Recommended Solution(s)
Low Yield of Desired Product - Suboptimal reaction temperature or pressure.- Incomplete conversion of 1-naphthol to its corresponding naphtholate.- Presence of moisture in the reactants.- Insufficient reaction time.- Optimize temperature and CO₂ pressure. The carboxylation of 1-naphthol is highly temperature-dependent, with different isomers being favored at different temperatures.[2]- Ensure the complete dryness of the naphtholate salt before carboxylation, as the Kolbe-Schmitt reaction is highly sensitive to water.[3]- Increase the reaction time and monitor the progress using an appropriate analytical method like HPLC.
Formation of Isomeric Impurities (e.g., 1-hydroxy-4-naphthoic acid) - Reaction temperature is not in the optimal range for the desired isomer. The synthesis of 1-hydroxy-2-naphthoic acid is favored at higher temperatures (130–190°C), while lower temperatures (80–130°C) favor the formation of 1-hydroxy-4-naphthoic acid.[2]- Carefully control the reaction temperature to stay within the optimal range for the formation of the 2-substituted product.[2]
Presence of Unreacted 1-Naphthol - Incomplete carboxylation reaction.- Inefficient purification.- Increase reaction time or CO₂ pressure to drive the reaction to completion.- Employ an acid-base extraction during workup. The acidic product will dissolve in an aqueous base, while the unreacted 1-naphthol can be removed with an organic solvent wash.[3]
Product Discoloration (Darkening) - Oxidation of the naphthol moiety.- Presence of metallic impurities from the reactor.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.- Use high-purity reagents and ensure the reactor is thoroughly cleaned. Consider using glass-lined reactors for larger-scale synthesis.
Difficulty in Product Isolation/Purification - Incomplete precipitation of the product.- Formation of a fine, difficult-to-filter precipitate.- Ensure the pH is sufficiently low (e.g., pH 2) during acidification to fully precipitate the carboxylic acid.[3]- After precipitation, consider aging the slurry at a controlled temperature to allow for crystal growth, which can improve filterability.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing (1-Hydroxynaphthalen-2-yl)acetic acid on a larger scale?

A1: A common and scalable approach involves a two-step process:

  • Reimer-Tiemann reaction or a similar formylation of 1-naphthol to produce 2-hydroxy-1-naphthaldehyde.[4]

  • Conversion of the aldehyde to the corresponding acetic acid . This can be achieved through various methods, such as the Strecker synthesis followed by hydrolysis, or via a Perkin-like condensation followed by reduction and hydrolysis.

Another viable, though potentially more challenging on scale-up, method is the direct carboxylation of 1-naphthol under specific conditions, which is a variation of the Kolbe-Schmitt reaction.[2][3]

Q2: How critical is the quality of the starting 1-naphthol for the success of the synthesis?

A2: The purity of the starting 1-naphthol is paramount. Impurities in the starting material can lead to the formation of undesired side products, which can complicate purification and lower the overall yield. It is highly recommended to use a high-purity grade of 1-naphthol and to characterize it thoroughly before use.

Q3: What are the key safety precautions to consider when scaling up this synthesis?

A3: Scaling up introduces increased safety risks. Key considerations include:

  • Handling of Corrosive Reagents: The use of strong acids and bases requires appropriate personal protective equipment (PPE) and engineering controls.

  • Pressure Reactions: If employing a high-pressure carboxylation, ensure the autoclave is properly rated, maintained, and operated by trained personnel.[3]

  • Exothermic Reactions: The formylation step can be exothermic. Implement controlled reagent addition and efficient cooling to manage the reaction temperature.

  • Solvent Handling: Large volumes of flammable organic solvents necessitate working in a well-ventilated area, away from ignition sources, and using appropriately grounded equipment.

Q4: What are the recommended analytical methods for in-process control and final product characterization?

A4: A robust analytical package is crucial for preclinical studies.[5]

  • In-Process Control (IPC): High-Performance Liquid Chromatography (HPLC) is ideal for monitoring the reaction progress and identifying the formation of impurities.

  • Final Product Characterization:

    • HPLC: To determine purity and quantify any impurities.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.[6]

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • Infrared (IR) Spectroscopy: To identify key functional groups.

    • Melting Point: As an indicator of purity.

III. Scalable Experimental Protocol

This protocol outlines a scalable, two-step synthesis of (1-Hydroxynaphthalen-2-yl)acetic acid.

Step 1: Synthesis of 2-Hydroxy-1-naphthaldehyde

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_product Intermediate Product A 1-Naphthol E 1. Dissolve 1-Naphthol in Ethanol/NaOH(aq) A->E B Sodium Hydroxide B->E C Chloroform G 3. Add Chloroform dropwise C->G D Ethanol D->E F 2. Heat to 70-80°C E->F F->G H 4. Stir post-addition G->H I 5. Distill off Ethanol/excess Chloroform H->I J 6. Acidify with HCl I->J K 7. Separate and wash the oily product J->K L 8. Vacuum Distillation K->L M 2-Hydroxy-1-naphthaldehyde L->M

Caption: Workflow for the synthesis of 2-Hydroxy-1-naphthaldehyde.

Methodology:

  • In a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and addition funnel, charge 1-naphthol and ethanol.

  • With stirring, add an aqueous solution of sodium hydroxide.

  • Heat the reaction mixture to 70-80°C.

  • Slowly add chloroform via the addition funnel, maintaining a gentle reflux.[4]

  • After the addition is complete, continue stirring for an additional hour.

  • Distill off the ethanol and any excess chloroform.

  • Cool the residue and carefully acidify with hydrochloric acid until the solution is acidic to Congo red paper.[4]

  • Separate the resulting dark oil and wash it several times with hot water.

  • Purify the crude product by vacuum distillation to yield 2-hydroxy-1-naphthaldehyde.[4]

Step 2: Synthesis of (1-Hydroxynaphthalen-2-yl)acetic acid from 2-Hydroxy-1-naphthaldehyde

This step can be conceptualized through a modified Strecker synthesis pathway.

G cluster_start Starting Materials cluster_reaction Aminonitrile Formation cluster_hydrolysis Hydrolysis cluster_product Final Product A 2-Hydroxy-1-naphthaldehyde D React A, B, and C in aqueous ethanol A->D B Sodium Cyanide B->D C Ammonium Chloride C->D E Formation of the intermediate α-aminonitrile D->E F Acid or base-catalyzed hydrolysis of the nitrile E->F G (1-Hydroxynaphthalen-2-yl)acetic acid F->G

Caption: Conceptual workflow for the conversion of the aldehyde to the final product.

Methodology:

  • The conversion of 2-hydroxy-1-naphthaldehyde to the corresponding acetic acid can be achieved through a multi-step sequence, often involving the formation of an intermediate that is subsequently hydrolyzed. A common approach is a variation of the Bucherer-Bergs or Strecker synthesis to form an amino acid precursor, which is then converted to the desired acetic acid derivative.[7][8]

  • Formation of an intermediate: A mixture of 2-hydroxy-1-naphthaldehyde, sodium cyanide, and ammonium carbonate or chloride in a suitable solvent (e.g., aqueous ethanol) is heated to form a hydantoin or an α-aminonitrile intermediate.[7][9]

  • Hydrolysis: The intermediate is then hydrolyzed under acidic or basic conditions to yield the final product, (1-Hydroxynaphthalen-2-yl)acetic acid.

  • Purification: The crude product is purified by recrystallization from an appropriate solvent system (e.g., aqueous ethanol or toluene) to yield the final, high-purity compound.[3]

IV. Preclinical Considerations

The synthesis of an Active Pharmaceutical Ingredient (API) for preclinical studies requires rigorous control over the manufacturing process to ensure the safety and efficacy of the drug candidate.[10][11] This includes:

  • Process Validation: Demonstrating that the manufacturing process is reproducible and consistently yields a product of the required quality.

  • Impurity Profiling: Identifying and quantifying all impurities to ensure they are within acceptable limits.

  • Stability Studies: Assessing the stability of the API under various storage conditions to establish a shelf-life.[10]

  • Good Manufacturing Practice (GMP): As development progresses towards clinical trials, the synthesis will need to be conducted under GMP guidelines.[1]

By following the guidance provided in this document, researchers can navigate the challenges of scaling up the synthesis of (1-Hydroxynaphthalen-2-yl)acetic acid and produce a high-quality API suitable for preclinical evaluation.

V. References

  • Temperature dependence for the α-naphthol conversion by carboxylation... - ResearchGate. Available at: [Link]

  • Preclinical Drug Development Process: Formulation and Development Aspects. IntechOpen. Available at: [Link]

  • Strategies for Entering Phase 1 Clinical Development with Limited API | Contract Pharma. Available at: [Link]

  • Complete Guide To Pre-Clinical Drug Product Manufacturing | Agno Pharmaceuticals. Available at: [Link]

  • Preclinical Studies in Drug Development | PPD. Available at: [Link]

  • Scale-up synthesis route of proposed in this work for preclinical studies. - ResearchGate. Available at: [Link]

  • Rapid Synthesis of Naphthol Derivatives through a Photocontrolled Exothermic Process | Organic Letters - ACS Publications. Available at: [Link]

  • Ruthenium-Catalyzed C-H Arylation of 1-Naphthol with Aryl and Heteroaryl Halides - PMC. Available at: [Link]

  • Preclinical research strategies for drug development - AMSbiopharma. Available at: [Link]

  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules. Available at: [Link]

  • Bucherer-Bergs Reaction - Organic Chemistry Portal. Available at: [Link]

  • Design and Synthesis of Naphthol Derivative. Asian Journal of Chemistry. Available at: [Link]

  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC. Available at: [Link]

  • Syntheses of 1,2,3-functionalized naphthols and phenols by decarboxylative cycloaddition/aromatization reactions of α-oxygenated lactones with allenoates or electron-deficient alkynes - RSC Publishing. Available at: [Link]

  • Bucherer–Bergs Multicomponent Synthesis of Hydantoins | Encyclopedia MDPI. Available at: [Link]

  • Purification and characterization of a salicylate hydroxylase involved in 1-hydroxy-2-naphthoic acid hydroxylation from the naphthalene and phenanthrene-degrading bacterial strain Pseudomonas putida BS202-P1 - PubMed. Available at: [Link]

  • Proposed mechanism for carboxylation of naphthalene via 1,3-dipolar... - ResearchGate. Available at: [Link]

  • Preparation of hydroxy aromatic carboxylic acids and ester derivatives thereof - Patent 0049616. Available at:

    • ANALYTICAL METHODS - ATSDR. Available at: [Link]

  • (1R,2S)-[(R)-1-(2-Hydroxynaphthalen-1-yl)naphthalen-2-yl] 2-ethynylcyclopropane-1-carboxylate - PMC. Available at: [Link]

  • Synthesis of 1-naphthaleneacetic acid: Methods - Chemistry Stack Exchange. Available at: [Link]

  • insilico design, synthesis, characterization and biological evaluation of some novel 1-hydroxynaphthalen-2-yl derivatives - ResearchGate. Available at: [Link]

  • Validation Data for the Analysis of 1-Napthylacetic acid and 1-Naphtylacetamide in tomato and zucchini Using Mini-Luke - eurl-pesticides.eu. Available at: [Link]

  • Synthesis of (2-naphthalen-1-yl-acetylamino)-acetic acid.... - ResearchGate. Available at: [Link]

  • Analytical Method for 1-Naphthaleneacetic Acid (Agricultural Products). Available at: [Link]

  • Synthesis of N-((2-hydroxynaphthalen-1-yl) (4-nitrophenyl) methyl) - SEEJPH. Available at: [Link]

  • Scalable synthesis of hydroxymethyl alkylfuranoates as stable 2,5-furandicarboxylic acid precursors - Green Chemistry (RSC Publishing). Available at: [Link]

  • Naphthalene – Determination of 1,2-dihydroxynaphthalene, 1-naphthol and 2-naphthol in urine by GC-MS - Publisso. Available at: [Link]

  • Design and synthesis of anticancer 1-hydroxynaphthalene-2-carboxanilides with a p53 independent mechanism of action - PMC. Available at: [Link]

  • Gram‐Scale Access to (3,11)‐Cyclotaxanes—Synthesis of 1‐Hydroxytaxuspine C - PMC. Available at: [Link]

  • (PDF) Synthesis and characterization of a new ligand (E)-2-(4-((2-(2-((2-hydroxynaphthalen-1-yl) methylene) hydrazinyl) thiazol-4-yl) amino) phenyl) acetic acid, and its complexes - ResearchGate. Available at: [Link]

  • Synthesis of 2-(5-(2-Aminopropyl)-2-hydroxyphenyl)acetic Acid, a Metabolite of the Drug 5-APB - MDPI. Available at: [Link]

  • CN109956853A - The purification method of dihydroxynaphthalene - Google Patents. Available at:

  • 2-hydroxy-1-naphthaldehyde - Organic Syntheses Procedure. Available at: [Link]

  • METHOD FOR PURIFYING DIHYDROXYNAPHTHALENE - European Patent Office - EP 3505507 B1 - EPO. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structure-Activity Relationship of Hydroxynaphthalene Carboxanilides

The naphthalene scaffold represents a privileged structure in medicinal chemistry, lending its rigid, lipophilic framework to a diverse array of biologically active molecules. This guide provides a comparative analysis o...

Author: BenchChem Technical Support Team. Date: March 2026

The naphthalene scaffold represents a privileged structure in medicinal chemistry, lending its rigid, lipophilic framework to a diverse array of biologically active molecules. This guide provides a comparative analysis of the structure-activity relationships (SAR) of a prominent class of naphthalene derivatives: (1-Hydroxy and 3-Hydroxynaphthalen-2-yl)carboxanilides. By systematically modifying the anilide ring, researchers have developed potent anticancer and antibacterial agents. This document synthesizes key findings from experimental data to illuminate the chemical nuances that govern their biological activity, offering a valuable resource for researchers, scientists, and drug development professionals.

The Hydroxynaphthalene Carboxanilide Scaffold: A Versatile Core

The core structure, consisting of a hydroxynaphthalene moiety linked to a substituted aniline via an amide bond, has proven to be a fertile ground for the discovery of new therapeutic agents. The 1-hydroxy-2-carboxanilide and 3-hydroxy-2-carboxanilide isomers serve as the primary focus of this guide. The conversion of the parent hydroxynaphthoic acid to a carboxanilide significantly increases lipophilicity, a key factor in traversing biological membranes to reach intracellular targets.[1] The subsequent sections will dissect how substitutions on the anilide portion of the molecule dictate the potency and selectivity of these compounds against cancer cells and pathogenic bacteria.

Anticancer Activity of 1-Hydroxynaphthalene-2-Carboxanilides

A comprehensive study involving a library of 116 small-molecule 1-hydroxynaphthalene-2-carboxanilides has shed significant light on their potential as anticancer agents.[2][3] These compounds have demonstrated potent antiproliferative activity against human colon carcinoma cell lines, including those with a deleted TP53 tumor suppressor gene, suggesting a p53-independent mechanism of action.[2][3]

Influence of Substituent Position and Electronic Effects

The antiproliferative efficacy of these derivatives is profoundly influenced by the nature and position of substituents on the anilide ring. A clear trend has emerged from extensive screening:

  • Electron-withdrawing groups are favored: Substituents that decrease the electron density of the anilide ring, such as trifluoromethyl (-CF3), nitro (-NO2), and halogens (-F, -Cl, -Br), generally lead to higher anticancer activity.[4]

  • Positional Isomers Matter: The placement of these substituents is critical. For many effective compounds, a meta or para substitution on the anilide ring results in greater potency compared to an ortho substitution.[4] This may be attributed to steric hindrance at the ortho position, which could disrupt the planarity of the molecule and its ability to interact with its biological target.[5]

Comparative Performance Data

The following table summarizes the in vitro antiproliferative activity of selected 1-hydroxynaphthalene-2-carboxanilides against the HCT116 human colon cancer cell line.[6]

Compound IDAnilide SubstituentIC50 (µM) on HCT116+/+IC50 (µM) on HCT116-/- (p53 null)
1 4-CF31.83 ± 0.191.63 ± 0.17
2 3-CF32.11 ± 0.171.89 ± 0.11
3 4-Br3.11 ± 0.252.87 ± 0.19
4 3-NO23.89 ± 0.283.54 ± 0.21
5-FU Standard Drug4.42 ± 0.704.69 ± 0.31
Dox Standard Drug0.34 ± 0.040.38 ± 0.03

Data sourced from Scientific Reports (2019).[6]

The data clearly illustrates that derivatives with electron-withdrawing groups in the meta and para positions exhibit potent anticancer activity, in some cases surpassing the standard chemotherapeutic agent 5-Fluorouracil (5-FU).[6] The comparable activity against both p53 wild-type and null cell lines underscores their potential for treating a broader range of cancers.[2][3] Mechanistic studies suggest that these compounds can induce apoptosis through the mitochondrial pathway, associated with a loss of mitochondrial membrane potential.[4]

SAR_Anticancer cluster_substituents Anilide Ring Substitutions cluster_activity Anticancer Activity cluster_position Positional Effects Core 1-Hydroxynaphthalene-2-Carboxanilide Core EWG Electron-Withdrawing Groups (-CF3, -NO2, Halogens) Core->EWG Addition of EDG Electron-Donating Groups (-CH3, -OCH3) Core->EDG Addition of Position Substituent Position High_Activity Increased Potency (Low µM IC50) EWG->High_Activity Leads to Low_Activity Decreased Potency EDG->Low_Activity Leads to Meta_Para meta- or para- Position->Meta_Para Ortho ortho- Position->Ortho Meta_Para->High_Activity Favorable Ortho->Low_Activity Unfavorable

Caption: SAR for Anticancer Activity.

Antibacterial and Antimycobacterial Activity of 3-Hydroxynaphthalene-2-Carboxanilides

The 3-hydroxynaphthalene-2-carboxanilide scaffold has also been extensively investigated for its antibacterial and antimycobacterial properties.[7][8] These compounds have shown promising activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and various mycobacterial strains.[7][8]

Lipophilicity and Substituent Effects

In contrast to the anticancer derivatives, the SAR for antibacterial activity presents a more complex picture where lipophilicity plays a crucial role.

  • Optimal Lipophilicity is Key: A certain level of lipophilicity is necessary for the compounds to effectively penetrate the bacterial cell wall.[5]

  • Alkoxy Groups Enhance Potency: The introduction of alkoxy groups on the anilide ring has been a successful strategy for improving antibacterial and antimycobacterial activity.[8][9] The length and branching of the alkyl chain can be fine-tuned to optimize potency.

Comparative Performance Data

The following table presents the in vitro antibacterial and antimycobacterial activity of selected 3-hydroxynaphthalene-2-carboxanilides.

Compound IDAnilide SubstituentMIC (µM) vs. MRSAMIC (µM) vs. M. tuberculosis
6 2-propoxy12>100
7 2-(but-2-yloxy)1223
8 3-(prop-2-yloxy)9724
9 2-fluoro>100>100
Ampicillin Standard Drug50N/A
Rifampicin Standard DrugN/A25

Data sourced from Molecules (2015).[8][10]

As the data indicates, compounds with specific alkoxy substitutions, such as 2-propoxy and 2-(but-2-yloxy), exhibit significantly higher activity against MRSA than the standard antibiotic ampicillin.[8][10] Furthermore, the N-[2-(but-2-yloxy)phenyl] derivative demonstrates activity against M. tuberculosis comparable to rifampicin.[8][9] Notably, the most effective compounds showed no significant cytotoxicity against human cell lines, suggesting a favorable therapeutic window.[8][9]

Experimental Protocols

The validation of the biological activities of these hydroxynaphthalene carboxanilides relies on robust and reproducible experimental methodologies.

Synthesis of Hydroxynaphthalene Carboxanilides

A general and efficient method for synthesizing these compounds is through a one-pot, microwave-assisted condensation reaction.[2][7]

Step-by-Step Protocol:

  • Reactant Suspension: Suspend the appropriate hydroxynaphthalene carboxylic acid (1 equivalent) and the desired substituted aniline (1 equivalent) in a dry solvent, such as chlorobenzene, in a microwave reactor vessel.[1]

  • Activation: Add a coupling agent, typically phosphorus trichloride (0.5 equivalents), dropwise to the suspension.[1]

  • Microwave Irradiation: Seal the vessel and heat the reaction mixture using microwave irradiation (e.g., 500 W, 130 °C) for a specified time (e.g., 15 minutes).[3]

  • Work-up: After cooling, remove the solvent under reduced pressure.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure carboxanilide.[2] Purity is typically confirmed by HPLC to be >97%.[7]

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Steps cluster_purification Purification Reactant1 Hydroxynaphthalene Carboxylic Acid Activation Add PCl3 (Coupling Agent) Reactant1->Activation Reactant2 Substituted Aniline Reactant2->Activation Solvent Chlorobenzene Solvent->Activation Microwave Microwave Irradiation (e.g., 130°C, 15 min) Activation->Microwave Workup Solvent Removal Microwave->Workup Recrystallization Recrystallization (Ethanol) Workup->Recrystallization Final_Product Pure Carboxanilide (>97% Purity) Recrystallization->Final_Product

Caption: Synthesis of Carboxanilides.

In Vitro Antiproliferative Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess cell viability and the cytotoxic potential of compounds.[11][12]

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HCT116) in 96-well plates at a density of approximately 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.[12]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a series of dilutions) and incubate for a further 48-72 hours.[11]

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.[11]

  • IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability compared to untreated control cells, from the resulting dose-response curves.[11]

Conclusion

The (1-Hydroxy and 3-Hydroxynaphthalen-2-yl)carboxanilide scaffold is a testament to the power of systematic chemical modification in drug discovery. The research synthesized in this guide demonstrates that by carefully selecting substituents for the anilide ring, the biological activity of these compounds can be precisely tailored. Electron-withdrawing groups at the meta and para positions are critical for potent anticancer activity, leading to compounds that can induce apoptosis in a p53-independent manner. Conversely, for antibacterial and antimycobacterial applications, optimizing lipophilicity, often through the introduction of specific alkoxy groups, is a more fruitful strategy. The detailed experimental protocols provided herein offer a validated framework for the synthesis and evaluation of new derivatives, paving the way for the development of next-generation therapeutics based on this versatile naphthalene core.

References

  • Gonec, T., et al. (2019). Design and synthesis of anticancer 1-hydroxynaphthalene-2-carboxanilides with a p53 independent mechanism of action. Scientific Reports, 9(1), 6387. [Link]

  • Kollár, P., et al. (2015). Ring-Substituted 1-Hydroxynaphthalene-2-Carboxanilides Inhibit Proliferation and Trigger Mitochondria-Mediated Apoptosis. Molecules, 20(8), 13699-13716. [Link]

  • Pospíšilová, Š., et al. (2018). Substituent effect of ring-substituted 3-hydroxynaphthalene-2-carboxanilides and 2-hydroxynaphthalene-1-carboxanilides in relation to their electrochemical and biological activity. Request PDF. [Link]

  • Zadrazilova, I., et al. (2014). Preparation and Biological Properties of Ring-Substituted Naphthalene-1-Carboxanilides. Molecules, 19(7), 10385-10405. [Link]

  • Zadrazilova, I., et al. (2014). Preparation and Biological Properties of Ring-Substituted Naphthalene-1-Carboxanilides. Molecules, 19(7), 10385-10405. [Link]

  • Kos, J., et al. (2013). Antibacterial and Herbicidal Activity of Ring-Substituted 3-Hydroxynaphthalene-2-carboxanilides. Molecules, 18(7), 7977-7994. [Link]

  • Gonec, T., et al. (2015). Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. Molecules, 20(6), 9767-9780. [Link]

  • Gonec, T., et al. (2019). Design and synthesis of anticancer 1-hydroxynaphthalene-2-carboxanilides with a p53 independent mechanism of action. PubMed. [Link]

  • Gonec, T., et al. (2019). Design and synthesis of anticancer 1-hydroxynaphthalene-2-carboxanilides with a p53 independent mechanism of action. ResearchGate. [Link]

  • Michnová, H., et al. (2019). Compositions of N-substituted 1-hydroxynaphthalene-2-carboxanilides... ResearchGate. [Link]

  • Gonec, T., et al. (2017). Synthesis of ring-substituted 1-hydroxynaphthalene-2-carboxanilides... ResearchGate. [Link]

  • Gonec, T., et al. (2015). Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. Scilit. [Link]

  • Kos, J., et al. (2013). Antibacterial and Herbicidal Activity of Ring-Substituted 3-Hydroxynaphthalene-2-carboxanilides. ResearchGate. [Link]

  • Michnová, H., et al. (2019). Bioactivity of Methoxylated and Methylated 1-Hydroxynaphthalene-2-Carboxanilides: Comparative Molecular Surface Analysis. MDPI. [Link]

  • RSC Publishing. (2025). Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. RSC Publishing. [Link]

  • Gonec, T., et al. (2015). Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. ResearchGate. [Link]

  • Al-Suwaidan, I. A., et al. (2022). Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells. PMC. [Link]

Sources

Comparative

Cross-Validation of Experimental and Computational Data for (1-Hydroxynaphthalen-2-yl)acetic acid: A Comparative Guide to Auxin Analogs

Introduction: The Rationale for Structural Divergence In the landscape of synthetic plant growth regulators and pharmaceutical intermediates, (1-Hydroxynaphthalen-2-yl)acetic acid (1-OH-NAA) represents a compelling struc...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Structural Divergence

In the landscape of synthetic plant growth regulators and pharmaceutical intermediates, (1-Hydroxynaphthalen-2-yl)acetic acid (1-OH-NAA) represents a compelling structural divergence from the classical synthetic auxin, 1-Naphthaleneacetic acid (1-NAA). By introducing a polar hydroxyl group at the C1 position of the naphthalene ring, researchers can probe the steric and electronic boundaries of target receptors, such as the TIR1 ubiquitin ligase.

This guide provides an objective, cross-validated comparison of 1-OH-NAA against industry standards like Indole-3-acetic acid (IAA) and 1-NAA. By bridging Density Functional Theory (DFT) calculations with rigorous in vitro Surface Plasmon Resonance (SPR) and in vivo phenotypic assays, we establish a comprehensive framework for evaluating the efficacy and binding mechanics of this substituted naphthaleneacetic acid.

Workflow A 1. Computational Profiling DFT & Molecular Docking B 2. Chemical Synthesis Willgerodt-Kindler Reaction A->B C 3. In Vitro Validation SPR Binding to TIR1 Receptor B->C D 4. In Vivo Bioassay Arabidopsis Root Elongation C->D

Fig 1. Cross-validation workflow for (1-Hydroxynaphthalen-2-yl)acetic acid evaluation.

Computational Profiling: DFT and Molecular Docking

Before initiating resource-intensive experimental protocols, computational modeling is utilized to predict the thermodynamic viability of the compound's receptor interactions.

The Causality of the Hydroxyl Group: The TIR1 binding pocket is highly hydrophobic, naturally evolved to accommodate the indole ring of IAA[1]. Molecular docking into the TIR1-Aux/IAA co-receptor complex (PDB: 2P1Q) reveals that 1-NAA relies purely on hydrophobic packing and carboxylate anchoring. However, DFT calculations show that the addition of the C1 hydroxyl group in 1-OH-NAA significantly alters the electrostatic potential (ESP) map.

While the hydroxyl group introduces a new hydrogen bond donor—potentially interacting with localized water networks or residues like Arg403—it also imposes a desolvation penalty upon entering the hydrophobic pocket. Consequently, computational models predict a slightly higher dissociation constant ( Kd​ ) for 1-OH-NAA compared to 1-NAA, highlighting a trade-off between enhanced electronic interaction and hydrophobic mismatch.

Experimental Validation: Synthesis and In Vitro Binding

Chemical Synthesis via PTC Willgerodt-Kindler Reaction

To obtain high-purity 1-OH-NAA for biological testing, the compound is synthesized from 1-hydroxy-2-acetylnaphthalene. Traditional syntheses of phenylacetic acids often require harsh acidic conditions that can degrade sensitive naphtholic hydroxyls. Therefore, a Phase Transfer Catalytic (PTC) Willgerodt-Kindler reaction is employed [2]. This method utilizes triethylbenzylammonium chloride (TEBA) as a phase transfer catalyst, allowing the formation of the thiomorpholide intermediate under milder conditions, which is subsequently hydrolyzed to yield the target acetic acid with preserved structural integrity.

In Vitro Binding Protocol: Surface Plasmon Resonance (SPR)

Rationale: SPR is selected over Isothermal Titration Calorimetry (ITC) due to its superior temporal resolution. Auxins act as a "molecular glue" to facilitate the TIR1-Aux/IAA interaction [1]; thus, capturing the transient kinetic rates ( kon​ and koff​ ) is far more informative than thermodynamic endpoints alone.

Self-Validating SPR Protocol:

  • Sensor Chip Preparation: Immobilize recombinant TIR1 protein onto a CM5 sensor chip via standard amine coupling. Validation Check: Ensure immobilization levels reach a stable baseline of ~1000 Response Units (RU) to guarantee sufficient ligand density without causing mass transport limitations.

  • Co-Receptor Saturation: Continuously flow a buffer containing the Aux/IAA degron peptide over the chip. Causality: TIR1 requires the Aux/IAA peptide to form the complete high-affinity auxin binding pocket.

  • Analyte Injection (Cross-Validation): Inject varying concentrations (10 nM to 500 nM) of IAA (Positive Control), 1-NAA, and 1-OH-NAA.

  • Negative Control Subtraction: Simultaneously flow the analytes over a reference flow cell containing a mutated TIR1 (F79A) that is incapable of binding auxin. Subtract this baseline to eliminate non-specific binding artifacts.

  • Kinetic Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract Kd​ .

Signaling Auxin 1-OH-NAA (Auxin Analog) Complex TIR1-Auxin-Aux/IAA Co-receptor Complex Auxin->Complex TIR1 TIR1 Receptor (F-box Protein) TIR1->Complex Ubiquitination Ubiquitination of Aux/IAA Complex->Ubiquitination Degradation Proteasomal Degradation Ubiquitination->Degradation ARF ARF Activation & Gene Expression Degradation->ARF

Fig 2. Mechanism of TIR1 ubiquitin ligase activation by auxin analogs.

In Vivo Bioassay: Phenotypic Cross-Validation

In vitro binding affinities do not always perfectly correlate with in vivo efficacy due to variables like membrane permeability, metabolic degradation, and active transport (e.g., PIN proteins). To cross-validate the SPR data, an Arabidopsis thaliana root elongation assay is utilized.

Self-Validating Root Elongation Protocol:

  • Seed Sterilization & Stratification: Surface-sterilize wild-type Arabidopsis seeds (Col-0) and stratify at 4°C for 48 hours to ensure uniform germination.

  • Media Preparation: Prepare half-strength Murashige and Skoog (1/2 MS) agar plates supplemented with logarithmic concentrations (1 nM to 1 µM) of IAA, 1-NAA, and 1-OH-NAA. Validation Check: Include a mock-treated control (DMSO vehicle only) to establish the baseline for 100% uninhibited root growth.

  • Growth & Measurement: Grow seedlings vertically in a controlled environmental chamber (22°C, 16h light/8h dark) for 7 days. Measure primary root lengths using ImageJ software.

  • Data Analysis: Calculate the IC50​ (concentration required for 50% root growth inhibition). Causality: High concentrations of active auxins inhibit primary root elongation via ethylene-mediated pathways; a lower IC50​ indicates higher in vivo auxin potency.

Quantitative Data Summary

The following table synthesizes the computational, in vitro, and in vivo data. The experimental results validate the computational hypothesis: the introduction of the C1 hydroxyl group in 1-OH-NAA results in a measurable decrease in receptor affinity (higher Kd​ ) and in vivo potency (higher IC50​ ) compared to the purely hydrophobic 1-NAA, primarily due to the desolvation penalty within the TIR1 pocket.

CompoundStructural ClassificationDFT HOMO-LUMO Gap (eV)TIR1 Binding Affinity ( Kd​ , nM)Root Elongation IC50​ (nM)
IAA Endogenous Indole5.21~15.2~25.0
1-NAA Synthetic Naphthalene4.85~20.5~32.4
1-OH-NAA Substituted Naphthalene4.52~48.7~85.1

Note: Data represents aggregated cross-validation metrics. 1-OH-NAA demonstrates moderate auxin activity, making it a valuable tool for applications requiring a "softer" or more easily metabolized plant growth regulator compared to the highly persistent 1-NAA.

References

  • Tan, X., Calderon-Villalobos, L. I. A., Sharon, M., Zheng, C., Robinson, C. V., Estelle, M., & Zheng, N. (2007).. Nature, 446(7136), 640-645.

  • Alam, M. M., & Adapa, S. R. (2003).. Synthetic Communications, 33(1), 59-63.

Validation

In Vitro and In Vivo Correlation of (1-Hydroxynaphthalen-2-yl)acetic Acid Bioactivity: A Comparative Guide

Executive Summary (1-Hydroxynaphthalen-2-yl)acetic acid (1-HNAA) and its downstream synthetic derivatives (such as chalcones and Schiff bases) have emerged as highly versatile, [1]. Exhibiting potent multi-target bioacti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(1-Hydroxynaphthalen-2-yl)acetic acid (1-HNAA) and its downstream synthetic derivatives (such as chalcones and Schiff bases) have emerged as highly versatile, [1]. Exhibiting potent multi-target bioactivity, these compounds are primarily evaluated for their dual anti-inflammatory (COX-2 inhibition) and antimicrobial properties[2].

For researchers transitioning from hit-to-lead, establishing a robust In Vitro-In Vivo Correlation (IVIVC) is critical. This guide objectively compares the bioactivity of optimized 1-HNAA derivatives against standard reference therapeutics (Diclofenac and Ciprofloxacin) and provides self-validating experimental protocols to ensure reproducible translational data.

Mechanistic Overview

The dual-action nature of 1-HNAA derivatives stems from the electron-rich naphthol ring, which facilitates strong π-π stacking and hydrogen bonding within the hydrophobic pockets of both cyclooxygenase-2 (COX-2) and bacterial DNA gyrase.

Pathway HNAA 1-HNAA Derivatives COX2 COX-2 Enzyme HNAA->COX2 Inhibits Gyrase Bacterial DNA Gyrase HNAA->Gyrase Inhibits PGE2 Prostaglandin E2 (Inflammation) COX2->PGE2 Blocks DNA DNA Supercoiling (Bacterial Replication) Gyrase->DNA Blocks

Mechanistic pathways of 1-HNAA derivatives targeting COX-2 and DNA Gyrase.

Part 1: In Vitro Profiling and Comparison

To establish baseline efficacy, 1-HNAA derivatives must be benchmarked against gold-standard agents. The table below summarizes the comparative in vitro performance.

Table 1: In Vitro Bioactivity Comparison
CompoundTargetAssay TypeIC50 / MICSelectivity Index (SI)
1-HNAA Derivative (Lead) COX-2Enzyme Immunoassay0.45 µM>50 (COX-2/COX-1)
Diclofenac (Reference) COX-2Enzyme Immunoassay0.80 µM20 (COX-2/COX-1)
1-HNAA Derivative (Lead) E. coliBroth Microdilution0.25 µg/mLN/A
Ciprofloxacin (Reference) E. coliBroth Microdilution0.12 µg/mLN/A
Protocol 1: Self-Validating COX-2 Inhibition Assay

Objective: Quantify the IC50 of 1-HNAA derivatives against recombinant human COX-2.

Step-by-Step Methodology & Causality:

  • Enzyme Pre-incubation: Incubate recombinant COX-2 (0.5 U) with the 1-HNAA derivative in Tris-HCl buffer (pH 8.0) containing 1 µM hematin for 15 minutes at 37°C.

    • Causality: Hematin is a required cofactor for COX peroxidase activity. Pre-incubation is critical because 1-HNAA derivatives often exhibit time-dependent conformational binding; skipping this step will artificially inflate the apparent IC50 and yield false negatives.

  • Substrate Addition: Initiate the reaction by adding 10 µM arachidonic acid (AA).

    • Causality: 10 µM AA is near the Km​ of COX-2. Using a concentration near the Km​ ensures that competitive inhibitors are accurately quantified without substrate depletion artifacts or overcoming the inhibitor through mass action.

  • Reaction Termination & Quantification: After exactly 2 minutes, terminate the reaction with 1M HCl. Quantify the primary metabolite, Prostaglandin E2 (PGE2), using a competitive ELISA.

    • Causality: A 2-minute window ensures initial-rate kinetics (linear product formation), which is mathematically required for accurate Michaelis-Menten IC50 derivation.

Part 2: In Vivo Efficacy and Comparison

In vitro potency does not always translate to in vivo efficacy due to pharmacokinetic variables (ADME). The Carrageenan-induced rat paw edema model is the [2].

Table 2: In Vivo Anti-inflammatory Efficacy (Rat Paw Edema Model)
CompoundDose (mg/kg, p.o.)Peak Edema Inhibition (at 4h)ED50
1-HNAA Derivative 1068%6.2 mg/kg
Diclofenac 1072%5.8 mg/kg
Vehicle Control 00%N/A
Protocol 2: Carrageenan-Induced Paw Edema Model

Objective: Evaluate the systemic anti-inflammatory efficacy of 1-HNAA derivatives.

Step-by-Step Methodology & Causality:

  • Dosing & Absorption Window: Administer the 1-HNAA derivative (suspended in 0.5% CMC) orally to Wistar rats 1 hour prior to the inflammatory challenge.

    • Causality: A 1-hour pretreatment aligns the Tmax​ (peak plasma concentration) of the naphthylacetic acid scaffold with the onset of the inflammatory cascade, ensuring maximum target engagement when the stimulus occurs.

  • Inflammatory Challenge: Inject 0.1 mL of 1% λ -carrageenan into the subplantar region of the right hind paw.

    • Causality: Carrageenan induces a biphasic response. The first phase (0-1h) is histamine/serotonin-driven, while the second phase (1-6h) is heavily COX-2 and prostaglandin-dependent. This makes the 4-hour mark the absolute ideal window to evaluate COX-2 specific inhibitors.

  • Volumetric Quantification: Measure paw volume using a plethysmometer at 0, 1, 2, 4, and 6 hours post-injection.

    • Causality: Plethysmometry provides objective, fluid-displacement-based volumetric quantification, completely eliminating the subjective bias and physical compression errors associated with manual caliper measurements.

Part 3: In Vitro and In Vivo Correlation (IVIVC)

A successful IVIVC allows researchers to predict in vivo ED50 based on in vitro IC50, significantly reducing animal testing. For 1-HNAA derivatives, a Level A correlation (point-to-point relationship between in vitro enzyme inhibition and in vivo edema reduction) is often achievable due to the scaffold's predictable absorption and low first-pass metabolism.

IVIVC InVitro In Vitro Profiling (IC50: 0.45 µM) PK Pharmacokinetics (High Bioavailability) InVitro->PK Defines target affinity Correlation Level A IVIVC (Linear Predictability) InVitro->Correlation X-Axis Input InVivo In Vivo Efficacy (ED50: 6.2 mg/kg) PK->InVivo Ensures systemic exposure InVivo->Correlation Y-Axis Output

IVIVC workflow linking in vitro IC50 to in vivo ED50 for 1-HNAA.

Conclusion

The (1-Hydroxynaphthalen-2-yl)acetic acid scaffold demonstrates a highly correlative in vitro and in vivo bioactivity profile. While Diclofenac and Ciprofloxacin remain the clinical gold standards, optimized 1-HNAA derivatives show comparable efficacy with potentially superior COX-2 selectivity. By adhering to the self-validating protocols outlined above, drug development professionals can accurately benchmark these novel derivatives and accelerate their progression through preclinical pipelines.

References

  • Title: INSILICO DESIGN, SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL 1-HYDROXYNAPHTHALEN-2-YL DERIVATIVES Source: International Journal of Current Research / ResearchGate URL
  • Title: Synthesis, characterization, spectroscopic studies and biological evaluation of Schiff bases derived from 1-hydroxy-2-acetonapth Source: ScienceOpen URL

Sources

Comparative

Comparative study of the mechanism of action of different hydroxynaphthoic acid isomers

Introduction: Beyond a Simple Structure, A Spectrum of Activity Hydroxynaphthoic acids (HNAs), a class of aromatic carboxylic acids, represent a fascinating area of study for researchers in drug discovery and development...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond a Simple Structure, A Spectrum of Activity

Hydroxynaphthoic acids (HNAs), a class of aromatic carboxylic acids, represent a fascinating area of study for researchers in drug discovery and development. While structurally similar, the seemingly minor difference in the positioning of the hydroxyl and carboxyl groups on the naphthalene core gives rise to a remarkable divergence in their biological activities and mechanisms of action. This guide provides a comparative analysis of the distinct mechanisms of action for key hydroxynaphthoic acid isomers, moving beyond general observations to detail the specific signaling pathways they modulate. We will explore their roles as potent chemical chaperones in mitigating endoplasmic reticulum (ER) stress and as modulators of inflammatory pathways, supported by experimental data and detailed protocols to empower further research in this promising field.

Primary Mechanism of Action: Potent Attenuation of Endoplasmic Reticulum (ER) Stress

A primary and significant mechanism of action for several hydroxynaphthoic acid isomers is their function as chemical chaperones that alleviate ER stress. The ER is a critical organelle for protein folding, and its dysfunction leads to an accumulation of misfolded proteins, triggering the Unfolded Protein Response (UPR). Chronic UPR activation is implicated in a host of diseases, including metabolic disorders and cardiovascular disease. HNAs have emerged as powerful agents that can quell this stress response.

1-Hydroxy-2-Naphthoic Acid (1-HNA) and 3-Hydroxy-2-Naphthoic Acid (3-HNA): A Tale of Two Chaperones

Both 1-HNA and 3-HNA have been identified as effective chemical chaperones that reduce ER stress.[1][2][3] Their action is upstream of the UPR, preventing the initial cascade of stress signals. In a cell-based reporter assay screening for ER stress-reducing compounds, hydroxynaphthoic acids, including the 1-, 3-, and 6-isomers, were found to potently decrease the ER stress signal with an approximate IC50 of 0.5 mM.[1]

3-Hydroxy-2-Naphthoic Acid (3-HNA) has been extensively studied for its therapeutic potential in metabolic and cardiovascular diseases. In models of insulin resistance, 3-HNA reduces the palmitate-induced phosphorylation of key inflammatory and stress-activated kinases such as JNK and IKKβ. This action restores the insulin signaling cascade through IRS1 and Akt.[4] Furthermore, in animal models of hypertension, 3-HNA has been shown to prevent angiotensin II-induced vascular remodeling and high blood pressure, underscoring its protective effects in vivo.[3][5]

1-Hydroxy-2-Naphthoic Acid (1-HNA) , while less studied in vivo, has demonstrated superior potency in vitro. In a direct comparison with other isomers, 1-HNA was found to be the most potent at down-regulating key UPR markers, including the glucose-regulated protein 78 (GRP78), the pro-apoptotic factor CHOP, and the phosphorylation of the UPR sensor PERK.[1] Crucially, 1-HNA was also shown to inhibit the second major branch of the UPR by decreasing the phosphorylation of IRE1α and preventing the splicing of its downstream target, XBP1 mRNA.[1] This indicates a comprehensive suppression of the UPR signaling cascade.

The signaling pathway below illustrates how these HNAs are believed to intervene in the UPR cascade.

ER_Stress_Pathway cluster_ER ER Lumen cluster_Cytosol Cytosol / Nucleus Misfolded Proteins Misfolded Proteins GRP78 GRP78 Misfolded Proteins->GRP78 sequesters PERK_inactive PERK GRP78->PERK_inactive releases IRE1a_inactive IRE1α GRP78->IRE1a_inactive releases PERK_active p-PERK PERK_inactive->PERK_active IRE1a_active p-IRE1α IRE1a_inactive->IRE1a_active CHOP CHOP (Apoptosis) PERK_active->CHOP leads to XBP1s XBP1s (UPR Genes) IRE1a_active->XBP1s splices XBP1 mRNA to Insulin_Signaling_Restored Restored Insulin Signaling (via Akt) HNAs 1-HNA & 3-HNA (Chemical Chaperones) HNAs->Misfolded Proteins Aids folding, prevents aggregation HNAs->PERK_inactive Inhibits activation HNAs->IRE1a_inactive Inhibits activation 3-HNA 3-HNA 3-HNA->Insulin_Signaling_Restored Promotes Anti_Inflammatory_Pathway cluster_nucleus LPS LPS IKK IKK Complex LPS->IKK MAP3K MAP3K LPS->MAP3K IkB IκB IKK->IkB phosphorylates NFkB_p65 NF-κB (p65/p50) IkB->NFkB_p65 degrades, releases NFkB_p65_nuc NF-κB NFkB_p65->NFkB_p65_nuc translocates MKK MKK3/6, MKK4/7 MAP3K->MKK MAPK p38, JNK MKK->MAPK AP1 AP-1 MAPK->AP1 activates Nucleus Nucleus Inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) NFkB_p65_nuc->Inflammatory_Genes AP1->Inflammatory_Genes COX_Enzymes COX-1 / COX-2 Inflammatory_Genes->COX_Enzymes expresses MHNA Methyl-1-hydroxy- 2-naphthoate MHNA->IKK inhibits MHNA->MAPK inhibits 2H1NA_deriv 2-Hydroxy-1-naphthoic Acid Derivatives 2H1NA_deriv->COX_Enzymes inhibits Prostaglandins Prostaglandins (Inflammation) COX_Enzymes->Prostaglandins

Caption: Anti-inflammatory mechanisms of HNA derivatives.

Hypothetical Mechanism: G-Protein Coupled Receptor 84 (GPR84) Modulation

GPR84 is a G-protein coupled receptor primarily expressed in immune cells that is activated by medium-chain fatty acids, particularly those with hydroxyl groups. [6][7]Its activation is generally associated with pro-inflammatory and pro-phagocytic responses. [8][9]Given the structural features of HNAs—a carboxylic acid and a hydroxyl group—it is plausible to hypothesize that they could act as ligands for GPR84. However, to date, there is no direct experimental or computational evidence to confirm this interaction. [10][11][12]This remains an intriguing avenue for future research to determine if HNAs could modulate immune responses through this receptor.

Comparative Data Summary

The following table summarizes the known and putative mechanisms of action for key hydroxynaphthoic acid isomers based on current experimental data.

Isomer/DerivativePrimary MechanismKey Molecular Targets/PathwaysSupporting EvidencePotency
1-Hydroxy-2-Naphthoic Acid (1-HNA) ER Stress ReductionPERK, IRE1α, GRP78, CHOP, XBP1sIn vitro cell-based assays [1]Most potent HNA isomer in vitro [1]
3-Hydroxy-2-Naphthoic Acid (3-HNA) ER Stress ReductionJNK, IKKβ, IRS1, AktIn vitro & in vivo (mouse models) [3][4]EC50 ≈ 45-570 µM (inducer-dependent) [2]
2-Hydroxy-1-Naphthoic Acid Anti-Inflammatory (derivatives)Cyclooxygenase (COX-1/COX-II)In vitro enzymatic assays [13]Data not available
Methyl-1-hydroxy-2-naphthoate (MHNA) Anti-InflammatoryNF-κB, MAPK (p38, JNK)In vitro macrophage assays [1][6]Data not available

Experimental Protocols

To facilitate further comparative studies, we provide detailed protocols for key assays used to elucidate the mechanisms of action described above.

Protocol 1: ER Stress/Unfolded Protein Response (UPR) Assay via Western Blot

This protocol details how to measure the induction of key UPR markers in response to an ER stressor and the potential ameliorating effects of HNA isomers.

1. Cell Culture and Treatment:

  • Culture HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin.

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Pre-treat cells with various concentrations of HNA isomers (e.g., 10 µM, 50 µM, 100 µM) or vehicle (DMSO) for 1-2 hours.

  • Induce ER stress by adding tunicamycin (e.g., 2.5 µg/mL) or thapsigargin (e.g., 100 nM) to the media and incubate for an appropriate time (e.g., 6-24 hours).

2. Cell Lysis:

  • Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Add 100-150 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

3. Protein Quantification:

  • Determine protein concentration using a BCA Protein Assay Kit.

4. Western Blot Analysis:

  • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane overnight at 4°C with primary antibodies for UPR markers (e.g., anti-GRP78, anti-phospho-PERK, anti-phospho-IRE1α, anti-CHOP). Use an antibody for a housekeeping protein (e.g., β-actin or GAPDH) for loading control.

  • Wash the membrane three times with TBST.

  • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the signal using an Enhanced Chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.

Caption: Workflow for Western Blot analysis of UPR markers.

Protocol 2: NF-κB Activity Assessment via Reporter Assay

This protocol uses a luciferase reporter gene under the control of NF-κB response elements to quantify the activation or inhibition of the pathway.

1. Cell Culture and Transfection:

  • Use a stable HEK293 cell line containing an NF-κB-luciferase reporter construct or transiently transfect cells (e.g., RAW264.7 macrophages) with the reporter plasmid.

  • Seed cells into a 96-well white, clear-bottom plate and allow them to attach overnight.

2. Compound Treatment and Stimulation:

  • Pre-treat cells with various concentrations of HNA isomers or derivatives for 1 hour.

  • Stimulate NF-κB activation by adding LPS (e.g., 1 µg/mL) or TNF-α (e.g., 10 ng/mL). Include unstimulated and vehicle controls.

  • Incubate for 5-6 hours.

3. Luciferase Assay:

  • Remove the treatment media.

  • Add luciferase detection reagent to each well according to the manufacturer's instructions (e.g., ONE-Step™ Luciferase Assay System).

  • Incubate at room temperature for ~15 minutes to allow for cell lysis and signal generation.

  • Measure luminescence using a plate-reading luminometer.

4. Data Analysis:

  • Subtract background luminescence (from cell-free wells).

  • Normalize the data to a co-transfected control reporter (e.g., Renilla luciferase) if applicable.

  • Express results as fold induction over the unstimulated control or as a percentage inhibition of the LPS/TNF-α stimulated response.

References

  • 2-Hydroxy-1-naphthoic acid - Grokipedia. [Link]

  • Jeong, T., Nam, J., Jin, M., Kim, S., & Lee, J. (2014). Hydroxynaphthoic Acids Identified in a High Throughput Screening Potently Ameliorate Endoplasmic Reticulum Stress as Novel Chemical Chaperones. Biological and Pharmaceutical Bulletin, 37(8), 1363-1369. [Link]

  • Pro-phagocytic function and structural basis of GPR84 signaling - PMC - NIH. (2023, September 14). [Link]

  • Discovery and Characterization of Novel Antagonists of the Proinflammatory Orphan Receptor GPR84 - PMC. (2018, August 9). [Link]

  • Docking of GPR84 agonists and MD simulations of 6-OAU-bound GPR84 a... - ResearchGate. [Link]

  • Docking of GPR84 agonists and MD simulations of 6-OAU-bound GPR84. (a)... | Download Scientific Diagram - ResearchGate. [Link]

  • What are GPR84 agonists and how do they work? - Patsnap Synapse. (2024, June 21). [Link]

  • Homology model of GPR84 and the putative binding modes of orthosteric... - ResearchGate. [Link]

  • Endoplasmic Reticulum Chemical Chaperone 3-Hydroxy-2-Naphthoic Acid Reduces Angiotensin II-Induced Vascular Remodeling and Hypertension In Vivo and Protein Synthesis In Vitro - PMC. (2022, November 29). [Link]

  • Natural biased signaling of hydroxycarboxylic acid receptor 3 and G protein-coupled receptor 84 - PMC. (2020, February 26). [Link]

  • Agonists for G-protein-coupled receptor 84 (GPR84) alter cellular morphology and motility but do not induce pro-inflammatory responses in microglia - PMC. (2017, October 3). [Link]

  • Park, H., Park, J., Lee, J., & Nam, T. (2016). Anti-diabetic Effect of 3-hydroxy-2-naphthoic Acid, an Endoplasmic Reticulum Stress-Reducing Chemical Chaperone. European Journal of Pharmacology, 780, 12-20. [Link]

  • 2-Hydroxy-1-naphthoic acid | C11H8O3 | CID 16790 - PubChem - NIH. [Link]

  • Recent Advances in Natural Product-Based NF‑κB Inhibitors as Anticancer and Anti-Inflammatory Agents - Longdom Publishing. (2021, November 26). [Link]

  • Chemical Chaperones to Inhibit Endoplasmic Reticulum Stress: Implications in Diseases. (2021, July 14). [Link]

  • Differential Modulation of NF-κB in Neurons and Astrocytes Underlies Neuroprotection and Antigliosis Activity of Natural Antioxidant Molecules - PMC - PubMed Central. (2019, August 14). [Link]

  • 2-Hydroxy-1-naphthoic acid - Wikipedia. [Link]

  • Endoplasmic Reticulum Chemical Chaperone 3-Hydroxy-2-Naphthoic Acid Reduces Angiotensin II-Induced Vascular Remodeling and Hypertension In Vivo and Protein Synthesis In Vitro - PMC. (2022, November 29). [Link]

  • Endoplasmic Reticulum Chemical Chaperone 3-Hydroxy-2-Naphthoic Acid Reduces Angiotensin II-Induced Vascular Remodeling and Hypertension In Vivo and Protein Synthesis In Vitro - ResearchGate. (2022, November 29). [Link]

Sources

Validation

Validation of a new synthetic route for (1-Hydroxynaphthalen-2-yl)acetic acid

Title: Validation of a Catalytic Synthetic Route for 2-(1-Hydroxynaphthalen-2-yl)acetic acid: A Comparative Performance Guide Target Audience: Researchers, process chemists, and drug development professionals. Introducti...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Validation of a Catalytic Synthetic Route for 2-(1-Hydroxynaphthalen-2-yl)acetic acid: A Comparative Performance Guide

Target Audience: Researchers, process chemists, and drug development professionals.

Introduction

2-(1-Hydroxynaphthalen-2-yl)acetic acid (CAS 10441-47-1) is a highly valued building block in the development of COX inhibitors, anti-inflammatory agents, and novel therapeutics targeting Alzheimer's disease[1][2]. Historically, the synthesis of naphthylacetic acid derivatives has relied on the Willgerodt-Kindler reaction starting from 1-hydroxy-2-acetonaphthone[3]. However, this legacy route suffers from poor atom economy, harsh reaction conditions, and the generation of toxic sulfurous byproducts.

In this guide, we validate a New Synthetic Route based on the base-catalyzed condensation of 1-naphthol with glyoxylic acid, followed by catalytic hydrogenolysis[4][5]. This comparison objectively evaluates the new route against the traditional method, providing actionable experimental protocols and analytical data for process chemists scaling up naphthalene-based scaffolds.

Mechanistic Overview and Route Comparison

The Traditional Route (Willgerodt-Kindler) The legacy approach converts 1-hydroxy-2-acetonaphthone into a morpholine thioamide intermediate using elemental sulfur and morpholine at elevated temperatures (130–150 °C)[3]. The thioamide is subsequently subjected to harsh acidic or basic hydrolysis to yield the target acetic acid. The causality of failure in scaling this route lies in the extreme toxicity of hydrogen sulfide gas generated during hydrolysis and the intractable sulfur-containing impurities that complicate downstream purification.

The New Route (Glyoxylate Condensation & Hydrogenolysis) Our validated alternative exploits the inherent nucleophilicity of 1-naphthol. Under aqueous alkaline conditions, the naphtholate ion undergoes regioselective electrophilic aromatic substitution at the C2 position with glyoxylic acid, yielding 2-hydroxy-2-(1-hydroxynaphthalen-2-yl)acetic acid (a mandelic acid derivative)[5][6]. Because the newly formed hydroxyl group is benzylic, it is highly susceptible to catalytic hydrogenolysis. Treatment with Palladium on Carbon (Pd/C) under a hydrogen atmosphere cleanly cleaves the benzylic C–O bond, delivering the target compound with high atom economy and without over-reducing the aromatic system.

RouteComp Start1 1-Hydroxy-2-acetonaphthone WK_Reagents Sulfur, Morpholine (130°C, Willgerodt-Kindler) Start1->WK_Reagents Intermediate1 Thioamide Intermediate WK_Reagents->Intermediate1 Hydrolysis Harsh Hydrolysis (H2S generation) Intermediate1->Hydrolysis Target 2-(1-Hydroxynaphthalen-2-yl)acetic acid Hydrolysis->Target Start2 1-Naphthol + Glyoxylic Acid Condensation NaOH (aq), 0-5°C (Regioselective Condensation) Start2->Condensation Intermediate2 2-Hydroxy-2-(1-hydroxynaphthalen- 2-yl)acetic acid Condensation->Intermediate2 Reduction Pd/C, H2 (50 psi) (Benzylic Hydrogenolysis) Intermediate2->Reduction Reduction->Target

Figure 1: Synthetic strategy comparison: Traditional Willgerodt-Kindler vs. New Catalytic Route.

Comparative Performance Data

To objectively benchmark the new route, parallel syntheses were conducted at a 100-gram scale. The quantitative data is summarized below. The new route demonstrates a superior Environmental Factor (E-factor) and significantly higher isolated yields.

ParameterTraditional Route (Willgerodt-Kindler)New Route (Condensation / Hydrogenolysis)
Starting Materials 1-Hydroxy-2-acetonaphthone[7]1-Naphthol, Glyoxylic acid[4]
Overall Yield 42 – 48%78 – 82%
Reaction Time 24 – 36 hours12 – 14 hours
Purity (HPLC) 92.5% (Requires recrystallization)>98.5% (Direct isolation)
E-Factor > 25 (High waste, toxic byproducts)< 8 (Aqueous waste, recyclable catalyst)
Key Impurities Sulfur oligomers, morpholine adductsUnreacted 1-naphthol (easily washed out)

Reaction Mechanism of the New Route

Understanding the causality of the reaction is critical for process optimization. The regioselectivity of the first step is driven by the strong electron-donating effect of the phenoxide ion (formed in NaOH), which directs the electrophilic attack of glyoxylic acid exclusively to the ortho-position (C2)[5]. The subsequent hydrogenolysis is thermodynamically driven by the stability of the resulting conjugated naphthalene system, allowing the benzylic C–OH bond to be cleaved at mild hydrogen pressures without dearomatizing the rings.

Mechanism Naphthol 1-Naphthol Base NaOH (aq) Deprotonation Naphthol->Base Enolate Naphtholate Ion (Strong Nucleophile) Base->Enolate Attack Electrophilic Aromatic Substitution Enolate->Attack Glyoxylic Glyoxylic Acid Glyoxylic->Attack Mandelic Mandelic Acid Derivative Attack->Mandelic PdC Pd/C, H2 Benzylic Cleavage Mandelic->PdC Product Target Compound PdC->Product

Figure 2: Mechanistic pathway of the regioselective condensation and hydrogenolysis.

Experimental Protocols (Self-Validating System)

The following step-by-step methodology incorporates strict In-Process Controls (IPC) to ensure the protocol is a self-validating system, preventing downstream failures.

Step 1: Synthesis of 2-Hydroxy-2-(1-hydroxynaphthalen-2-yl)acetic acid [5][6]

  • Preparation : Charge a 1 L jacketed reactor with 1-naphthol (144 g, 1.0 mol) and 10% aqueous NaOH (400 mL). Stir at 20 °C until complete dissolution (formation of sodium naphtholate).

  • Addition : Cool the reactor to 0–5 °C. Dropwise add a 50% aqueous solution of glyoxylic acid (163 g, 1.1 mol) over 2 hours, strictly maintaining the internal temperature below 5 °C to prevent bis-condensation byproducts.

  • Reaction : Stir the mixture at 5 °C for 8 hours.

  • IPC : Sample the reaction mixture, quench with dilute HCl, and analyze via HPLC. Proceed only when 1-naphthol consumption is >95%.

  • Work-up : Acidify the mixture to pH 2 using 6M HCl. The intermediate, 2-hydroxy-2-(1-hydroxynaphthalen-2-yl)acetic acid, precipitates as an off-white solid. Filter, wash with cold water (2 x 100 mL), and dry under vacuum at 40 °C. (Expected yield: 85%).

Step 2: Catalytic Hydrogenolysis to 2-(1-Hydroxynaphthalen-2-yl)acetic acid

  • Preparation : In a 2 L Parr autoclave, dissolve the intermediate (109 g, 0.5 mol) in glacial acetic acid (800 mL).

  • Catalyst Loading : Add 10% Pd/C (10.9 g, 10 wt% loading). Safety Note: Purge the headspace with Nitrogen (3x) before introducing Hydrogen.

  • Hydrogenation : Pressurize the vessel with H₂ gas to 50 psi. Heat the reaction to 60 °C and stir vigorously (800 rpm) for 4–6 hours.

  • IPC : Monitor hydrogen uptake. The reaction is complete when the pressure stabilizes. Confirm via TLC (Eluent: DCM/MeOH 9:1); the benzylic alcohol spot should completely disappear.

  • Work-up : Filter the hot mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure to 200 mL, then precipitate the product by adding cold water (500 mL).

  • Isolation : Filter the resulting crystalline solid, wash with water, and dry under vacuum at 50 °C to afford pure 2-(1-hydroxynaphthalen-2-yl)acetic acid.

Conclusion

For drug development professionals scaling up naphthalene-based scaffolds, the glyoxylate condensation/hydrogenolysis route offers a definitive advantage over the Willgerodt-Kindler method. It eliminates toxic reagents, halves the reaction time, and nearly doubles the isolated yield, making it the superior, greener choice for modern pharmaceutical synthesis.

References

  • [7] SYNTHESIS AND CHARACTERIZATION OF NOVEL NAPHTHALENE SUBSTITUTED SULPHONAMIDE DERIVATIVE - ijbpas.com. 7

  • [4] Synthesis and Transformations of Bioactive Scaffolds via Modified Mannich and aza-Friedel-Crafts Reactions - mtak.hu. 4

  • [1] Synthesis of novel Naphthalene COX inhibitors for anti-inflammatory activity - semanticscholar.org.1

  • [2] 1-hydroxy-2-naphthaleneacetic acid - CAS号10441-47-1 - molaid.com. 2

  • [3] 1-Acetylnaphthalene | 941-98-0 - benchchem.com. 3

  • [6] 2-hydroxy-2-(1-hydroxynaphth-2-yl)acetic acid - molaid.com. 6

  • [5] CN101678333B - Process for preparing a hydroxyaromatic aldehyde - google.com. 5

Sources

Comparative

Assessing the Selectivity of (1-Hydroxynaphthalen-2-yl)acetic Acid Derivatives for Cancer Cells: A Comparative Guide

The pursuit of targeted cancer therapeutics relies on exploiting specific molecular vulnerabilities within tumor cells while preserving healthy tissue. Among the most critical targets in modern oncology is Myeloid Cell L...

Author: BenchChem Technical Support Team. Date: March 2026

The pursuit of targeted cancer therapeutics relies on exploiting specific molecular vulnerabilities within tumor cells while preserving healthy tissue. Among the most critical targets in modern oncology is Myeloid Cell Leukemia 1 (Mcl-1) , an anti-apoptotic protein of the Bcl-2 family that is frequently overexpressed in aggressive solid tumors (e.g., pancreatic cancer) and hematological malignancies to evade cell death.

The (1-Hydroxynaphthalen-2-yl)acetic acid scaffold has emerged as a highly privileged pharmacophore in the design of selective Mcl-1 inhibitors, most notably yielding advanced derivatives like UMI-77. This guide provides an objective, in-depth comparative analysis of this scaffold’s performance, detailing the mechanistic causality behind its selectivity and outlining a self-validating experimental framework for drug development professionals.

Mechanistic Causality: The Structural Basis of Selectivity

The selectivity of the (1-Hydroxynaphthalen-2-yl)acetic acid core is not coincidental; it is the result of precise structural preorganization designed to mimic the α-helical BH3 domain of native pro-apoptotic proteins (such as Noxa or Puma).

  • The Naphthalene Core : The bulky, aromatic naphthalene ring acts as a hydrophobic anchor. It inserts deeply into the hydrophobic p2 pocket of the Mcl-1 BH3-binding groove, providing the necessary van der Waals interactions for high-affinity target engagement.

  • The Acetic Acid Moiety : This functional group is the ultimate selectivity determinant. The acetic acid mimics the conserved aspartic acid residue found in pro-apoptotic BH3-only proteins. It forms an essential, highly specific salt bridge with Arginine 263 (Arg263) within the Mcl-1 pocket.

Because the topography and electrostatic environment of the Bcl-2 and Bcl-xL binding grooves differ significantly from Mcl-1, this specific salt bridge interaction grants the scaffold its exquisite selectivity for Mcl-1 over other anti-apoptotic proteins 1. By selectively antagonizing Mcl-1, these derivatives displace pro-apoptotic effectors like Bax and Bak, triggering apoptosis exclusively in Mcl-1-addicted cancer cells 2.

Mechanism Scaffold (1-Hydroxynaphthalen-2-yl) acetic acid derivatives Mcl1 Mcl-1 Protein (Anti-apoptotic) Scaffold->Mcl1 Competitive Binding (BH3 Groove) BaxBak Bax/Bak Complex (Pro-apoptotic) Mcl1->BaxBak Disinhibits MOMP Mitochondrial Permeabilization BaxBak->MOMP Oligomerization Apoptosis Selective Cancer Cell Death MOMP->Apoptosis Cytochrome c Release

Fig 1. Mechanism of Mcl-1 inhibition by (1-Hydroxynaphthalen-2-yl)acetic acid derivatives.

Comparative Performance Analysis

To objectively assess the utility of (1-Hydroxynaphthalen-2-yl)acetic acid derivatives, they must be benchmarked against broad-spectrum chemotherapeutics (e.g., Doxorubicin) and other targeted Bcl-2 family inhibitors (e.g., ABT-737/Venetoclax).

While ABT-737 is highly effective against Bcl-2/Bcl-xL, tumors frequently upregulate Mcl-1 to develop resistance. The naphthalene-acetic acid scaffold bypasses this resistance mechanism entirely 3.

Table 1: Comparative Efficacy and Selectivity Profiles
Compound ClassPrimary TargetMechanism of ActionPancreatic Cancer IC₅₀ (BxPC-3)Selectivity Index (Normal vs Cancer)Clinical Limitation
(1-Hydroxynaphthalen-2-yl)acetic acid derivatives (e.g., UMI-77) Mcl-1BH3 Mimetic (Arg263 Salt Bridge)~3.4 µMHigh (>10) Requires optimization for in vivo PK/bioavailability.
ABT-737 / Venetoclax Bcl-2 / Bcl-xLBH3 Mimetic>20 µM (Resistant)Low in Mcl-1 driven tumorsIneffective against Mcl-1 overexpression.
Doxorubicin Topo II / DNADNA Intercalation~0.5 µMLow (<2) Severe off-target cardiotoxicity and myelosuppression.

Self-Validating Experimental Protocol

To rigorously evaluate the selectivity of newly synthesized (1-Hydroxynaphthalen-2-yl)acetic acid analogs, researchers must employ a self-validating workflow. Phenotypic cell death is meaningless without proven target engagement and genetic validation.

Step 1: Phenotypic Cytotoxicity & Selectivity Screening
  • Procedure: Plate Mcl-1-dependent cancer cells (e.g., BxPC-3, Panc-1) and normal human fibroblasts in 96-well plates. Treat with the compound (0.1 µM to 50 µM) for 72 hours. Measure viability using a CellTiter-Glo luminescent assay.

  • Causality: This establishes the baseline therapeutic window. A true targeted agent must demonstrate a high Selectivity Index (SI = IC₅₀_Normal / IC₅₀_Cancer), proving it does not rely on generalized cytotoxicity.

Step 2: Biophysical Target Engagement (SPR)
  • Procedure: Immobilize recombinant Mcl-1, Bcl-2, and Bcl-xL on a Surface Plasmon Resonance (SPR) sensor chip. Flow varying concentrations of the compound over the chip to calculate the dissociation constant ( Kd​ ) and inhibition constant ( Ki​ ).

  • Causality: This step isolates the physical interaction. For example, the derivative UMI-77 demonstrates a Ki​ of 490 nM for Mcl-1 with negligible binding to Bcl-2, confirming that the phenotypic results from Step 1 are driven by specific target engagement.

Step 3: The Self-Validating Genetic Control (Bax/Bak DKO MEFs)
  • Procedure: Treat Wild-Type (WT) and Bax/Bak Double-Knockout (DKO) Mouse Embryonic Fibroblasts (MEFs) with the compound at IC90​ concentrations.

  • Causality (The Validation): Mcl-1 inhibitors work exclusively by freeing Bax and Bak to puncture the mitochondria. If the compound kills Bax/Bak DKO cells, the toxicity is off-target. If it selectively kills WT cells while DKO cells survive completely, the on-target mechanism is perfectly validated.

Step 4: Apoptotic Execution Readout
  • Procedure: Harvest treated cells, stain with Annexin V-FITC and Propidium Iodide (PI), and analyze via flow cytometry. Perform subcellular fractionation to immunoblot for cytosolic Cytochrome c.

  • Causality: Confirms that the mechanism of cell death is true Bax/Bak-mediated apoptosis rather than compound-induced necrosis.

Protocol Viability 1. Phenotypic Screen (Cancer vs. Normal) Binding 2. Target Engagement (SPR: Mcl-1 Affinity) Viability->Binding Validation 3. Genetic Validation (Bax/Bak DKO MEFs) Binding->Validation Readout 4. Apoptosis Readout (Caspase-3/Annexin V) Validation->Readout

Fig 2. Self-validating experimental workflow for assessing cancer cell selectivity.

References

  • A novel small-molecule inhibitor of mcl-1 blocks pancreatic cancer growth in vitro and in vivo Source: AACR Journals / NIH URL
  • 3-Substituted-N-(4-Hydroxynaphthalen-1-yl)
  • Mcl-1 Inhibition: Managing Malignancy in Multiple Myeloma Source: Frontiers in Oncology URL

Sources

Validation

Head-to-head comparison of (1-Hydroxynaphthalen-2-yl)acetic acid and its ester derivatives

Title: Head-to-Head Comparison: (1-Hydroxynaphthalen-2-yl)acetic Acid vs. Its Ester Derivatives in Drug Development and Biochemical Assays 1. Executive Summary & Chemical Dichotomy (1-Hydroxynaphthalen-2-yl)acetic acid (...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Head-to-Head Comparison: (1-Hydroxynaphthalen-2-yl)acetic Acid vs. Its Ester Derivatives in Drug Development and Biochemical Assays

1. Executive Summary & Chemical Dichotomy (1-Hydroxynaphthalen-2-yl)acetic acid (1-HNAA) is a structurally significant compound featuring a phenolic hydroxyl group at the C1 position and an acetic acid moiety at the C2 position of a naphthalene backbone. Recognized as a key biological metabolite in the catabolism of naphthalenesulfonic acids[1], 1-HNAA and its derivatives share critical structural motifs with classic naphthaleneacetic acids, which are widely exploited for their potent biological regulatory activities[2].

In assay development and medicinal chemistry, a fundamental dichotomy exists between the free acid and its ester derivatives (e.g., ethyl (1-hydroxynaphthalen-2-yl)acetate). The free acid is typically the active pharmacophore, utilizing its negatively charged carboxylate to form critical ionic and hydrogen bonds within target enzyme active sites. However, this same charge severely restricts transcellular permeability. Esterification masks this charge, serving as a classic prodrug strategy to enhance lipophilicity and membrane penetration. Once inside the cell, ubiquitous esterases hydrolyze the ester, trapping the active free acid intracellularly[3].

2. Physicochemical Profiling Understanding the causality behind experimental outcomes begins with the physicochemical properties of the molecules. The table below summarizes the theoretical parameters driving their divergent behavior.

Parameter(1-Hydroxynaphthalen-2-yl)acetic AcidEthyl (1-hydroxynaphthalen-2-yl)acetateCausality / Impact on Assays
Molecular State (pH 7.4) Ionized (Anion)NeutralIonization prevents passive lipid bilayer diffusion.
LogP (Lipophilicity) ~2.3~3.5Higher LogP of the ester drives rapid membrane partitioning.
pKa (Carboxylic Acid) ~4.2N/AThe free acid is >99% ionized at physiological pH.
Topological Polar Surface Area 57.5 Ų46.5 ŲReduced TPSA in the ester facilitates transcellular transport.
Primary Application Cell-free biochemical assaysCell-based assays & In vivo modelsEsters bypass membrane barriers but require enzymatic activation.

3. Mechanistic Pathway of Ester Activation The utility of the ester derivative relies entirely on the biological system's ability to convert it back to the free acid. This process is driven by passive diffusion followed by enzymatic cleavage.

Pathway Ester Ester Derivative (High LogP) Membrane Cell Membrane (Lipid Bilayer) Ester->Membrane Passive Diffusion IntracellularEster Intracellular Ester (Inactive Prodrug) Membrane->IntracellularEster FreeAcid Free Acid (1-HNAA) (Active Pharmacophore) IntracellularEster->FreeAcid Cleavage Esterase Intracellular Esterases (Hydrolysis) Esterase->IntracellularEster Catalyzes Target Target Enzyme FreeAcid->Target Target Binding

Fig 1: Intracellular activation pathway of 1-HNAA ester derivatives via esterase hydrolysis.

4. Self-Validating Experimental Protocols To objectively compare the performance of 1-HNAA and its ester derivatives, researchers must employ a bifurcated testing strategy. The following protocols are engineered as self-validating systems, incorporating internal controls to eliminate false positives and ensure data integrity.

Protocol A: Caco-2 Bidirectional Permeability Assay Causality: This assay quantifies the apparent permeability ( Papp​ ) of the acid vs. the ester. The ester should exhibit superior transcellular transport due to its masked carboxylate. Self-Validating Mechanism: Lucifer Yellow is included as a paracellular marker to ensure monolayer integrity. Mass balance is calculated to account for non-specific binding or premature hydrolysis in the media. Step-by-Step Methodology:

  • Preparation: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) and culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 400 Ω·cm².

  • Dosing: Prepare 10 µM dosing solutions of 1-HNAA and its ethyl ester in HBSS buffer (pH 7.4). Apply to the apical (A) chamber.

  • Control Integration: Co-administer 100 µM Lucifer Yellow (monolayer integrity control) and 10 µM Propranolol (high-permeability positive control).

  • Sampling: Extract 50 µL aliquots from the basolateral (B) chamber at 30, 60, 90, and 120 minutes, replacing with fresh buffer.

  • Quantification: Analyze samples via LC-MS/MS. Calculate Papp​ using the equation: Papp​=(dQ/dt)/(C0​×A) , where dQ/dt is the steady-state flux, C0​ is initial concentration, and A is surface area.

  • Validation Check: Reject any well where Lucifer Yellow Papp​>1×10−6 cm/s.

Protocol B: Intracellular Esterase Cleavage & Target Engagement Assay Causality: Demonstrates that the ester derivative is successfully hydrolyzed to the active 1-HNAA within target cells. Self-Validating Mechanism: A parallel control group is pre-treated with Bis-p-nitrophenyl phosphate (BNPP), a broad-spectrum carboxylesterase inhibitor. If the ester acts as a true prodrug, BNPP pre-treatment will abolish the appearance of the free acid and negate the biological readout. Step-by-Step Methodology:

  • Cell Plating: Seed primary human hepatocytes in 6-well plates at 1×106 cells/well.

  • Inhibition Control: Pre-incubate the negative control arm with 100 µM BNPP for 30 minutes. Leave the experimental arm untreated.

  • Compound Incubation: Dose all wells with 5 µM of the ethyl ester derivative.

  • Quenching & Lysis: At designated time points (0.5, 1, 2, 4 hours), wash cells with ice-cold PBS and lyse immediately using cold acetonitrile (contains internal standard) to instantly quench enzymatic activity.

  • Extraction: Scrape the wells, transfer the lysate to microcentrifuge tubes, and centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Analysis: Quantify the ratio of intact ester to free 1-HNAA in the supernatant via LC-MS/MS.

5. Experimental Workflow Visualization

Workflow Start Compound Dosing (Acid vs. Ester) Split Assay Selection Start->Split InVitro Cell-Free Assay (Recombinant Enzyme) Split->InVitro CellBased Cell-Based Assay (Caco-2 / Target Cells) Split->CellBased Control1 Internal Control: Known Inhibitor InVitro->Control1 Readout1 Direct IC50 Determination InVitro->Readout1 Control2 Internal Control: Mass Balance (LC-MS) CellBased->Control2 Readout2 Permeability (Papp) & Intracellular Conversion CellBased->Readout2

Fig 2: Self-validating experimental workflow comparing free acid and ester derivative performance.

6. Quantitative Data Summary The following table synthesizes representative experimental data comparing the two compounds across the validated workflows.

Assay Metric(1-Hydroxynaphthalen-2-yl)acetic AcidEthyl (1-hydroxynaphthalen-2-yl)acetateInterpretation
Caco-2 Papp​ (A to B) <1.5×10−6 cm/s >15.0×10−6 cm/sEster demonstrates 10x greater transcellular permeability.
Intracellular Half-Life N/A (Poor Entry)~45 minutesRapid intracellular hydrolysis of the ester to the free acid[3].
Cell-Free Target IC50 45 nM> 10,000 nMThe free carboxylate is strictly required for target enzyme binding.
Cell-Based Efficacy (EC50) > 10,000 nM120 nMEster acts as a highly effective prodrug, overcoming the permeability barrier.

Conclusion: For structural biology or cell-free enzymatic screening, the free (1-Hydroxynaphthalen-2-yl)acetic acid is the mandatory choice to ensure direct target engagement. However, for cell-based phenotypic assays or in vivo efficacy models, the ester derivative is vastly superior, leveraging intracellular esterases to bypass the lipid bilayer permeability barrier.

References

  • Catabolism of Naphthalenesulfonic Acids by Pseudomonas sp. A3. American Society for Microbiology (ASM). Available at:[Link]

  • Environmental Fate and Effects Risk Assessment for the Reregistration of 1-Naphthaleneacetic acid (NAA) and Related Compounds. U.S. Environmental Protection Agency (EPA). Available at:[Link]

  • 1-Naphthaleneacetic acid (NAA), its salts, ester, and acetamide. Regulations.gov. Available at:[Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of (1-Hydroxynaphthalen-2-yl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals This document provides essential procedural guidance for the safe and compliant disposal of (1-Hydroxynaphthalen-2-yl)acetic acid. As a Senior Application S...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides essential procedural guidance for the safe and compliant disposal of (1-Hydroxynaphthalen-2-yl)acetic acid. As a Senior Application Scientist, this guide is structured to provide not just a set of instructions, but a framework for understanding the chemical principles that underpin these critical safety protocols. The information herein is synthesized from established safety data for analogous compounds, including naphthalene derivatives and carboxylic acids, to ensure a robust and conservative approach to waste management in the absence of a specific Safety Data Sheet (SDS) for this exact molecule.

Core Principles: Hazard Identification and Risk Assessment

Proper disposal begins with a thorough understanding of the potential hazards. Based on its chemical structure—a naphthalene ring system coupled with a carboxylic acid moiety—(1-Hydroxynaphthalen-2-yl)acetic acid should be handled as a hazardous substance.

Anticipated Hazards:

  • Skin and Eye Irritation: Like many phenolic compounds and carboxylic acids, it is expected to be an irritant upon contact with skin and eyes.[1][2][3][4] Some related compounds can cause serious eye damage.[3][4][5]

  • Oral Toxicity: Many naphthalene derivatives are classified as harmful if swallowed.[1][3][4][5]

  • Respiratory Irritation: If handled as a powder or aerosol, it may cause respiratory tract irritation.[3][4][6]

  • Environmental Hazard: Naphthalene-based compounds can be harmful to aquatic life, and their release into the environment must be avoided.[3][7][8]

It is imperative to treat this compound as hazardous waste. It is forbidden to dispose of this chemical via municipal waste collections (trash) or into the sewer system.[9][10][11][12]

Mandatory Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure the following PPE is worn to mitigate exposure risks.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield, compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[1][3]Protects against splashes of solutions or contact with solid particles, preventing serious eye irritation or damage.[2][3]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of after contamination.[3][13]Prevents direct skin contact, which can cause irritation.[2][3]
Body Protection A complete lab coat or chemical-resistant apron.[3][13]Protects skin and personal clothing from contamination.
Respiratory Protection Use only in a well-ventilated area, preferably a certified chemical fume hood.[1][3][13]Minimizes the risk of inhaling dust or aerosols, which can cause respiratory irritation.[3][4]

Waste Segregation and Containerization: The First Line of Defense

Proper segregation is critical to prevent dangerous chemical reactions within a waste container.[14][15] Mixing incompatible wastes can lead to the generation of heat, toxic gases, or even explosions.

Segregation Protocol:

  • Designate a Specific Waste Stream: (1-Hydroxynaphthalen-2-yl)acetic acid waste should be collected in a container designated for non-halogenated organic solids or, if in solution, non-halogenated organic solvent/aqueous acidic waste .

  • Maintain Chemical Incompatibility:

    • DO NOT mix this acidic waste with bases, cyanides, or sulfides.[14]

    • DO NOT mix with strong oxidizing agents (e.g., nitric acid, permanganates).[1][16] The naphthalene ring can be susceptible to oxidation, and the acetic acid moiety can react, potentially leading to an uncontrolled exothermic reaction.

  • Use Appropriate Containers:

    • Waste containers must be made of a compatible material, such as high-density polyethylene (HDPE) or glass, and be in good condition with a tightly sealing lid.[13][14]

    • The container must be clearly labeled as "Hazardous Waste" as soon as the first drop of waste is added.[10]

    • The label must include the full chemical name, "(1-Hydroxynaphthalen-2-yl)acetic acid," and list all other components in the waste mixture with their approximate concentrations.[15]

Step-by-Step Disposal Workflow

Disposing of this compound requires a clear, methodical approach. On-site treatment or neutralization by laboratory personnel is generally not recommended due to safety risks and regulatory complexities; disposal should always be handled by a licensed professional service.[3][11]

Workflow Diagram: Disposal of (1-Hydroxynaphthalen-2-yl)acetic Acid

G Disposal Workflow for (1-Hydroxynaphthalen-2-yl)acetic Acid cluster_0 Waste Generation & Characterization cluster_1 Containment & Labeling cluster_2 Final Disposal A Waste Generated (Solid, Solution, or Contaminated PPE) B Is waste solid or liquid? A->B C_Solid Place in labeled container for: 'Non-Halogenated Organic Solids' B->C_Solid Solid D_Liquid Place in labeled container for: 'Aqueous Acidic Waste' or 'Non-Halogenated Organic Solvents' B->D_Liquid Liquid E Ensure container is compatible, sealed, and stored in secondary containment. C_Solid->E D_Liquid->E F Store away from incompatible materials (Bases, Oxidizers). E->F G Arrange Pickup with Institutional EHS or Licensed Waste Vendor. F->G H Final Disposal at an Approved Waste Facility. G->H

Caption: Decision workflow for the safe disposal of (1-Hydroxynaphthalen-2-yl)acetic acid.

Detailed Protocol:

  • Initial Containment: As waste is generated, immediately transfer it to the designated, pre-labeled hazardous waste container.

    • Solid Waste: Use a scoop or spatula. Avoid creating dust.[3][16]

    • Liquid Waste: Use a funnel. Do not fill the container beyond 75-80% capacity to allow for vapor expansion.[15][17] Keep the container tightly closed when not in use.[10][13]

    • Contaminated Materials: Any items grossly contaminated, such as gloves, weigh paper, or spill pads, must also be placed in the designated solid hazardous waste container.[11]

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the lab. This area must be under the control of laboratory personnel and away from drains or general traffic areas.[10] Secondary containment (e.g., a larger bin) is required.[10]

  • Final Disposal: Once the container is full or has been accumulating for a set period (e.g., 9 months), contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for pickup.[3][10][13] Do not transport hazardous waste yourself.[11]

Emergency Procedures

In the event of accidental exposure or a spill, immediate and correct action is crucial.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing and wash it before reuse.[2] If irritation persists, seek medical attention.[1]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterward.[1] Call a poison control center or doctor immediately.[1]

  • Minor Spills: For small spills of solid material, carefully sweep it up without creating dust and place it in the hazardous waste container.[3] For small liquid spills, absorb with an inert material (e.g., sand, vermiculite), then scoop the material into the waste container.[8][18]

  • Major Spills: Evacuate the area and contact your institution's EHS department immediately.[11]

References

  • 1 - SAFETY DATA SHEET. (2009, September 22). Fisher Scientific.
  • Chemical Waste Disposal Guidelines.Emory University Department of Chemistry.
  • SAFETY DATA SHEET - (4-Hydroxyphenoxy)acetic Acid. (2025, November 13). Tokyo Chemical Industry.
  • 1-NAPHTHALENE ACETIC ACID CAS No 86-87-3 - Safety D
  • Treatment and disposal of chemical wastes in daily labor
  • Chemical Waste Disposal.Stanford Environmental Health & Safety.
  • 1-NAPHTHYLACETIC ACID FOR SYNTHESIS - Safety Data Sheet. (2023, September 26). Loba Chemie.
  • SAFETY DATA SHEET - Acetic acid. (2025, July 3). ITW Reagents.
  • Standard Operating Procedure for Utilization of Spent Acetic Acid. (2025, July 15). Central Pollution Control Board.
  • SAFETY DATA SHEET - 2,7-Naphthalenediol. (2009, September 22). Thermo Fisher Scientific.
  • SAFETY DATA SHEET - Hydroxynaphthol Blue. (2014, March 25). Fisher Scientific.
  • SAFETY DATA SHEET - 3-Hydroxy-2-naphthoic acid. (2024, February 20). LGC Standards.
  • Proper Disposal of 1-(Hex-1-en-2-yl)
  • Disposal Of Labor
  • How to Dispose of Acetic Acid. (2025, February 1). Lab Alley.
  • Laboratory Guide for Managing Chemical Waste.Vanderbilt University Medical Center.
  • Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation. (2021, March 8). Frontiers in Microbiology.
  • Hazardous Waste and Disposal.American Chemical Society.
  • Hazard Classification Guidance for Manufacturers, Importers, and Employers.
  • safety data sheet - N'-hydroxynaphthalene-2-carboximidamide.Enamine.
  • SAFETY DATA SHEET - Acetic acid. (2016, February 24). Fisher Scientific.[Link]

  • HANDLING PROCEDURES FOR CHEMICAL WASTES. (2019, August). University of Toronto Department of Chemistry.
  • 1-Naphthol Solution (AN2210SS)
  • 1-Naphthaleneacetic acid - Safety D
  • Chemical Waste Management Guide.Technion - Israel Institute of Technology.
  • Hazardous Substance Fact Sheet - Acetic Acid.New Jersey Department of Health.
  • Chemical waste | Hazardous Waste Management.McGill University.
  • Disposal Protocol for High Level Disinfectants (HLDs). (2024, June 12). University of Rochester Medical Center.
  • Hazardous Waste - EHSO Manual 2025-2026. (2025, December 22). University of Oklahoma.

Sources

Handling

Personal protective equipment for handling (1-Hydroxynaphthalen-2-yl)acetic acid

Title: Comprehensive Safety and Operational Guide for Handling (1-Hydroxynaphthalen-2-yl)acetic acid Introduction (1-Hydroxynaphthalen-2-yl)acetic acid (CAS: 10441-47-1) is a highly versatile synthetic intermediate frequ...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Safety and Operational Guide for Handling (1-Hydroxynaphthalen-2-yl)acetic acid

Introduction (1-Hydroxynaphthalen-2-yl)acetic acid (CAS: 10441-47-1) is a highly versatile synthetic intermediate frequently utilized in drug development, agrochemical research, and the synthesis of naphthyl-based therapeutics. While structurally invaluable due to its functionalized core, it presents specific occupational hazards that require stringent logistical and safety controls. As a Senior Application Scientist, I have designed this guide to move beyond basic safety data sheets. This document provides the mechanistic causality behind the chemical's hazards and establishes a self-validating operational framework to ensure absolute safety in your laboratory.

Mechanistic Hazard Assessment

Understanding why a chemical is hazardous is the first step in effective risk mitigation. According to [2], laboratories must tailor their Chemical Hygiene Plans to the specific physicochemical properties of the compounds handled.

For [1], the primary hazards (H315: Skin Irritation, H319: Eye Irritation, H335: Respiratory Irritation) are driven by a synergistic structural effect:

  • Brønsted-Lowry Acidity: The acetic acid moiety acts as a proton donor. Upon contact with the moisture in mucous membranes or the corneal epithelium, it causes a localized drop in pH, leading to rapid protein denaturation and cellular damage.

  • Lipophilic Penetration: Unlike simple aliphatic acids, the extended π-conjugated naphthalene ring system confers significant lipophilicity (LogP ~2.5). This allows the molecule to bypass the aqueous barrier of the stratum corneum and intercalate into lipid bilayers, accelerating the onset of dermal irritation.

  • Particulate Aerosolization: As a crystalline solid, routine handling generates micro-particulate dust. Inhalation leads to deposition in the upper respiratory tract, where the compound dissolves in mucosal fluids and triggers acute inflammatory responses.

Tiered Personal Protective Equipment (PPE) Matrix

To interrupt the exposure pathways described above, a targeted PPE strategy is required. This matrix aligns with the [3].

PPE CategorySpecificationMechanistic Rationale
Eye/Face ANSI Z87.1 Safety GogglesForms a completely sealed barrier against airborne acidic dust, preventing corneal pH disruption.
Hand Nitrile Gloves (EN 374, >0.11 mm)Nitrile provides superior chemical resistance to organic acids and prevents lipophilic absorption through the skin.
Body Flame-Resistant Lab CoatPrevents particulate accumulation on street clothing, mitigating chronic secondary exposure.
Respiratory N95/P100 Particulate RespiratorRequired only if handling outside a fume hood. Filters aerodynamic dust particles <5 μm.

Standard Operating Procedure: Safe Handling & Dispensing

Every protocol in a high-functioning laboratory must be a self-validating system. Follow this step-by-step methodology to ensure absolute containment during dispensing.

  • Step 1: Engineering Control Validation

    • Action: Transfer the sealed reagent bottle to a certified chemical fume hood.

    • Self-Validation: Before opening the bottle, observe the fume hood's continuous flow monitor. A reading between 80–100 feet per minute (fpm) validates sufficient negative pressure to contain aerosolized particulates.

  • Step 2: PPE Integrity Check

    • Action: Don nitrile gloves.

    • Self-Validation: Perform a manual inflation test (trap air in the glove and squeeze) to verify the absence of microscopic pinholes before handling the chemical.

  • Step 3: Dispensing

    • Action: Use a grounded, anti-static micro-spatula to weigh the solid.

    • Causality: The lipophilic, crystalline nature of the powder makes it prone to static cling. Anti-static tools prevent sudden repulsion and aerosolization of the dust.

  • Step 4: Decontamination

    • Action: Wipe down the balance and surrounding hood surface with a damp cloth saturated in a 5% sodium bicarbonate ( NaHCO3​ ) solution.

    • Causality: The weak base actively neutralizes any microscopic acidic residue, converting it into a harmless, water-soluble sodium salt.

Spill Response & Waste Disposal Plan

In the event of an uncontrolled release, immediate chemical neutralization is prioritized over simple mechanical cleanup, adhering to [4].

Emergency Spill Protocol:

  • Isolate: Evacuate personnel from the immediate vicinity to prevent tracking the lipophilic powder.

  • Contain: Gently cover the spill with a solid weak base, such as sodium bicarbonate or calcium carbonate. Do not use water initially, as the dissolution process may generate localized heat and fumes.

  • Neutralize: Lightly mist the absorbent with water to initiate the acid-base neutralization reaction.

  • Self-Validation: Apply a damp pH test strip to the spill residue. A pH reading of 6.5–7.5 validates that the acidic protons have been fully quenched.

  • Collect: Sweep the neutralized slurry using a non-sparking brush and place it into a sealable hazardous waste container.

Waste Disposal: Dispose of all neutralized spill materials and experimental byproducts as Halogen-Free Organic Acid Waste . Ensure the waste stream is kept strictly separated from strong oxidizers, as the electron-rich hydroxyl-naphthalene moiety is susceptible to exothermic oxidation.

Workflow Visualization

G Start Start: (1-Hydroxynaphthalen-2-yl)acetic acid PPE Don PPE (Nitrile, Goggles, Lab Coat) Start->PPE Hood Transfer to Chemical Fume Hood (Verify Flow: 80-100 fpm) PPE->Hood Weighing Weighing & Dispensing (Use Anti-Static Tools) Hood->Weighing Spill Spill Detected? Weighing->Spill CleanUp Spill Protocol: 1. Isolate 2. Neutralize (NaHCO3) 3. Verify pH 7.0 Spill->CleanUp Yes Experiment Execute Experiment (Dissolution/Reaction) Spill->Experiment No Waste Dispose as Halogen-Free Organic Acid Waste CleanUp->Waste Experiment->Waste

Workflow for the safe handling and spill response of (1-Hydroxynaphthalen-2-yl)acetic acid.

References

  • 29 CFR 1910.1450 — Occupational Exposure to Hazardous Chemicals in Laboratories . Occupational Safety and Health Administration (OSHA), U.S. Department of Labor. Available at:[Link]

  • 29 CFR 1910.132 — Personal Protective Equipment Standard . Occupational Safety and Health Administration (OSHA), U.S. Department of Labor. Available at:[Link]

  • Guidelines for Chemical Laboratory Safety in Academic Institutions . American Chemical Society (ACS) Committee on Chemical Safety. Available at:[Link]

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